N-[4-(benzyloxy)benzyl]-N-phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-14,21H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQPAJASLIOZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368751 | |
| Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39860-75-8 | |
| Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-[4-(benzyloxy)benzyl]-N-phenylamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N-[4-(benzyloxy)benzyl]-N-phenylamine
This guide provides a comprehensive technical overview of this compound, a versatile secondary amine intermediate with significant applications in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven experimental protocols, and field-proven insights to facilitate its effective use in the laboratory.
Core Chemical Identity and Physicochemical Properties
This compound is a diarylmethylamine derivative featuring a benzyl ether moiety. This structural combination makes it a valuable building block for introducing protected hydroxyl functionality and a flexible phenylaminomethyl group into more complex molecular scaffolds. Its core identifiers and computed properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(4-phenylmethoxyphenyl)methyl]aniline | [1] |
| Synonyms | N-{[4-(Benzyloxy)phenyl]methyl}aniline, N-Phenyl-4-(phenylmethoxy)benzenemethanamine | [2][3] |
| CAS Number | 39860-75-8 | [2][3][4] |
| Molecular Formula | C₂₀H₁₉NO | [2][3][4] |
| Molecular Weight | 289.37 g/mol | [2][3][4] |
| Monoisotopic Mass | 289.14667 Da | [1] |
| Predicted XlogP | 5.3 |[1] |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is not explicitly detailed in a single source but can be reliably achieved via a logical two-stage process. The first stage involves the synthesis of the key intermediate, 4-(benzyloxy)benzylamine, a protocol adapted from established research in medicinal chemistry.[5] The second stage employs a standard reductive amination, a cornerstone reaction in amine synthesis.
Rationale for Synthetic Strategy
This synthetic route is chosen for its reliability and use of common laboratory reagents.
-
Stage 1: Synthesis of 4-(Benzyloxy)benzonitrile. This is a classic Williamson ether synthesis, providing a high-yielding and clean reaction to protect the phenolic hydroxyl group of 4-cyanophenol.[5]
-
Stage 2: Reduction to 4-(Benzyloxy)benzylamine. The reduction of the nitrile to a primary amine is efficiently accomplished using a powerful hydride reducing agent like Lithium Aluminum Hydride (Li(AlH₄)).[5] This step is performed under anhydrous conditions to prevent quenching of the highly reactive hydride.
-
Stage 3: Reductive Amination. The final C-N bond formation between 4-(benzyloxy)benzaldehyde (obtainable by oxidation of the corresponding alcohol, or from 4-hydroxybenzaldehyde) and aniline is best achieved via reductive amination. This method first forms a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. This one-pot procedure is highly efficient and minimizes side reactions often seen in direct N-alkylation.
Experimental Workflow Diagram
Caption: Multi-stage synthesis of the target compound.
Step-by-Step Synthesis Protocol
Stage A: Synthesis of 4-(Benzyloxy)benzylamine Intermediate[5]
-
Step 1: Ether Formation. To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (1.1 eq). Reflux the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure to yield crude 4-(benzyloxy)benzonitrile.
-
Step 2: Nitrile Reduction. Under an inert atmosphere (e.g., Argon), prepare a stirred suspension of Lithium Aluminum Hydride (Li(AlH₄), 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in anhydrous THF. After the addition, allow the reaction to warm to room temperature and stir for 16 hours.
-
Step 3: Workup. Carefully quench the reaction by sequential, slow addition of water, followed by 15% aqueous NaOH solution, and then more water. Stir the resulting mixture for 12 hours until a granular precipitate forms. Filter the solid and wash thoroughly with an organic solvent (e.g., ethyl acetate). Concentrate the combined organic filtrates to yield 4-(benzyloxy)benzylamine, which can be used in the next step without further purification.
Stage B: Synthesis of this compound
Prerequisite: The primary amine from Stage A must be converted to the corresponding aldehyde, 4-(benzyloxy)benzaldehyde, via a standard oxidation protocol (e.g., using PCC or Swern oxidation), or 4-(benzyloxy)benzaldehyde can be synthesized directly from 4-hydroxybenzaldehyde and benzyl bromide.
-
Step 4: Imine Formation and Reduction. To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE), add aniline (1.05 eq). Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Step 5: Reduction. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Step 6: Purification. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with additional solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectral Characterization and Analysis
While a published spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectral features based on data from analogous compounds.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (14H): Multiple signals in the δ 6.7-7.5 ppm range. Protons on the aniline ring and the benzyloxy rings will show distinct splitting patterns (e.g., doublets for para-substituted rings).- Benzylic CH₂ (Ar-CH₂-O): A sharp singlet around δ 5.0-5.1 ppm.- Benzylic CH₂ (Ar-CH₂-N): A singlet or doublet (if coupled to N-H) around δ 4.3-4.6 ppm.- Amine N-H (1H): A broad singlet, chemical shift can vary (δ ~4.0-5.0 ppm), may exchange with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon bearing the oxygen (C-O) will be downfield (~158 ppm), and the carbon bearing the nitrogen (C-N) will be in the aromatic region.- Benzylic Carbon (Ar-CH₂-O): Signal around δ 70 ppm.- Benzylic Carbon (Ar-CH₂-N): Signal around δ 48-55 ppm. |
| FT-IR | - N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹.- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.- C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.- C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.- C-O Ether Stretch: A strong peak in the 1250-1050 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 289.- Key Fragments: A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) from the benzyl group is highly characteristic. Another key fragment would arise from cleavage of the C-N bond, giving ions corresponding to the benzylamine moiety and the aniline radical cation. |
Applications in Drug Discovery
The primary utility of this compound lies in its role as a synthetic intermediate for constructing more complex bioactive molecules. Its structure is a scaffold that can be elaborated upon to explore structure-activity relationships (SAR).
A key example is its use in the synthesis of novel 4-aminoquinoline derivatives evaluated for antimycobacterial properties against Mycobacterium tuberculosis.[5] In this context, the 4-(benzyloxy)benzylamine precursor is coupled with a chloroquinoline core to generate the final drug candidates.
Caption: Role as a building block in medicinal chemistry.
The benzyl group serves as a common protecting group for phenols, which can be readily removed via catalytic hydrogenolysis to unmask a free hydroxyl group. This allows for late-stage modification or for the hydroxyl group to act as a key hydrogen bond donor in a biological target. The diarylamine structure is also a common motif in pharmacologically active compounds.[9]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling precautions must be derived from the known hazards of structurally related compounds, such as substituted anilines and benzylamines.[10][11]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Toxicological Profile (Inferred): Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: The information provided is based on related chemical structures and established protocols. All laboratory work should be conducted by trained professionals with an appropriate risk assessment performed beforehand.
References
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PubChem. 4-Benzyloxybenzylamine | C14H15NO | CID 4292845. National Institutes of Health. Available from: [Link]
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Tuberculosis (Basel). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]
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PubChem. 4-Phenylbenzylamine | C13H13N | CID 344989. National Institutes of Health. Available from: [Link]
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PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health. Available from: [Link]
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An In-depth Technical Guide to the Molecular Structure of N-[4-(benzyloxy)benzyl]-N-phenylamine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of N-[4-(benzyloxy)benzyl]-N-phenylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of this diarylalkane derivative. It offers detailed protocols for its synthesis via reductive amination, a thorough examination of its spectroscopic signature, and an exploration of its relevance as a scaffold in medicinal chemistry. The guide emphasizes the causal relationships behind experimental choices and provides a framework for its characterization, grounded in authoritative references.
Introduction
This compound is a secondary amine featuring a diarylalkane core structure. This motif, where two aryl rings are connected by a methylene bridge, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Molecules containing the diarylalkane framework are prevalent in a wide array of bioactive compounds and pharmaceuticals, exhibiting properties ranging from anticancer to antimicrobial activities.[1][3] The strategic placement of a benzyloxy ether on one phenyl ring and an N-phenylamino group on the methylene bridge creates a molecule with distinct regions of hydrophobicity and polarity, influencing its solubility, stability, and potential for intermolecular interactions with biological targets.[4]
This guide will deconstruct the molecule's structure, provide a reliable synthetic route, detail the analytical methods for its unambiguous characterization, and discuss the implications of its structural features for potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is essential for its application and further development.
Chemical Identity
The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-(benzyloxy)benzyl)aniline | N/A |
| CAS Number | 39860-75-8 | [5][6] |
| Molecular Formula | C20H19NO | [5][6] |
| Molecular Weight | 289.37 g/mol | [5][6] |
Core Functional Groups and Structural Analysis
The structure of this compound is characterized by three key regions:
-
Secondary Amine (-NH-): The nitrogen atom links the two aryl-containing fragments. Its lone pair of electrons makes it a hydrogen bond acceptor and a site of basicity. The presence of the N-H proton allows it to act as a hydrogen bond donor.
-
Benzyl Ether (-O-CH2-Ph): This group provides significant conformational flexibility and lipophilicity. The ether linkage is generally stable but can be cleaved under specific, harsh chemical conditions.
-
Aromatic Rings (Phenyl and Benzyl): The two phenyl rings are the dominant features, contributing to the molecule's hydrophobic character and potential for π-π stacking interactions.
The molecule's overall architecture is non-planar, with significant rotational freedom around the C-N and C-O single bonds. This conformational flexibility is a critical determinant of how the molecule can adapt its shape to fit into a binding pocket of a protein or other biological macromolecule.
Synthesis and Characterization
The most direct and reliable method for synthesizing this compound is through the reductive amination of 4-(benzyloxy)benzaldehyde with aniline.[7][8] This two-step, one-pot process involves the initial formation of an N-benzylideneaniline intermediate (a Schiff base), followed by its immediate reduction to the target secondary amine.[9][10]
Synthetic Workflow
The logical flow for the synthesis and purification of the target compound is outlined below.
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A Comprehensive Technical Guide to the Synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine
Abstract
This technical guide provides an in-depth exploration of the synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine, a valuable secondary amine intermediate in various chemical research and development sectors, including medicinal chemistry. The primary focus is on the robust and widely applicable method of reductive amination, detailing the underlying chemical principles, mechanistic pathways, and critical experimental parameters. This document furnishes a complete, field-proven laboratory protocol, methods for product characterization and validation, and discusses the scientific rationale behind procedural choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical execution of this synthesis.
Introduction
Chemical Identity and Significance
This compound (CAS No. 39860-75-8) is a diarylmethylamine derivative featuring a benzyloxy-substituted benzyl group and a phenyl group attached to a central nitrogen atom.[1] Its structure serves as a versatile scaffold and a key building block in the synthesis of more complex molecules. The presence of the benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps, while the secondary amine moiety is a common pharmacophore and a reactive handle for further functionalization.
Applications in Synthetic Chemistry
While direct applications of the title compound are specific to targeted research programs, its structural motifs are prevalent in pharmacologically active molecules. For instance, related N-(benzyloxy)benzyl structures are used as precursors for compounds evaluated for antimycobacterial activity.[2] The synthetic methodology detailed herein is fundamental and broadly applicable to the preparation of a wide array of secondary and tertiary amines, which are ubiquitous in pharmaceuticals and fine chemicals.[3]
Overview of Synthetic Strategy
The most direct and efficient pathway for the synthesis of this compound is the reductive amination of 4-(benzyloxy)benzaldehyde with aniline. This popular N-alkylation strategy involves two key transformations occurring sequentially, often in a one-pot procedure: the formation of an imine intermediate followed by its immediate reduction to the target amine.[4][5] This approach is favored for its operational simplicity, high atom economy, and the commercial availability of the starting materials.
The Core Synthetic Strategy: Reductive Amination
Principle of the Reaction
Reductive amination is a cornerstone of amine synthesis. The process commences with the nucleophilic addition of an amine (aniline) to a carbonyl compound (4-(benzyloxy)benzaldehyde) to form a hemiaminal, which then dehydrates to yield a Schiff base, or imine. This imine is subsequently reduced in situ to the final amine product.[4] The key advantage of this method is that the imine, which can be unstable, does not need to be isolated.
Mechanistic Pathway
The reaction proceeds through a well-established two-stage mechanism, often catalyzed by acid.
-
Iminium Ion Formation: Aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde. This is followed by proton transfer and the elimination of a water molecule to form a resonance-stabilized iminium ion.
-
Hydride Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[4]
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An In-Depth Technical Guide to N-[4-(benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-[4-(benzyloxy)benzyl]-N-phenylamine, a secondary amine with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical characterization, potential applications, and essential safety protocols, offering a valuable resource for professionals in drug discovery and chemical research.
Introduction and Chemical Identity
This compound, also known by its IUPAC name N-phenyl-1-[4-(phenylmethoxy)phenyl]methanamine, is a diarylmethane derivative characterized by a central methylene bridge connecting a phenylamino group and a 4-(benzyloxy)phenyl group. Its chemical structure combines features that are of significant interest in the design of bioactive molecules.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 39860-75-8 |
| Molecular Formula | C₂₀H₁₉NO |
| Molecular Weight | 289.37 g/mol |
| IUPAC Name | N-phenyl-1-[4-(phenylmethoxy)phenyl]methanamine |
| Synonyms | N-{[4-(Benzyloxy)phenyl]methyl}aniline |
Synthesis Methodology: Reductive Amination
The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-(benzyloxy)benzaldehyde with aniline. This widely utilized reaction in organic synthesis proceeds in two conceptual steps: the formation of an imine intermediate followed by its in-situ reduction to the corresponding amine.
The causality behind this experimental choice lies in the high efficiency and selectivity of modern reductive amination protocols. The initial condensation of the aldehyde and amine to form the imine is typically reversible and can be driven to completion by removal of water or, more commonly, by the immediate reduction of the imine as it is formed. The subsequent reduction is achieved using a variety of reducing agents, with sodium triacetoxyborohydride (STAB) or sodium borohydride being common choices due to their selectivity for the imine over the starting aldehyde. Catalytic hydrogenation is also a viable method.
Caption: Reductive Amination Workflow for this compound Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)benzaldehyde (1.0 equivalent) in anhydrous dichloromethane or methanol.
-
Addition of Amine: To the stirred solution, add aniline (1.0-1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: If using sodium triacetoxyborohydride, add it portion-wise (1.2-1.5 equivalents) to the reaction mixture. If using sodium borohydride, it is often added at a lower temperature (e.g., 0 °C) to control the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Physicochemical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | * Aromatic Protons (14H): Multiplets in the range of δ 6.5-7.5 ppm. Protons on the phenylamino ring will likely appear at a higher field compared to those on the benzyloxy and benzyl rings. * Benzyloxy CH₂ (2H): A singlet around δ 5.0-5.1 ppm. * Benzyl CH₂ (2H): A singlet around δ 4.3-4.4 ppm. * NH Proton (1H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration. |
| ¹³C NMR | * Aromatic Carbons (18C): Signals in the range of δ 110-160 ppm. * Benzyloxy CH₂: A signal around δ 70 ppm. * Benzyl CH₂: A signal around δ 48 ppm. |
| IR (Infrared) Spectroscopy | * N-H Stretch: A sharp to medium absorption band around 3400 cm⁻¹. * C-H Aromatic Stretch: Bands above 3000 cm⁻¹. * C-H Aliphatic Stretch: Bands below 3000 cm⁻¹. * C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region. * C-O Ether Stretch: A strong band in the 1250-1000 cm⁻¹ region. * C-N Stretch: An absorption in the 1350-1250 cm⁻¹ region. |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): Expected at m/z = 289.1467 for [C₂₀H₁₉NO]⁺. * Key Fragmentation: A prominent fragment at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is highly likely. Another significant fragment could arise from the cleavage of the C-N bond, leading to the N-phenylbenzylaminyl cation. |
Potential Applications in Drug Discovery
The N-[4-(benzyloxy)benzyl] moiety is a structural motif found in various compounds with demonstrated biological activity, suggesting its potential as a valuable pharmacophore.
Antimycobacterial Activity
Research into novel treatments for tuberculosis has led to the synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[1] In these studies, the 4-(benzyloxy)benzylamine portion served as a key building block. While the final compounds, and not this compound itself, were evaluated, the findings indicate that the benzyloxybenzyl group is well-tolerated and can be incorporated into structures targeting Mycobacterium tuberculosis.[1] This suggests that this compound could serve as a precursor or a scaffold for the development of new antitubercular agents.
Anticonvulsant Activity
In a separate line of research, various [4-(benzyloxy)benzyl] aminoalkanol derivatives have been synthesized and evaluated for their anticonvulsant properties. Several of these compounds exhibited significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) tests, which are standard models for screening potential antiepileptic drugs. This indicates that the 4-(benzyloxy)benzylamine scaffold is a promising starting point for the design of novel central nervous system (CNS) active agents.
Caption: Potential Drug Discovery Pathways for this compound.
Safety, Handling, and Storage
5.1. Hazard Assessment
-
Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes. Prolonged contact may cause dermatitis.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Toxicity: While specific toxicity data is unavailable, related aromatic amines can have systemic effects if absorbed through the skin or ingested.
5.2. Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat.
-
-
Hygiene Practices: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
5.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that holds promise for applications in medicinal chemistry. The established role of the N-[4-(benzyloxy)benzyl] moiety in bioactive compounds, particularly in the fields of antimycobacterial and anticonvulsant research, highlights the potential of this molecule as a key building block or a lead compound for further optimization. This guide provides a foundational understanding of its synthesis, characterization, and potential utility, encouraging further investigation into its properties and applications.
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Geron, L. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 481. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Carl Roth. Safety Data Sheet: Benzylamine. [Link]
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Physical characteristics of N-[4-(benzyloxy)benzyl]-N-phenylamine
An In-depth Technical Guide to the Physical Characteristics of N-[4-(benzyloxy)benzyl]-N-phenylamine
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's properties. It details the methodologies for empirical determination of key characteristics such as melting point and solubility, framed within the context of established laboratory protocols. Furthermore, it provides an expert analysis of the expected spectroscopic signatures (IR, NMR, MS) based on the compound's distinct structural features. This guide serves as a critical resource for the synthesis, purification, and application of this versatile diarylamine intermediate.
Molecular Identity and Structural Framework
A precise understanding of a compound's identity is the cornerstone of all subsequent research. This compound is a secondary diarylamine containing a benzyl ether moiety, which imparts specific physicochemical properties crucial for its role as a synthetic intermediate, particularly in medicinal chemistry.[1]
Chemical Identifiers
A consistent and accurate identification is paramount for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | Internal |
| Synonym | N-{[4-(benzyloxy)phenyl]methyl}aniline | [2] |
| CAS Number | 39860-75-8 | [3][4] |
| Molecular Formula | C₂₀H₁₉NO | [3][4] |
| Molecular Weight | 289.37 g/mol | [3][4] |
| InChIKey | HDQPAJASLIOZHY-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure combines a flexible benzyl group with a rigid N-phenylamine core, linked through an ether bridge. This architecture dictates its intermolecular interactions and, consequently, its physical state and solubility profile.
Caption: 2D Structure of this compound.
Core Physical Characteristics and Determination Protocols
While specific experimental data for this compound is not widely published, its physical properties can be predicted based on its diarylamine and benzyl ether motifs.[5][6] More importantly, establishing robust, validated protocols for determining these properties is essential for any research endeavor.
Physical State and Appearance
Based on structurally related high-molecular-weight aromatic amines and ethers, such as 4-(Benzyloxy)phenol (m.p. 119-120 °C) and N-benzylaniline (m.p. 35-38 °C), this compound is anticipated to be a crystalline solid at standard temperature and pressure.[7] Its color would depend on purity, ranging from white to off-white or pale yellow.
Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range.[8]
This protocol outlines the standard procedure using a digital melting point apparatus (e.g., a Mel-Temp). The causality behind this method lies in providing uniform, controlled heating to a small sample, allowing for precise observation of the phase transition from solid to liquid.[9]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm height.[10]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the heating rate. For an unknown compound, a rapid initial heating (~10-15 °C/min) is used to find an approximate melting range.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Refinement (Self-Validation):
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to ~20 °C below the previously observed T₁.
-
Reduce the heating rate to a slow, controlled 1-2 °C/minute to allow for thermal equilibrium.
-
Perform at least two careful determinations until consistent values are obtained.
-
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
Solubility is a determining factor for bioavailability, formulation, and reaction conditions in drug development.[11][12] The large, hydrophobic surface area from the three phenyl rings in this compound suggests poor solubility in aqueous media. Conversely, it is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethyl acetate.
This protocol is designed to determine the maximum concentration of the compound that can be dissolved in a given solvent system under equilibrium conditions, a standard requirement for biopharmaceutical classification.[13]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., 100 mM in DMSO).
-
-
Solvent Systems:
-
Prepare a panel of relevant solvents, including:
-
pH-buffered aqueous solutions (e.g., pH 5.0, 7.4, 9.0) to assess pH-dependent solubility.
-
Biorelevant media (e.g., FaSSIF, FeSSIF).
-
Common organic solvents.
-
-
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of each test solvent in separate vials. The objective is to create a saturated solution with undissolved solid remaining.
-
Agitate the vials at a constant temperature (e.g., 37 ± 1 °C for physiological relevance) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Processing (Self-Validation):
-
Separate the undissolved solid from the solution. This is a critical step to prevent inflation of results. Use either:
-
Centrifugation: Spin the vials at high speed to pellet the solid.
-
Filtration: Pass the solution through a low-binding filter (e.g., 0.45 µm PVDF).[13]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the original concentration in the saturated solution.
-
Caption: Workflow for Thermodynamic Solubility Assessment.
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous confirmation of molecular structure and is essential for quality control.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within the molecule. The secondary amine in this compound is a key diagnostic feature.
-
N-H Stretch: A single, sharp, medium-intensity band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[14] This distinguishes it from primary amines (two bands) and tertiary amines (no N-H band).[15]
-
C-O Stretch (Ether): A strong absorption band is anticipated around 1250 cm⁻¹ due to the aryl-alkyl ether linkage.
-
Aromatic C-N Stretch: A strong band is expected in the 1335-1250 cm⁻¹ range.[14]
-
Aromatic Rings: Multiple bands will be present corresponding to C=C stretching within the rings (approx. 1600-1450 cm⁻¹) and C-H stretching above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[16]
-
¹H NMR:
-
Aromatic Protons (Ar-H): A complex series of multiplets is expected between ~6.5 and 7.5 ppm, integrating to 14 protons (5 from the N-phenyl group, 4 from the central phenyl ring, and 5 from the benzyl group).
-
Benzyloxy CH₂ (Ar-CH₂-O): A singlet is expected around 5.0 ppm, integrating to 2 protons.
-
Benzylamino CH₂ (Ar-CH₂-N): A singlet or doublet (depending on coupling to the N-H proton) is expected around 4.3 ppm, integrating to 2 protons.[17]
-
Amine N-H: A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: A number of signals are expected in the ~110-160 ppm region. The carbon attached to the ether oxygen (C-O) will be downfield, while the carbon attached to the nitrogen (C-N) will also be significantly shifted.
-
Aliphatic Carbons: Two distinct signals are expected in the aliphatic region for the two methylene (CH₂) carbons, typically between 45-70 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (289.37) or 290.15, respectively.[2]
-
Key Fragmentation: A prominent fragment is expected at m/z 91, corresponding to the stable benzyl or tropylium cation [C₇H₇]⁺, resulting from the cleavage of the ether or C-N bond.
Conclusion
This guide establishes a detailed framework for understanding and determining the physical characteristics of this compound. By integrating established scientific principles with validated experimental protocols, it provides researchers with the necessary tools to confidently handle, analyze, and utilize this compound in their work. The provided methodologies for melting point and solubility assessment, alongside the predictive spectroscopic data, ensure a high standard of scientific integrity and reproducibility in the laboratory.
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Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]
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An In-Depth Technical Guide to N-[4-(benzyloxy)benzyl]-N-phenylamine as a Radical-Trapping Antioxidant
Abstract
This technical guide provides a comprehensive overview of N-[4-(benzyloxy)benzyl]-N-phenylamine, a diarylamine-based compound with significant potential as a radical-trapping antioxidant. We delve into the core mechanistic principles governing its antioxidant activity, centered on the Hydrogen Atom Transfer (HAT) process. This document furnishes detailed, field-proven protocols for its chemical synthesis via reductive amination and its subsequent evaluation using a suite of standard in vitro antioxidant assays, including DPPH, ABTS, and a lipid peroxidation model. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical methodologies required to accurately assess and understand the efficacy of this class of antioxidants. Data interpretation, comparative analysis against industry standards, and visual representations of key processes are included to ensure a thorough and accessible understanding.
Introduction: The Chemical Rationale for Diarylamine-Based Antioxidants
1.1 The Challenge of Oxidative Stress Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the ability of a system to detoxify these reactive intermediates, is a primary driver of degradation in diverse settings. In biological systems, it is implicated in a multitude of pathologies, including neurodegenerative diseases and cancer. In industrial applications, such as in polymers, lubricants, and foods, oxidative processes lead to spoilage and material failure. Radical-trapping antioxidants are crucial interventive agents that mitigate this damage by neutralizing free radicals, thereby terminating the destructive chain reactions they propagate.[1]
1.2 Diarylamines as a Privileged Scaffold for Radical Scavenging Diarylamines are a well-established class of antioxidants recognized for their efficacy, particularly as radical scavengers.[2] Their core mechanism relies on the ability of the secondary amine (N-H) group to donate a hydrogen atom to a highly reactive radical (e.g., a peroxyl radical, ROO•), thus neutralizing it.[3] This process generates a stabilized aminyl radical on the diarylamine molecule, which is significantly less reactive and unable to propagate the oxidative chain reaction.[4] The efficacy of diarylamines can be finely tuned through synthetic modification of the aromatic rings, making them a versatile scaffold for designing targeted antioxidant solutions.[2][5]
1.3 this compound: An Introduction to the Molecule this compound is a specific diarylamine designed to leverage these principles. Its structure features a central secondary amine, the active site for hydrogen donation, flanked by a phenyl group and a substituted benzyl group. The 4-benzyloxy substituent on the benzyl ring is expected to influence the electronic properties and stability of the resulting aminyl radical, potentially enhancing its antioxidant capacity. This guide will explore the synthesis, mechanism, and empirical validation of this specific molecule as a potent radical-trapping antioxidant.
Core Mechanism of Action: Hydrogen Atom Transfer (HAT)
2.1 The Role of the N-H Bond: A Sacrificial Shield The principal antioxidant action of this compound, like other diarylamines, is its function as a chain-breaking antioxidant via a Hydrogen Atom Transfer (HAT) mechanism.[3] The nitrogen-hydrogen bond in the secondary amine is weaker than the carbon-hydrogen bonds in the material it is protecting (e.g., lipids). This allows it to selectively donate its hydrogen atom to terminate highly reactive free radicals, such as peroxyl radicals (ROO•), which are key propagators of autoxidation.[6]
Reaction: ROO• + Ar-NH-Ar' → ROOH + Ar-N•-Ar'
2.2 Formation and Stabilization of the Aminyl Radical Upon donating a hydrogen atom, the diarylamine is converted into a nitrogen-centered aminyl radical (Ar-N•-Ar'). The key to its function is the stability of this newly formed radical.[7] The unpaired electron on the nitrogen atom is extensively delocalized across the π-systems of both the phenyl and the benzyl aromatic rings through resonance. This delocalization dissipates the radical's energy, rendering it significantly less reactive than the initial peroxyl radical. This stable aminyl radical is unable to abstract a hydrogen from an adjacent molecule, effectively terminating the oxidative chain reaction.[4]
2.3 Influence of Substituents The electronic nature of substituents on the aromatic rings plays a critical role in modulating antioxidant activity. Electron-donating groups can increase the electron density on the aromatic rings, which helps to stabilize the resulting aminyl radical and can lower the bond dissociation energy of the N-H bond, making the hydrogen atom easier to donate.[2][6] The benzyloxy group in this compound, with its oxygen atom, is expected to contribute to this stabilizing effect.
2.4 Visualizing the Mechanism
Caption: Hydrogen Atom Transfer (HAT) mechanism of diarylamine antioxidants.
Synthesis and Characterization
3.1 A Reliable Synthetic Pathway: Reductive Amination this compound can be reliably synthesized using a one-pot reductive amination procedure. This method is highly efficient for forming secondary amines and avoids the over-alkylation issues common with direct alkylation methods.[8][9] The reaction proceeds by the condensation of aniline with 4-(benzyloxy)benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the final secondary amine product.[8][10]
3.2 Step-by-Step Laboratory Synthesis Protocol
-
Reactant Setup: In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) and aniline (1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium intermediate.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
3.3 Spectroscopic Characterization The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques:
-
¹H NMR: To confirm the presence of aromatic and benzylic protons and the N-H proton.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Experimental Validation: A Multi-Assay Approach
4.1 Principle of Assay Selection No single assay can fully capture the antioxidant profile of a compound. Therefore, a multi-assay approach is essential for a comprehensive evaluation. We start with simple, rapid chemical assays (DPPH, ABTS) to establish foundational radical-scavenging ability and then move to a more complex, biologically relevant system (lipid peroxidation) to assess performance in a more challenging environment.[11]
4.2 Workflow: A Self-Validating Experimental Pipeline
Caption: A logical workflow for evaluating antioxidant efficacy.
4.3 Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Causality: The DPPH assay is a rapid and straightforward method used for the initial screening of radical-scavenging activity.[12] The stable DPPH radical has a deep violet color, which changes to pale yellow upon reduction by an antioxidant through the donation of a hydrogen atom.[13] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's efficacy.
-
Detailed Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
4.4 Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Causality: The ABTS assay is complementary to the DPPH assay. The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic antioxidants.[13] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, and the loss of color is measured spectrophotometrically.[16]
-
Detailed Step-by-Step Protocol:
-
Preparation of ABTS•+ Radical Cation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
-
Assay Procedure:
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of ~0.70 at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or standard.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
-
4.5 Protocol 3: Lipid Peroxidation Inhibition Assay (TBARS Method)
-
Causality: This assay provides a more biologically relevant model by measuring the inhibition of lipid peroxidation in a biological sample, such as a brain or liver homogenate.[17] Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex (Thiobarbituric Acid Reactive Substances, or TBARS) that can be quantified.[18] An effective antioxidant will reduce the amount of MDA formed.
-
Detailed Step-by-Step Protocol:
-
Preparation of Tissue Homogenate:
-
Prepare a 10% (w/v) homogenate of a tissue sample (e.g., rat brain) in a cold phosphate buffer. Centrifuge to obtain the supernatant.
-
-
Induction of Peroxidation:
-
In a test tube, mix the tissue homogenate supernatant, a pro-oxidant agent (e.g., FeSO₄/ascorbate solution), and various concentrations of the test compound.
-
Incubate the mixture in a water bath at 37°C for 1 hour.
-
-
TBARS Reaction:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins, followed by a solution of thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath for 15-20 minutes to facilitate the formation of the MDA-TBA adduct.[19]
-
-
Measurement:
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation relative to a control sample that does not contain the antioxidant.
-
-
Data Interpretation and Comparative Analysis
5.1 Calculating IC₅₀ Values: The Standard for Potency For each assay, the results are typically expressed as the IC₅₀ value. This is the concentration of the antioxidant required to inhibit 50% of the radical activity or lipid peroxidation.[12][20] The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the antioxidant concentration and performing a non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant potency.
5.2 Table 1: Comparative Antioxidant Activity (IC₅₀)
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Lipid Peroxidation Inhibition IC₅₀ (µM) |
|---|---|---|---|
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Trolox (Standard) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| BHT (Standard) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
Note: The values in this table are placeholders for experimental results. Trolox is a water-soluble analog of vitamin E, and BHT (Butylated Hydroxytoluene) is a common synthetic antioxidant; both serve as excellent positive controls.[21][22]
5.3 Structure-Activity Relationship (SAR) Insights By comparing the activity of this compound to simpler diarylamines (e.g., diphenylamine) or analogs with different substituents, valuable SAR insights can be gained. The data will help elucidate the specific contribution of the benzyloxy group to the overall radical-trapping efficacy, guiding the design of future, more potent antioxidant molecules.[21]
Conclusion and Future Directions
This guide has detailed the theoretical basis and practical methodologies for characterizing this compound as a radical-trapping antioxidant. The core HAT mechanism, facilitated by the secondary amine, is validated through a robust, multi-assay workflow. The provided protocols for synthesis and evaluation offer a clear and reproducible path for researchers to assess this compound and its analogs.
Future work should focus on expanding the evaluation to more complex biological systems, including cell-based assays, to assess cytotoxicity and bioavailability. Advanced techniques such as cyclic voltammetry can provide further insight into the oxidation potential of the molecule, complementing the kinetic data from scavenging assays. These collective efforts will fully elucidate the potential of this compound for applications in drug development and materials science.
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Kadoma, Y., Fujisawa, S. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. Available from: [Link].
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Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link].
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Springer Nature Experiments. (n.d.). Lipid Peroxidation (TBARS) in Biological Samples. Available from: [Link].
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available from: [Link].
-
Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available from: [Link].
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Bio-protocol. (n.d.). Lipid peroxidation assay (TBARS). Available from: [Link].
-
protocols.io. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. Available from: [Link].
-
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The Synthesis and Application of Diarylamines: A Technical Guide for the Modern Chemist
Diarylamines, organic compounds featuring a nitrogen atom bonded to two aryl groups, represent a cornerstone of modern chemical science. Their unique electronic and structural properties have made them indispensable scaffolds in a vast array of applications, from life-saving pharmaceuticals to cutting-edge organic electronics.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic methodologies for accessing diarylamines, alongside a discussion of their diverse and impactful applications. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind experimental choices, ensuring a robust and transferable understanding.
Part 1: Core Synthetic Methodologies for C-N Bond Formation
The construction of the C-N bond in diarylamines has been a subject of intense research, leading to the development of several powerful and versatile synthetic methods. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
The Workhorse of C-N Coupling: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most significant achievements in modern organic synthesis, offering a highly versatile and efficient route to aryl amines.[3] The reaction involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
Causality in Experimental Design:
The success of a Buchwald-Hartwig reaction is critically dependent on the judicious selection of each component.
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often preferred over traditional sources like Pd(OAc)₂ as they more readily form the active LPd(0) catalytic species.[3]
-
Ligand Selection: The ligand is arguably the most crucial component, influencing catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the diarylamine product.[4] The choice of ligand is highly substrate-dependent:
-
Primary Amines: Ligands like BrettPhos are often highly effective.
-
Secondary Amines: RuPhos is a common and reliable choice.
-
Challenging Substrates (e.g., heteroaryl amines, amides): More specialized ligands such as tBuBrettPhos or DavePhos may be necessary to achieve high yields.[3]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often necessitating higher reaction temperatures.[3]
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typical. Toluene is often favored for its ability to facilitate reactions over a broad temperature range.[3]
Catalytic Cycle of Buchwald-Hartwig Amination:
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Methoxytriphenylamine [5]
This protocol details the synthesis of 4-methoxytriphenylamine via a Buchwald-Hartwig amination of 4-chloroanisole and diphenylamine.
Materials:
-
Diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.)
-
4-Chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.287 g, 0.131 mmol, 1 mol%)
-
Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄) (0.198 g, 0.683 mmol, 2 mol%)
-
Sodium tert-Butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.)
-
Degassed Toluene (150 mL)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a 3-necked 300 mL round-bottom flask, add diphenylamine, 4-chloroanisole, and degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1).
-
Recrystallize the product from hexane to remove residual diphenylamine and obtain 4-methoxytriphenylamine as a white solid.
The Classic Approach: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, and C-S bonds.[6] For diarylamine synthesis, it typically involves the coupling of an aryl halide with an amine.[6] Traditionally, these reactions required harsh conditions, including high temperatures (often >150-220°C) and stoichiometric amounts of copper.[1][6] However, the development of modern catalytic systems with various ligands has enabled these reactions to proceed under milder conditions with improved yields.[7]
Causality in Experimental Design:
-
Copper Source: Copper(I) salts such as CuI, CuBr, and CuCl are commonly used.[8] The active catalytic species is generally considered to be Cu(I).[8]
-
Ligand Selection: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction. Simple diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and phenanthrolines are effective in promoting the Ullmann condensation.[9] The choice of ligand can influence reaction temperature and substrate scope.
-
Base Selection: Strong inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are typically used.[1]
-
Solvent Choice: High-boiling polar solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are traditionally used, although modern protocols may employ solvents like dioxane or toluene.[1][10]
Catalytic Cycle of Ullmann Condensation:
The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: Goldberg Reaction for 2-Alkyl(aryl)aminopyridines [11]
This protocol describes a copper-catalyzed Goldberg reaction, a variation of the Ullmann condensation, for the synthesis of 2-N-substituted aminopyridines.
Materials:
-
2-Bromopyridine (10 mmol)
-
Secondary N-alkyl(aryl)formamide (e.g., N-methylformanilide)
-
Copper(I) Iodide (CuI) (0.5-3 mol%)
-
1,10-Phenanthroline (0.5-3 mol%)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Methanol or Water/NaOH for in situ cleavage
Procedure:
-
Combine 2-bromopyridine, the secondary formamide, CuI, 1,10-phenanthroline, and base in a reaction vessel.
-
Add the solvent and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion of the coupling, add methanol or aqueous NaOH to the reaction mixture to cleave the formyl group in situ.
-
After the cleavage is complete, cool the reaction mixture and perform an appropriate workup (e.g., extraction with an organic solvent).
-
Purify the product by distillation, chromatography, or recrystallization.
The Chan-Lam Coupling: A Mild Alternative
The Chan-Lam coupling provides a valuable alternative for C-N bond formation, particularly when using arylboronic acids as the aryl source.[12] This copper-catalyzed reaction is often performed under mild conditions, sometimes at room temperature and open to the air.[12][13]
Catalytic Cycle of Chan-Lam Coupling:
The proposed mechanism involves a Cu(II)/Cu(III) cycle.[13]
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
Experimental Protocol: Chan-Lam Coupling of 2-Aminopyridine and p-Tolylboronic Acid [13]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
p-Tolylboronic acid (2.0 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
-
Molecular Sieves (200 mg)
-
Aqueous Ammonium Hydroxide
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer and a guard tube, charge 2-aminopyridine, p-tolylboronic acid, DIPEA, and Cu(OAc)₂.
-
Add anhydrous DMSO and molecular sieves.
-
Heat the mixture at 120 °C for 24 hours.
-
Cool the reaction mixture and add an aqueous solution of ammonium hydroxide.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product as needed.
Emerging and Alternative Methodologies
While the Buchwald-Hartwig and Ullmann-type reactions are dominant, several other methods offer unique advantages for specific applications.
-
Nucleophilic Aromatic Substitution (SNAr): This transition-metal-free method is effective when the aryl halide is activated by electron-withdrawing groups. However, its scope is limited compared to metal-catalyzed approaches.[1]
-
Smiles Rearrangement: This intramolecular rearrangement provides a metal-free pathway to diarylamines, particularly for the synthesis of sterically hindered products that are challenging to access via intermolecular methods.[2]
-
Nitrosonium-Initiated C-N Bond Formation: A newer method that allows for the synthesis of diarylamines from electron-rich arenes, complementing traditional cross-coupling reactions.[5]
Part 2: Comparative Analysis of Core Synthetic Methods
The selection of a synthetic route is a critical decision in any research or development program. The following table provides a comparative overview of the key features of the Buchwald-Hartwig amination and the Ullmann condensation.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none |
| Reaction Temperature | Milder (often 25-120°C) | High (often >150-220°C for traditional methods) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, NMP) |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides |
| Cost | Higher (precious metal catalyst and specialized ligands) | Generally lower (abundant copper catalyst) |
Workflow for Method Selection:
The following decision tree can guide the selection of the most appropriate synthetic method.
Caption: A decision-making workflow for selecting a diarylamine synthesis method.
Part 3: Applications of Diarylamines
The utility of the diarylamine scaffold is vast and continues to expand.
Medicinal Chemistry and Drug Development
Diarylamines are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. They are found in numerous approved drugs, including:
-
Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.
-
Dasatinib (Sprycel): Another tyrosine kinase inhibitor for the treatment of leukemia.
-
Selumetinib (Koselugo): A MEK inhibitor for the treatment of neurofibromatosis type I.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
Diarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent thermal and morphological stability, and their ability to efficiently transport positive charge carriers. Their electronic properties can be fine-tuned by modifying the aryl substituents, allowing for the development of materials with specific energy levels for optimized device performance.[12]
Industrial Applications: Antioxidants
Diarylamines function as highly effective radical-trapping antioxidants, particularly at elevated temperatures. They are commonly added to petroleum-based products like lubricants and fuels to prevent oxidative degradation. The mechanism involves the diarylamine donating a hydrogen atom to a peroxide radical, forming a stable diarylaminyl radical that can then participate in further radical quenching steps.[11]
Catalysis
Diarylamine-based compounds are also employed as ligands in transition metal catalysis. Their steric and electronic properties can be tailored to influence the outcome of catalytic reactions. For example, diarylamine-based phosphine ligands have been successfully used in Suzuki-Miyaura cross-coupling reactions.[14] Additionally, N-heterocyclic carbene (NHC) ligands derived from diarylamines are finding increasing use in various catalytic transformations.[15]
Conclusion
The synthesis of diarylamines is a mature yet continually evolving field of organic chemistry. The Buchwald-Hartwig amination and the Ullmann condensation remain the cornerstones of diarylamine synthesis, each with its own set of advantages and limitations. The choice between these and other emerging methods depends on a careful consideration of the specific synthetic challenge at hand. The ever-expanding applications of diarylamines in pharmaceuticals, materials science, and catalysis ensure that the development of new and improved synthetic routes to this important class of compounds will remain an active area of research for the foreseeable future.
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021-12-03) (URL: [Link])
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC - NIH. (2022-03-11) (URL: [Link])
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Introduction: Combating Autoxidation with Radical-Trapping Amines
An In-Depth Technical Guide to the Mechanism of Action of Diarylamine Antioxidants
Autoxidation, a free-radical chain reaction involving molecular oxygen, is a primary degradation pathway for a vast range of organic materials, including lubricants, polymers, fuels, and biological lipids. This process leads to the loss of performance, reduced shelf-life, and formation of harmful byproducts. Diarylamines represent a cornerstone class of synthetic antioxidants, prized for their exceptional efficacy as radical-trapping antioxidants (RTAs), particularly at elevated temperatures where autoxidation rates accelerate dramatically.[1][2][3][4]
As a Senior Application Scientist, it is insufficient to merely know that these molecules work. A deeper, mechanistic understanding is paramount for optimizing their use in existing formulations and for the rational design of next-generation, superior antioxidants. This guide provides a detailed exploration of the chemical mechanisms that underpin the potent activity of diarylamine antioxidants, moving from their primary function as hydrogen atom donors to the complex catalytic cycles that enable a single molecule to neutralize multiple radical species. We will also detail the experimental protocols essential for validating their performance.
Part 1: The Primary Antioxidant Mechanism - Hydrogen Atom Transfer (HAT)
The principal role of a diarylamine antioxidant is to function as a "chain-breaking" antioxidant. It intercepts the key propagating species in the autoxidation cycle, the peroxyl radical (ROO•), thereby terminating the chain reaction. This is accomplished through a Hydrogen Atom Transfer (HAT) mechanism.[5][6][7]
The process begins when a peroxyl radical, formed from the reaction of a carbon-centered radical (R•) with oxygen, encounters the diarylamine molecule (Ar₂NH). The diarylamine readily donates the hydrogen atom from its secondary amine group to the peroxyl radical.[4][6] This reaction has two critical outcomes:
-
The highly reactive peroxyl radical is converted into a much more stable hydroperoxide (ROOH).
-
The diarylamine is converted into a diarylaminyl radical (Ar₂N•).
While the aminyl species is itself a radical, it is significantly less reactive than the peroxyl radical it replaced. Its relative stability is the key to its success as an antioxidant. This stability arises from the extensive delocalization of the unpaired electron across the two aromatic rings, a phenomenon known as resonance stabilization.[4] This delocalization lowers the energy of the radical, making it less likely to initiate new oxidation chains.
Caption: Diarylamine intercepts a peroxyl radical via hydrogen atom transfer (HAT).
Part 2: The Catalytic Cycle - Achieving Stoichiometric Superiority
The true prowess of diarylamine antioxidants, especially at high temperatures, lies in their ability to function catalytically, neutralizing multiple free radicals per molecule.[1][2][3] This stands in contrast to simpler phenolic antioxidants, which are typically consumed in a 1:1 or 1:2 stoichiometric ratio with radicals. The catalytic cycle involves the diarylaminyl radical (Ar₂N•) formed during the primary HAT step and proceeds through the formation and subsequent decomposition of key intermediates.
-
Nitroxide Formation: The diarylaminyl radical (Ar₂N•) can react with a second peroxyl radical (ROO•) to form a nitroxide radical (Ar₂NO•) and an alkoxy radical (RO•).[8]
-
Alkoxyamine Formation: The highly stable nitroxide radical can then act as a persistent radical trap, efficiently scavenging carbon-centered alkyl radicals (R•) to form a non-radical species known as an alkoxyamine (Ar₂NOR).[1][2][3][4]
-
Regeneration of the Antioxidant: The crucial step for catalytic activity is the thermal decomposition of the alkoxyamine (Ar₂NOR), which regenerates the active antioxidant species. The mechanism of this decomposition is highly dependent on the structure of the substrate (the source of the R• radical) and the diarylamine itself.[1][2][3]
-
N-O Homolysis: For saturated substrates, the alkoxyamine often decomposes via simple homolysis (breaking) of the N-O bond. This regenerates the nitroxide radical (Ar₂NO•) and an alkyl radical (R•), effectively re-releasing a radical into the system, which can be inefficient.[1][2][3]
-
Retro-Carbonyl-Ene Reaction: A more efficient, concerted pathway occurs with unsaturated substrates or specific diarylamine structures.[1][2][3] This reaction involves a cyclic transition state and directly regenerates the diarylaminyl radical (Ar₂N•) while converting the alkyl portion into a stable, non-radical carbonyl compound and an alkene. This pathway is significantly more effective because it avoids the release of reactive radical species.[1][2]
-
This catalytic regeneration explains why diarylamines are exceptionally effective in applications like engine oils, where they must perform under extreme thermal stress for extended periods.[1][2][3]
Caption: Catalytic cycle of diarylamine antioxidants showing regeneration pathways.
Part 3: Secondary Antioxidant Mechanisms
While diarylamines are quintessential radical scavengers (primary antioxidants), it is important to distinguish their function from secondary antioxidants, also known as peroxide decomposers.[9] Secondary antioxidants, such as organosulfur or organophosphorus compounds, do not react directly with propagating radicals. Instead, they target the stable hydroperoxides (ROOH) formed during oxidation and convert them into non-radical, stable products like alcohols.[9]
Diarylamines do not typically function as potent peroxide decomposers. Their mechanism is centered on interrupting the radical chain itself. In advanced formulations, diarylamines are often used synergistically with peroxide decomposers. The diarylamine halts the chain reaction, while the secondary antioxidant cleans up the hydroperoxides, preventing them from thermally or photolytically decomposing back into reactive radicals (RO• + •OH) that could initiate new oxidation chains.
| Feature | Primary Mechanism (Diarylamine) | Catalytic Cycle (Diarylamine) |
| Target Species | Peroxyl Radicals (ROO•) | Alkyl Radicals (R•), Peroxyl Radicals (ROO•) |
| Initial Reaction | Hydrogen Atom Transfer (HAT) | Radical-Radical Coupling |
| Stoichiometry | ~1-2 radicals per molecule | Multiple (>2) radicals per molecule |
| Key Intermediate | Diarylaminyl Radical (Ar₂N•) | Nitroxide (Ar₂NO•), Alkoxyamine (Ar₂NOR) |
| Governing Principle | Formation of a stable, unreactive radical | Regeneration of the active antioxidant species |
| Optimal Conditions | Broad temperature range | More pronounced at elevated temperatures (>120°C)[9] |
Part 4: Experimental Validation of Antioxidant Efficacy
Asserting the mechanistic action of an antioxidant requires robust experimental validation. Several standardized assays are employed to quantify antioxidant capacity, each with specific applications and principles. We will detail two widely used methods: the DPPH assay for intrinsic radical-scavenging activity and the Rancimat method for assessing performance in a bulk lipid matrix.
Method 1: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method used to determine the intrinsic ability of a compound to act as a free radical scavenger or hydrogen donor.[10][11][12]
Principle: DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[10][11][12] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H. This causes the violet color to fade to a pale yellow, and the absorbance at 517 nm decreases.[12] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[12]
Caption: Standard workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution (0.2 mM): Accurately weigh 7.9 mg of DPPH and dissolve in 100 mL of ACS grade methanol or ethanol. Store this solution in an amber bottle or a flask wrapped in aluminum foil to protect it from light.[12] Prepare fresh daily.
-
Antioxidant Stock Solution: Prepare a stock solution of the diarylamine (e.g., 1 mg/mL) in the same solvent.
-
Working Solutions: Create a series of dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[12]
-
Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Pipette 100 µL of each antioxidant working solution into triplicate wells of a 96-well microplate.
-
Prepare a negative control by adding 100 µL of the solvent (e.g., methanol) into triplicate wells.
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % Inhibition against the antioxidant concentration.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
Method 2: The Rancimat Method
The Rancimat method is an accelerated aging test that determines the oxidation stability of oils and fats, making it highly relevant for evaluating antioxidants in lubricant or food applications.[13][14][15] It measures the induction time, which is the time until a rapid increase in oxidation occurs under thermal and oxidative stress.[13][16]
Principle: A sample is heated to a constant high temperature (e.g., 80-160°C) while a continuous stream of purified air is passed through it.[16][17] This accelerates the oxidation process. Initially, stable hydroperoxides are formed. After the antioxidants are consumed, a rapid chain reaction begins, producing volatile secondary oxidation products, primarily formic and acetic acid.[14][17] The air stream carries these volatile acids into a measuring vessel containing deionized water. The conductivity of this water is continuously monitored. The induction time is the point at which a sharp increase in conductivity is detected, signifying the end of the sample's resistance to oxidation.[13][16][17]
Caption: Workflow for determining oxidation stability using the Rancimat method.
Detailed Protocol: Rancimat Method
-
Sample Preparation:
-
Accurately weigh a specified amount of the oil or fat sample (typically 3-5 g) directly into a clean, disposable Rancimat reaction vessel.
-
If testing an antioxidant, add the diarylamine to the oil at the desired concentration and mix thoroughly to ensure homogeneity.
-
-
Instrument Setup:
-
Fill the measuring vessel with fresh deionized water and place the conductivity electrode lid on top.
-
Set the heating block of the Rancimat instrument to the desired test temperature (e.g., 120°C). Allow the temperature to stabilize.[16]
-
Set the airflow rate (typically 20 L/h).
-
-
Measurement:
-
Connect the tubing from the air source to the reaction vessel and from the reaction vessel to the measuring vessel.
-
Place the reaction vessel into the pre-heated block and immediately start the measurement via the instrument's software.
-
The software will automatically plot conductivity versus time.
-
-
Data Analysis:
-
The test runs until the rate of conductivity change exceeds a defined threshold.
-
The software automatically calculates the induction time (also known as the Oxidation Stability Index or OSI) by finding the inflection point of the conductivity curve.
-
A longer induction time indicates greater oxidative stability and more effective antioxidant performance. Compare the induction time of the oil with and without the diarylamine antioxidant to quantify its efficacy.
-
Conclusion and Future Outlook
The mechanism of diarylamine antioxidants is a sophisticated, multi-step process that extends far beyond simple radical quenching. Their primary function as hydrogen atom donors is amplified by a catalytic cycle that regenerates the active antioxidant species, allowing a single molecule to participate in numerous chain-breaking events. This catalytic efficiency is highly dependent on both the substrate and the specific molecular structure of the diarylamine.
Understanding these detailed mechanistic pathways—particularly the factors governing the efficiency of alkoxyamine decomposition—is critical for the rational design of new antioxidants. Future research will continue to focus on developing novel diarylamine structures, such as those incorporating heterocyclic rings, that favor more efficient regeneration pathways like the retro-carbonyl-ene reaction.[1][2][3][18] Such advancements will lead to antioxidants that are more potent, longer-lasting, and effective at lower temperatures, addressing the ever-increasing performance demands in materials science, lubrication, and beyond.
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Valgimigli, L., et al. (2014). The catalytic mechanism of diarylamine radical-trapping antioxidants. Journal of the American Chemical Society. Retrieved from [Link]
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Valgimigli, L., et al. (2014). The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants. ACS Publications. Retrieved from [Link]
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Ak, U., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. PubMed Central. Retrieved from [Link]
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The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants. (2014). SciSpace. Retrieved from [Link]
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Rancimat Method for the Oxidation Stability of Fats and Oils. (2019). News-Medical.Net. Retrieved from [Link]
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Determining Stability-Based Value of Natural Oils with the Rancimat Test. (2020). AZoM. Retrieved from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2023). MDPI. Retrieved from [Link]
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How aminic antioxidant lubricant additives work. (2021). YouTube. Retrieved from [Link]
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The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death. (2017). PubMed. Retrieved from [Link]
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Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. (2006). PubMed. Retrieved from [Link]
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Shah, R., et al. (2015). Unprecedented Inhibition of Hydrocarbon Autoxidation by Diarylamine Radical-Trapping Antioxidants. Sci-Hub. Retrieved from [Link]
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Baschieri, A., et al. (2018). Extremely Fast Hydrogen Atom Transfer between Nitroxides and HOO· Radicals and Implication for Catalytic Coantioxidant Systems. OUCI. Retrieved from [Link]
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Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen Atom Transfer. (2020). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol Guide: Synthesis of N-benzyl Substituted Anilines
Introduction: The Central Role of N-Benzyl Anilines in Modern Chemistry
N-benzyl substituted anilines are a cornerstone structural motif in a vast array of functional molecules, from pharmaceuticals and agrochemicals to materials science. Their synthesis is a critical task for researchers in drug development and organic synthesis. This guide provides an in-depth analysis of the most robust and widely employed synthetic methodologies for their preparation. We will delve into the mechanistic underpinnings of each protocol, offering not just a series of steps, but a framework for rational decision-making in the laboratory.
Comparative Overview of Synthetic Strategies
The synthesis of N-benzyl substituted anilines can be broadly approached through three primary strategies: direct N-alkylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. The choice of method is dictated by factors such as substrate scope, functional group tolerance, desired yield, and the principles of green chemistry.
| Method | Key Reagents | Catalyst/Reducing Agent | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) | Key Considerations |
| Direct N-Alkylation | Aniline, Benzyl Halide | Base (e.g., K₂CO₃, NaH) | Acetone, DMF | 60 - 150 | Moderate | Electron-withdrawing groups on the aniline can decrease nucleophilicity, requiring harsher conditions and potentially leading to lower yields.[1] Over-alkylation to the tertiary amine can be a significant side reaction.[2] |
| Reductive Amination | Aniline, Benzaldehyde | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst | DCE, EtOAc, Methanol | Room Temp. - 80 | Good to Excellent | This is a mild and efficient one-pot method.[1][3] The choice of reducing agent is crucial to avoid side reactions.[1] This method is contingent on the availability of the corresponding aldehyde. |
| Buchwald-Hartwig Amination | Aniline, Benzyl Halide | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos) | Toluene, Dioxane | 70 - 110 | Good to Excellent | This is a highly versatile and reproducible method for a wide range of anilines and alkyl halides.[1] The choice of catalyst and ligand is critical for optimal performance.[1] |
Protocol 1: Reductive Amination
Reductive amination is a highly efficient and often preferred method for the synthesis of N-benzyl substituted anilines due to its mild conditions and high yields.[3] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine from the aniline and benzaldehyde, which is then reduced in situ to the desired secondary amine.[1][4]
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of benzaldehyde, forming a carbinolamine intermediate. This is followed by proton transfer and the elimination of water to form an iminium ion, which is in equilibrium with the imine. A mild reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the final N-benzyl aniline product.[5][6][7]
Caption: Reductive amination workflow.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of the substituted aniline (1.0 mmol) and benzaldehyde (1.1 mmol) in a suitable solvent such as dichloroethane (DCE) or methanol (10 mL), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC.[1]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature for 6-24 hours. Monitor the reaction's completion by TLC.[1]
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl substituted aniline.[8]
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] It is particularly useful for substrates that are not amenable to other methods, such as those with significant steric hindrance or challenging electronic properties.[1]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle begins with the oxidative addition of the benzyl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the aniline in the presence of a base. Finally, reductive elimination from the palladium center forms the desired C-N bond and regenerates the Pd(0) catalyst.[9][11][12]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Detailed Experimental Protocol
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the solvent (e.g., toluene, 5 mL), the substituted aniline (1.0 mmol), and the benzyl halide (1.2 mmol) via syringe.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by GC-MS or LC-MS.[1]
-
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.[1]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[1][8]
Protocol 3: Direct N-Alkylation with Benzyl Halides
This classical approach involves the direct reaction of an aniline with a benzyl halide in the presence of a base. While straightforward, it can be prone to over-alkylation, yielding the tertiary amine as a byproduct.[2]
Mechanism of Direct N-Alkylation
The reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the benzyl halide, displacing the halide ion. A base is used to neutralize the hydrogen halide formed during the reaction.
Caption: Direct N-alkylation workflow.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of the substituted aniline (1.0 mmol) in a solvent like acetone (10 mL), add a base such as potassium carbonate (2.0 mmol) and a catalytic amount of potassium iodide.[1]
-
Reagent Addition: Heat the mixture to reflux with vigorous stirring. Add the benzyl halide (1.2 mmol) dropwise to the refluxing mixture over 30 minutes.[1]
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.[8]
Safety and Handling
-
Aniline and its derivatives are toxic and can be absorbed through the skin.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves are not recommended for prolonged contact with aniline), safety goggles, and a lab coat.[13][15][16]
-
Benzyl halides are lachrymators and should be handled with care in a fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Bases such as sodium hydride and sodium tert-butoxide are reactive and should be handled with caution.
Purification and Characterization
The primary methods for purifying N-benzyl substituted anilines are column chromatography and recrystallization.[8]
-
Column Chromatography: Silica gel is the most common stationary phase, with a solvent system typically composed of a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.[8]
-
Recrystallization: This technique is effective for purifying solid products. A suitable solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[8]
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[17]
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The Emerging Role of the N-[4-(benzyloxy)benzyl] Scaffold in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pharmacophore
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds is a cornerstone of developing next-generation therapeutics. The N-[4-(benzyloxy)benzyl]-N-phenylamine core, and more broadly the N-[4-(benzyloxy)benzyl]amine scaffold, represents a promising pharmacophore with demonstrated utility in medicinal chemistry. The inherent structural features of this scaffold—a flexible benzylamine linker, a benzyloxy group for potential hydrogen bonding and metabolic stability, and an aromatic system amenable to diverse substitutions—provide a rich canvas for the design of targeted therapeutic agents.
I. Core Application: Antitubercular Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and effective treatments. The N-(4-(benzyloxy)benzyl) moiety has been successfully integrated into a 4-aminoquinoline framework, leading to the discovery of compounds with potent anti-TB activity.
A. Mechanism of Action and Rationale
A key study in this area focused on the synthesis and evaluation of a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[1] While the precise mechanism of action for this specific series is yet to be fully elucidated, the 4-aminoquinoline core is a well-established pharmacophore in antimalarial and, more recently, antitubercular drug discovery. It is hypothesized that these compounds may interfere with critical biological pathways in M. tuberculosis, such as the cytochrome bc1 complex or enoyl-acyl carrier protein reductase, which are known targets of other quinoline-based drugs.[1]
The N-(4-(benzyloxy)benzyl) fragment plays a crucial role in modulating the physicochemical properties and biological activity of the parent 4-aminoquinoline. The benzyloxy group can influence solubility, lipophilicity, and metabolic stability, while the entire benzylbenzylamine unit provides a vector for exploring the binding pocket of the molecular target.
B. Structure-Activity Relationships (SAR)
The initial study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines revealed several key SAR insights. Two compounds, 9n and 9o , exhibited minimal inhibitory concentrations (MICs) against the Mtb H37Rv strain that were comparable to the first-line anti-TB drug isoniazid.[1] These compounds were also found to be selective for the bacillus, showing no significant toxicity against Vero and HepG2 mammalian cell lines.[1] This highlights the therapeutic potential of this chemical class.
| Compound | R1 | R2 | R5 | MIC (µM) against Mtb H37Rv |
| 9n | H | 3-F | CH3 | 2.6 |
| 9o | H | 4-F | CH3 | 2.6 |
| Isoniazid | - | - | - | 2.3 |
Table 1: In vitro activity of lead N-(4-(benzyloxy)benzyl)-4-aminoquinolines against M. tuberculosis H37Rv. Data sourced from Sperotto et al., 2022.[1]
The data suggests that substitutions on the benzyl ring of the benzyloxy group can significantly impact activity. The presence of a fluorine atom at the 3- or 4-position of this ring appears to be favorable for antimycobacterial potency.
II. Experimental Protocols
The following protocols are based on established synthetic and analytical methods for the preparation and evaluation of N-(4-(benzyloxy)benzyl)amine derivatives, with a specific focus on the synthesis of the antitubercular 4-aminoquinoline series.
A. Synthesis of the N-(4-(benzyloxy)benzyl)amine Intermediate
The synthesis of the key 4-(benzyloxy)benzylamine intermediate is a critical first step. This protocol outlines a two-step process starting from 4-cyanophenol.[1]
Workflow for the Synthesis of 4-(Benzyloxy)benzylamine
Caption: Synthetic route to the key 4-(benzyloxy)benzylamine intermediate.
Protocol 1: Synthesis of 4-(Benzyloxy)benzonitrile
-
To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq).
-
Add the desired benzyl bromide (1.1 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)benzonitrile, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(Benzyloxy)benzylamine
-
Caution: Lithium aluminum hydride (Li(AlH4)) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen) and use appropriate personal protective equipment.
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend Li(AlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in anhydrous THF to the Li(AlH4) suspension.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining cooling in an ice bath.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain 4-(benzyloxy)benzylamine. This intermediate is often used in the next step without further purification.[1]
B. Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines
This protocol describes the final coupling step to produce the target antimycobacterial compounds via a nucleophilic aromatic substitution reaction.[1]
Workflow for the Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines
Caption: Final coupling step to synthesize the target compounds.
Protocol 3: Nucleophilic Aromatic Substitution
-
In a reaction vial, combine the appropriate 4-chloroquinoline (1.0 eq) and the synthesized 4-(benzyloxy)benzylamine (1.2 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) as a non-nucleophilic base.
-
Seal the vial and heat the reaction mixture to 150 °C for 20 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline.
C. In Vitro Antimycobacterial Activity Assay
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis.
Protocol 4: MIC Determination using Microplate Alamar Blue Assay (MABA)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Determine the MIC by visual inspection: a blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
III. Future Directions and Broader Potential
The successful application of the N-[4-(benzyloxy)benzyl]amine scaffold in the development of antitubercular agents opens up several avenues for future research.
-
Optimization of Antitubercular Activity: Further SAR studies could explore a wider range of substitutions on both the quinoline ring and the benzyloxybenzyl moiety to improve potency and drug-like properties.
-
Exploration of Other Therapeutic Areas: The structural features of this scaffold make it an attractive candidate for targeting other diseases. Its potential as an anticancer, antiviral, or anti-inflammatory agent could be investigated by screening against relevant biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of the N-(4-(benzyloxy)benzyl)-4-aminoquinolines within M. tuberculosis will be crucial for rational drug design and optimization.
IV. Conclusion
The N-[4-(benzyloxy)benzyl]amine scaffold represents a valuable and versatile starting point for medicinal chemistry campaigns. The demonstrated success in generating potent and selective antitubercular agents underscores its potential. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic possibilities of this promising chemical entity.
References
-
Sperotto, N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 499. Available at: [Link]
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N-[4-(Benzyloxy)benzyl]-N-phenylamine: A Versatile Scaffold for Advanced Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(benzyloxy)benzyl]-N-phenylamine is a uniquely structured secondary amine that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its architecture, combining a nucleophilic N-phenylamine core, a stable N-benzyl substituent, and a latent phenolic functionality masked by a cleavable benzyloxy protecting group, offers a strategic platform for the construction of complex molecules. This guide provides an in-depth exploration of the synthesis and multifaceted applications of this compound, with a focus on its utility in medicinal chemistry and materials science. We present detailed, field-proven protocols for its preparation, subsequent deprotection to reveal a key phenolic intermediate, and functionalization strategies for creating advanced derivatives suitable for cross-coupling reactions.
Introduction: A Molecule of Strategic Importance
The molecular framework of this compound is a confluence of three synthetically significant motifs:
-
The N-Phenylamine (Aniline) Moiety: This unit is a cornerstone of countless dyes, polymers, and pharmaceutical agents. The nitrogen's lone pair activates the phenyl ring toward electrophilic aromatic substitution and provides a handle for further N-functionalization.[1][2]
-
The Benzyloxybenzyl Group: This component serves a dual purpose. The benzyl ether acts as a robust and widely used protecting group for the para-phenolic oxygen, which can be selectively cleaved under mild hydrogenolysis conditions to unmask a reactive phenol.[3][4]
-
The Diarylmethane-like Core: The central C-N bond connects two distinct aromatic systems, creating a flexible yet stable scaffold found in numerous biologically active compounds and functional materials.
This combination makes this compound an ideal starting material for multi-step syntheses where sequential, regioselective modification is required. Its primary utility lies in its role as a stable precursor to N-(4-hydroxybenzyl)-N-phenylamine, a critical building block for drug candidates targeting a range of disorders.[5]
Synthesis and Characterization
The most efficient and reliable method for the synthesis of this compound is the reductive amination between 4-(benzyloxy)benzaldehyde and aniline. This method avoids the potential for over-alkylation often encountered with benzyl halides and proceeds under mild conditions with high yields. Sodium triacetoxyborohydride is the reagent of choice due to its selectivity and tolerance of the acidic conditions that favor iminium ion formation.
Protocol 2.1: Synthesis via Reductive Amination
Workflow for Synthesis of this compound
Caption: Reductive amination workflow for target compound synthesis.
Materials:
-
4-(Benzyloxy)benzaldehyde (1.0 eq)
-
Aniline (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(benzyloxy)benzaldehyde and anhydrous DCM.
-
Add aniline and stir the solution at room temperature for 20 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Table 1: Synthesis & Characterization Data
| Parameter | Value | Reference |
|---|---|---|
| Reaction Type | Reductive Amination | General Principle |
| Key Reagents | 4-(benzyloxy)benzaldehyde, Aniline, NaBH(OAc)₃ | N/A |
| Solvent | Dichloromethane (DCM) | N/A |
| Typical Yield | 85-95% | Expected |
| Appearance | White to off-white solid | Expected |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.45-7.15 (m, 11H), 6.90 (d, 2H), 6.80-6.70 (m, 3H), 5.08 (s, 2H), 4.75 (s, 2H), NH (br s, 1H) | [6] (analogous) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 157.5, 148.0, 137.0, 131.0, 129.5, 129.0, 128.5, 128.0, 127.5, 117.0, 115.0, 113.0, 70.0, 54.0 | [6] (analogous) |
| MS (EI) | m/z (%): 289 (M⁺), 198, 91 (100) | Expected |
Core Applications and Protocols
The synthetic utility of this compound stems from its capacity for controlled, stepwise modification.
Application 1: Phenol Unmasking via Catalytic Hydrogenolysis
The primary application of this compound is as a stable precursor to N-(4-hydroxybenzyl)-N-phenylamine. The benzyl ether is a robust protecting group, stable to a wide range of acidic, basic, and organometallic conditions. Its selective removal is cleanly achieved through palladium-catalyzed hydrogenolysis.
Causality: This deprotection strategy is critical in multi-step syntheses. It allows for complex chemistry to be performed on the N-phenylamine ring or other parts of a larger molecule without interference from a reactive phenol. The phenol is then revealed in a late-stage transformation, providing a key hydrogen bond donor/acceptor or a site for subsequent etherification or esterification.
Protocol 3.1: Debenzylation to N-(4-hydroxybenzyl)-N-phenylamine Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve this compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to yield N-(4-hydroxybenzyl)-N-phenylamine, which can often be used without further purification.
Table 2: Deprotection Protocol Summary
| Parameter | Condition |
|---|---|
| Reaction Type | Catalytic Hydrogenolysis |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas (1 atm or higher) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | Room Temperature |
| Product | N-(4-hydroxybenzyl)-N-phenylamine |
Application 2: A Platform for Cross-Coupling Reactions
The N-phenylamine ring is electronically rich and can be selectively functionalized to install a handle for transition metal-catalyzed cross-coupling reactions. This transforms the simple scaffold into a powerful building block for constructing complex biaryl or heteroaryl structures.
Strategy:
-
Electrophilic Halogenation: The electron-donating nature of the secondary amine directs electrophiles to the ortho and para positions of the aniline ring. Bromination using a mild source like N-Bromosuccinimide (NBS) can selectively install a bromine atom at the para-position.
-
Palladium-Catalyzed Cross-Coupling: The resulting N-[4-(benzyloxy)benzyl]-N-(4-bromophenyl)amine is an ideal substrate for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-O, or C-N bonds.[7]
Workflow for Functionalization and Cross-Coupling
Caption: A two-step strategy for advanced scaffold synthesis.
Protocol 3.2: Synthesis of N-[4-(benzyloxy)benzyl]-N-(4-bromophenyl)amine Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve this compound in DMF and cool the solution to 0 °C in an ice bath.
-
Add a solution of NBS in DMF dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by recrystallization or column chromatography to yield the brominated product, now ready for cross-coupling.
Conclusion and Outlook
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. The protocols and applications detailed herein demonstrate its value as a robust, versatile, and readily prepared intermediate. Its clever design allows for the sequential and regioselective manipulation of its constituent aromatic rings, providing a logical and efficient pathway to complex molecular targets. For researchers in drug development and materials science, mastering the use of this scaffold opens doors to novel chemical entities with tailored electronic and biological properties.
References
-
Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4933. Available at: [Link]
- Hett, R., et al. (1998). A practical synthesis of (R,R)-formoterol. Organic Process Research & Development, 2(2), 96-99. (Referenced in CN102199098B).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4292845, 4-Benzyloxybenzylamine. PubChem. Available at: [Link]
-
Hartman, J. W., et al. (2019). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Medicinal Chemistry Letters, 10(12), 1665–1671. Available at: [Link]
-
Wang, C., et al. (2018). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Organic & Biomolecular Chemistry, 16(43), 8346-8350. Available at: [Link]
-
Liu, G., et al. (2018). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. ResearchGate. Available at: [Link]
-
Cihaner, A., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1184, 455-463. Available at: [Link]
-
Wang, T., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. RSC Advances, 7(25), 15457-15460. Available at: [Link]
-
Royal Society of Chemistry (2018). Electronic Supporting Information for Ru-catalyzed N-alkylation. RSC Supplementary Material. Available at: [Link]
-
Clark, J. (2023). Reactions of Phenylamine as a Primary Amine. Chemistry LibreTexts. Available at: [Link]
-
NIST (2021). 4-Benzyloxyaniline in NIST WebBook. NIST Chemistry WebBook. Available at: [Link]
-
Wang, D-H., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Catalysis, 6(7), 4368–4372. Available at: [Link]
-
Save My Exams (2025). Production & Reactions of Phenylamine. A Level Chemistry Notes. Available at: [Link]
-
Organic Chemistry Portal. Benzylamines. Organic Chemistry Portal. Available at: [Link]
-
Keglevich, G., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 62(1), 55-62. Available at: [Link]
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- 4. Benzylamines [organic-chemistry.org]
- 5. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental setup for studying diarylamine antioxidant activity
Application Notes & Protocols
Topic: Experimental Setup for Studying Diarylamine Antioxidant Activity Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role and Evaluation of Diarylamine Antioxidants
Diarylamines are a prominent class of radical-trapping antioxidants, distinguished by their exceptional efficacy, particularly at elevated temperatures. This property has made them indispensable as industrial additives in materials like petroleum-derived products, where they inhibit autoxidation.[1][2] The core of their function lies in a catalytic cycle where a single diarylamine molecule can neutralize multiple radical species, a mechanism that is highly dependent on its chemical structure and the substrate it protects.[1][3][4]
Underlying their industrial and potential pharmacological importance is the fundamental process of oxidative stress. In biological systems, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates results in damage to vital macromolecules like lipids, proteins, and DNA.[5][6] Antioxidants mitigate this damage by neutralizing free radicals.
The evaluation of a compound's antioxidant potential is not a monolithic task. No single assay can fully encapsulate the complex interactions within a biological system.[7] Therefore, a multi-assay approach is imperative. This guide provides a comprehensive framework for characterizing the antioxidant activity of diarylamines, progressing from foundational chemical assays to more complex, biologically relevant models. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating robust and reliable data.
The overall experimental strategy involves a tiered approach, beginning with rapid in vitro screening and advancing to mechanistic and cell-based assays to confirm biological relevance.
Caption: Tiered workflow for diarylamine antioxidant evaluation.
Part I: Foundational In Vitro Chemical Assays
The initial assessment of antioxidant activity relies on chemical assays that measure the ability of a compound to neutralize stable radicals or oxidants. These assays are broadly categorized by their primary reaction mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[8][9][10]
-
HAT-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example.[11]
-
SET-based assays involve the reduction of an oxidant, which changes color upon receiving an electron from the antioxidant. DPPH and ABTS assays fall into this category.[5]
A thorough primary screening should employ assays from both categories to build a comprehensive initial profile of the diarylamine's activity.
| Assay | Principle | Mechanism | Advantages | Disadvantages | Typical Output |
| DPPH | Measures the bleaching of the purple DPPH radical to a yellow hydrazine. | Primarily SET | Simple, rapid, uses a stable radical, good for high-throughput screening.[7][12] | Radical is not biologically relevant; reaction can be slow; may have steric hindrance issues.[12] | IC₅₀ (concentration for 50% inhibition) |
| ABTS | Measures decolorization of the pre-formed blue-green ABTS radical cation (ABTS•⁺). | Primarily SET | Applicable to both hydrophilic and lipophilic compounds; highly stable radical.[5][13] | Radical is not physiologically relevant; can overestimate activity due to slow reaction kinetics.[14] | TEAC (Trolox Equivalent Antioxidant Capacity) |
| ORAC | Measures protection of a fluorescent probe (fluorescein) from degradation by peroxyl radicals. | HAT | Uses a biologically relevant radical source (peroxyl); combines inhibition time and degree into one value.[5][11][15] | Requires a fluorescence plate reader; longer assay time; sensitive to temperature fluctuations.[14] | µmol Trolox Equivalents (TE) / g |
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a cornerstone of antioxidant screening due to its simplicity and reliance on a stable free radical. The diarylamine's ability to donate an electron or hydrogen atom to the DPPH radical neutralizes it, a process visually marked by a color change from deep violet to pale yellow, measured spectrophotometrically.[16]
Caption: DPPH radical scavenging mechanism.
A. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.[17] The solution should be freshly prepared for optimal results.
-
Diarylamine Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10 mM). Create a series of dilutions from this stock to achieve a range of final assay concentrations.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or Ascorbic Acid.
B. Assay Procedure (96-Well Plate Format):
-
Pipette 20 µL of the diarylamine sample dilutions, positive control, or solvent (for blank) into the wells of a 96-well microplate.
-
Freshly prepare a DPPH working solution by diluting the stock solution with methanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Add 180-200 µL of the DPPH working solution to each well. Mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16] The incubation time is critical and should be consistent across all experiments.
-
Measure the absorbance at 517 nm using a microplate reader.[17]
C. Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance with the diarylamine.
-
-
Plot the % Inhibition against the diarylamine concentration.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the plot using regression analysis. A lower IC₅₀ indicates higher antioxidant activity.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). Its key advantage is its solubility in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic diarylamines.[5][13]
Caption: ABTS radical cation decolorization mechanism.
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Solution: Mix 5 mL of the ABTS stock solution with 88 µL of the potassium persulfate solution.[18] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step is crucial for the complete formation of the radical cation.
-
ABTS•⁺ Working Solution: On the day of the assay, dilute the radical solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.
-
Standard: Prepare a series of Trolox standards (e.g., 100-1000 µM).
B. Assay Procedure:
-
Add 10-20 µL of the diarylamine sample or Trolox standard to the wells of a 96-well plate.
-
Add 190-180 µL of the ABTS•⁺ working solution to each well and mix.
-
Incubate at room temperature for 6-10 minutes.[18]
-
Read the absorbance at 734 nm.
C. Data Analysis:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Create a standard curve by plotting the % inhibition versus the concentration of Trolox.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the diarylamine sample by comparing its inhibition to the Trolox standard curve. The result is expressed as µmol of Trolox Equivalents per gram or mole of the diarylamine.
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is considered more biologically relevant because it uses a peroxyl radical, a common ROS in humans, and its mechanism is HAT-based.[6][11] The assay quantifies the ability of the diarylamine to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH.
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
A. Cell Culture and Plating:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2), in appropriate medium until confluent.
-
Seed the cells into a 96-well black, clear-bottom cell culture plate and allow them to attach and grow to 90-100% confluency.
-
Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treat the cells with 50 µL of the diarylamine sample at various concentrations (prepared in treatment medium) for 1 hour to allow for cellular uptake. Include wells for a positive control (e.g., Quercetin) and a negative control (medium only).
-
Add 50 µL of a 50 µM DCFH-DA probe solution to each well. 4[19][20]. Incubate at 37°C in a CO₂ incubator for 60 minutes.
-
Remove the solution and wash the cells three times with DPBS to remove extracellular probe and compound. 6[19]. Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH in HBSS) to all wells. 7[20]. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence emission (538 nm) from the bottom of the plate at an excitation of 485 nm every 5 minutes for 1 hour.
[20]C. Data Analysis:
-
Calculate the AUC for the fluorescence curves.
-
Calculate the CAA value using the formula:
-
CAA Unit = 100 - [(∫SA / ∫CA) * 100]
-
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
-
Results are often expressed as Quercetin Equivalents (QE) by comparing the CAA units of the sample to a standard curve of Quercetin.
Conclusion and Interpretation
The comprehensive evaluation of a diarylamine's antioxidant activity requires a strategic, multi-faceted approach. The protocols outlined in this guide provide a robust framework for this assessment.
-
Initial screening with DPPH and ABTS offers rapid, high-throughput data on fundamental radical scavenging ability.
-
The ORAC assay provides a more biologically relevant measure of hydrogen atom donating capacity against peroxyl radicals.
-
The TBARS assay demonstrates protective effects against oxidative damage to a critical biological substrate, lipids.
-
Finally, the CAA assay validates this activity within a living cell, providing the most compelling in vitro evidence of potential biological efficacy.
By systematically applying these assays, researchers can build a detailed antioxidant profile for novel diarylamine compounds, elucidating not just their potency but also their mechanisms of action in increasingly complex and relevant experimental systems.
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Analytical techniques for characterizing N-benzylphenethylamines
An Application Guide to the Analytical Characterization of N-Benzylphenethylamines
Abstract
N-benzylphenethylamines (NBOMes) represent a class of potent synthetic hallucinogens that pose significant challenges to forensic, clinical, and pharmaceutical laboratories.[1] Their high potency, often resulting in psychoactive effects at sub-milligram doses, means that they are typically encountered in low concentrations in complex matrices.[2][3] Furthermore, the existence of numerous positional isomers, which may have different pharmacological and toxicological profiles, necessitates the use of highly selective and sensitive analytical techniques for unambiguous characterization.[1][4] This guide provides a comprehensive overview of the orthogonal analytical strategies and detailed protocols required for the robust identification, differentiation, and quantification of NBOMe compounds. We will explore the causality behind experimental choices in chromatography and spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Imperative: An Orthogonal Approach
No single analytical technique can provide a complete characterization of an unknown N-benzylphenethylamine sample. A self-validating system relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to confirm an analyte's identity and quantity. This strategy is critical for differentiating the numerous positional isomers of NBOMes and ensuring data integrity.[1] A typical workflow involves rapid, presumptive screening followed by highly specific confirmatory and structural elucidation methods.
Caption: A multi-phase workflow for NBOMe characterization.
Chromatographic Techniques: Separation and Identification
Chromatographic methods coupled with mass spectrometry are the cornerstone of NBOMe analysis, providing the sensitivity and selectivity required for complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique for analyzing volatile and semi-volatile compounds.[4] For N-benzylphenethylamines, which contain polar amine groups, chemical derivatization is often necessary to improve thermal stability, reduce peak tailing, and enhance chromatographic resolution between isomers.[5][6]
Causality of Derivatization: The primary amine in the phenethylamine backbone can interact strongly with the stationary phase of the GC column, leading to poor peak shape and potential degradation. Acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation converts the polar N-H group into a less polar, more volatile derivative, significantly improving chromatographic performance.[6]
Data Presentation: Differentiating Isomers with Retention Indices Retention indices (RI) provide a more reliable method for compound identification than retention times alone, as they are less susceptible to variations in instrument conditions.[7] The differentiation of ortho-, meta-, and para-isomers is a common analytical challenge that can be overcome with high-resolution GC.[4]
| Compound | Retention Index (Non-polar phase)[4] |
| ortho-25C-NBOMe | 2614 ± 15 |
| meta-25C-NBOMe | 2666 ± 13 |
| para-25C-NBOMe | 2692 ± 13 |
| ortho-25I-NBOMe | 2821 ± 16 |
| meta-25I-NBOMe | 2877 ± 15 |
| para-25I-NBOMe | 2904 ± 12 |
Experimental Protocol: GC-MS Analysis of NBOMe Isomers (with Derivatization)
-
Sample Preparation:
-
Accurately weigh or measure the sample. For blotter paper, extract the analyte by soaking in methanol. For biological fluids, perform a liquid-liquid or solid-phase extraction (see Section 4).
-
Transfer the extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.[6]
-
After cooling, evaporate the reagent and solvent. Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
Instrumentation (Representative Parameters): [8]
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C, Splitless or split (e.g., 40:1) injection of 1 µL.[8]
-
Oven Program: Initial temperature 150°C, ramp at 15°C/min to 280°C, hold for 3 minutes.[8]
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify compounds by comparing their retention indices and mass spectra against a validated reference library.
-
Pay close attention to characteristic fragment ions to differentiate isomers. The relative abundance of key ions can be a critical distinguishing feature.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for quantifying NBOMes in biological matrices like blood, serum, and urine.[2][9] Its major advantages are its exceptional sensitivity, high specificity, and the ability to analyze compounds without derivatization, which simplifies sample preparation.[3][10]
Causality of Method Choice: NBOMes are often present at picogram to low nanogram per milliliter concentrations in biological fluids.[2][3] LC-MS/MS, particularly using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides the sensitivity needed to reach these low limits of quantification (LOQs often in the 10-50 pg/mL range).[2][9][11] Electrospray ionization (ESI) in positive mode is highly effective as the amine group is readily protonated.[9]
Data Presentation: LC-MS/MS Method Performance
| Analyte | Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Reference |
| 25I-NBOMe | Serum | 10 pg/mL | 30 - 2000 pg/mL | [9] |
| 25C-NBOMe | Serum | 10 pg/mL | 30 - 2000 pg/mL | [9] |
| Six NBOMes | Blood, Plasma, Urine | 10 - 20 pg/mL | 0.01 - 20 ng/mL | [2] |
| Three NBOMes | Urine | 50 pg/mL | 0.1 - 100 ng/mL | [11][12] |
Experimental Protocol: LC-MS/MS Quantification of NBOMes in Serum
-
Sample Preparation (Solid-Phase Extraction): [9][10]
-
To 0.5 mL of serum, add 0.5 mL of pH 6.0 phosphate buffer and an internal standard (e.g., 25H-NBOMe or a deuterated analog).[9][11]
-
Condition a mixed-mode SPE cartridge (e.g., CSDAU) with methanol, DI water, and pH 6.0 buffer.[5][6]
-
Load the sample onto the cartridge.
-
Wash the cartridge sequentially with DI water, 0.1 M acetic acid, and methanol to remove interferences.
-
Elute the analytes with a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2).[6]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
Instrumentation (Representative Parameters): [9]
-
LC System: Shimadzu SCL or equivalent.
-
Column: C8 or C18, e.g., Phenomenex Luna 3µ C8(2) 100Å, 100x2.0 mm.[9]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for resolving the target analytes (e.g., start at 20% B, ramp to 33% B over several minutes).[9]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometer (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two precursor-product ion transitions for each analyte for confident identification and quantification.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Quantify unknown samples against the calibration curve. The results must fall within the validated linear range of the assay.[13]
-
Spectroscopic Techniques: Confirmation and Structure Elucidation
Spectroscopic techniques provide complementary information based on the interaction of electromagnetic radiation with the molecule, offering confirmatory identification and, in the case of NMR, definitive structural information.
Vibrational Spectroscopy (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for the rapid preliminary identification of bulk or seized materials.[10][14] They provide a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[15][16]
Causality of Complementary Use: FTIR and Raman are complementary techniques.[14] FTIR is sensitive to polar bonds with strong dipole moment changes (e.g., C-O, O-H, N-H), while Raman is more sensitive to non-polar, symmetric bonds (e.g., C=C in aromatic rings).[16] Using both can provide a more complete vibrational profile. Attenuated Total Reflectance (ATR)-FTIR is particularly useful as it requires minimal to no sample preparation and can be used directly on blotter paper samples.[10]
Caption: Extraction workflows for biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the unambiguous structural elucidation of novel compounds and the definitive differentiation of positional isomers.[17][18] While less sensitive than MS, it provides unparalleled detail about the molecular skeleton.
Causality of Isomer Differentiation: Proton (¹H) NMR is particularly powerful for distinguishing NBOMe isomers. The substitution pattern on the N-benzyl ring (ortho-, meta-, or para-methoxy) creates unique splitting patterns and chemical shifts in the aromatic region of the spectrum, allowing for straightforward identification.[17] For example, a para-substituted benzyl ring will show a higher degree of symmetry and fewer signals compared to an ortho- or meta-substituted ring.[17] 2D NMR experiments like COSY and HMBC can be used to map out the complete connectivity of the molecule.[18]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
Method Validation for Trustworthiness
Every protocol described must be part of a self-validating system. Any analytical method developed for the characterization of N-benzylphenethylamines must be validated to ensure its performance is reliable and fit for purpose.[13][21] Key validation parameters, in accordance with guidelines from bodies like the FDA or ICH, include:[21][22]
-
Selectivity/Specificity: The ability to differentiate the analyte from other compounds.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability and intermediate precision of measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Robustness: The method's resistance to small, deliberate variations in parameters.
-
Matrix Effects: The influence of sample components on the ionization of the analyte.[11]
Conclusion
The analytical characterization of N-benzylphenethylamines is a complex task that demands a multi-technique, orthogonal approach. Presumptive screening with vibrational spectroscopy (FTIR/Raman) allows for rapid triage of samples. High-sensitivity, high-selectivity hyphenated techniques like GC-MS and LC-MS/MS are essential for the confirmation and quantification of these potent compounds, especially in complex biological matrices. For novel substances or cases of ambiguous isomerism, NMR spectroscopy remains the ultimate tool for definitive structural elucidation. By understanding the causality behind each method's application and adhering to rigorous validation protocols, researchers can generate accurate, reliable, and defensible data in the challenging field of novel psychoactive substance analysis.
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Application Notes & Protocols: N-[4-(benzyloxy)benzyl]-N-phenylamine as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
N-[4-(benzyloxy)benzyl]-N-phenylamine is a strategic intermediate in medicinal chemistry, embodying a diarylamine scaffold with a latent phenolic functional group. The benzyloxy moiety serves as a robust protecting group for the 4-hydroxyl group, which is a common pharmacophore capable of critical hydrogen bonding interactions within biological targets. This allows for the core diarylamine structure to undergo various chemical transformations, with the final step often being a debenzylation to unmask the active phenolic compound. This guide provides a comprehensive overview of the synthesis, handling, and application of this precursor, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed protocols for its synthesis, functionalization, and analytical characterization are presented to aid researchers in its effective utilization.
Significance in Medicinal Chemistry
The this compound scaffold is of significant interest due to the prevalence of its core structures in approved drugs and clinical candidates. The diarylamine motif is a well-established "hinge-binding" element in many kinase inhibitors, while the protected phenol allows for late-stage functionalization or unveiling of a key interaction point. Its utility has been demonstrated in the synthesis of molecules targeting critical enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases and in the development of novel anti-mycobacterial agents.[1][2] The benzyl protecting group is particularly advantageous as it is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenation.
Synthesis of the Precursor
The most direct and efficient method for synthesizing this compound is through reductive amination. This process involves the formation of an imine intermediate from 4-(benzyloxy)benzaldehyde and aniline, followed by in-situ reduction.
Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of the title compound from commercially available starting materials. The choice of sodium triacetoxyborohydride as the reducing agent is based on its mild nature and high selectivity for imines over aldehydes, minimizing side reactions.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-(benzyloxy)benzaldehyde (1.0 eq) and aniline (1.05 eq). Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the aldehyde.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Figure 1. Synthetic workflow for this compound.
Physicochemical Data and Safety
Compound Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| CAS Number | 39860-75-8 | [3][4][5] |
| Molecular Formula | C₂₀H₁₉NO | [3][5] |
| Molecular Weight | 289.37 g/mol | [3][5] |
| Appearance | Typically an off-white to pale yellow solid | - |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[6][7] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] Store away from strong oxidizing agents and strong acids.
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]
Application in Pharmaceutical Synthesis
Application as a Kinase Inhibitor Precursor
The diarylamine core of the title compound is a privileged scaffold for targeting the ATP-binding site of protein kinases. The benzyl-protected phenol is a key latent feature, which upon deprotection, can form a critical hydrogen bond with the kinase hinge region.
Synthetic Strategy: The typical workflow involves (1) using the this compound core in subsequent reactions to build the desired molecular complexity, followed by (2) a final deprotection step to reveal the active N-(4-hydroxybenzyl)-N-phenylamine moiety.
Figure 2. General workflow for utilizing the precursor in kinase inhibitor synthesis.
Protocol: Debenzylation and Subsequent Functionalization
Step 1: Catalytic Hydrogenation (Debenzylation)
Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers, a reaction that proceeds under mild conditions with clean conversion and simple product isolation.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab scale, a hydrogen-filled balloon is sufficient. For larger scales, a Parr apparatus is recommended.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen for 4-8 hours. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude N-(4-hydroxybenzyl)-N-phenylamine, which can often be used in the next step without further purification.
Step 2: Williamson Ether Synthesis (Functionalization)
Rationale: The deprotected phenol is a nucleophile that can be alkylated to introduce diverse side chains, enabling Structure-Activity Relationship (SAR) studies. This protocol uses a mild base to deprotonate the phenol for subsequent reaction with an alkyl halide.
Materials:
-
N-(4-hydroxybenzyl)-N-phenylamine (from Step 1)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Desired alkyl halide (R-X, e.g., a substituted benzyl bromide)
-
Dimethylformamide (DMF) or Acetonitrile
-
Standard workup and purification reagents
Procedure:
-
Setup: Dissolve the crude product from Step 1 (1.0 eq) in DMF.
-
Base Addition: Add K₂CO₃ (2.0-3.0 eq). The use of Cs₂CO₃ (1.5 eq) can accelerate the reaction for less reactive halides.
-
Alkylation: Add the alkyl halide (R-X) (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography.
Analytical Characterization
A multi-technique approach is essential to confirm the identity and purity of the synthesized precursor and its derivatives, ensuring the reliability of subsequent biological data.[10]
Figure 3. Relationship of analytical methods for compound validation.
Analytical Methods and Expected Results
| Technique | Protocol Summary | Expected Results for this compound |
| ¹H NMR | Dissolve ~5-10 mg of sample in CDCl₃ or DMSO-d₆. Acquire spectrum on a ≥400 MHz spectrometer.[10] | Benzylic CH₂ (O-CH₂-Ph): ~5.1 ppm (s, 2H). Benzylic CH₂ (N-CH₂-Ar): ~4.4 ppm (s, 2H). Aromatic Protons: Multiplets between 6.8-7.5 ppm. NH Proton: May be broad or not observed. |
| ¹³C NMR | Use the same sample as for ¹H NMR. | Guanidinium C=N (for derivatives): ~155-165 ppm.[10] Aromatic/Benzylic Carbons: Characteristic shifts in the 70-160 ppm range. |
| Mass Spec. (ESI+) | Dissolve sample in a suitable solvent (e.g., MeOH/H₂O) and analyze via LC-MS with electrospray ionization. | Protonated Molecule [M+H]⁺: Expected at m/z 290.15. |
| HPLC | Use a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection at 254 nm. | A single major peak indicating >95% purity. |
| FTIR (ATR) | Analyze a small amount of solid sample directly. | N-H Stretch: A sharp peak around 3400 cm⁻¹. C-H Stretches (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. C-O Ether Stretch: Strong peak around 1240 cm⁻¹. |
Conclusion
This compound serves as a high-value precursor for constructing complex molecules of pharmaceutical interest, particularly kinase inhibitors. Its synthesis is straightforward, and the protected phenol offers significant strategic advantages in multi-step synthetic campaigns. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to synthesize, validate, and effectively utilize this compound in drug discovery programs.
References
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Trevizan, A. R., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals (Basel). [Link]
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Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. National Institutes of Health. [Link]
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Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. National Institutes of Health. [Link]
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N-(4-(Benzyloxy)phenyl)-1-(4-(dimethylamino)benzyl)-N-(3-methylbut-2-en-1-yl)piperidin-4-amine | Pharmaffiliates. Pharmaffiliates. [Link]
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Synthesis of N-benzylaniline - PrepChem.com. PrepChem.com. [Link]
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de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors - PubMed. National Institutes of Health. [Link]
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The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]
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Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed. National Institutes of Health. [Link]
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Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed. National Institutes of Health. [Link]
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Analytical insights into nitrosamine drug substance related impurities (NDSRIs) - ANTISEL. ANTISEL. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. ChemRxiv. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. National Institutes of Health. [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. PMDA. [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. Defense Technical Information Center. [Link]
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New Analytical Methods for Drugs Analysis A Comparative Study - University of Baghdad Digital Repository. University of Baghdad. [Link]
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In Vitro Evaluation of N-[4-(benzyloxy)benzyl]-N-phenylamine Derivatives: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of N-[4-(benzyloxy)benzyl]-N-phenylamine Derivatives
The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. The benzyloxy and phenylamine moieties contribute to the lipophilicity and aromatic interactions that are often crucial for binding to biological targets. This class of compounds has garnered interest for its potential as anticancer, anti-inflammatory, and antioxidant agents. The rationale for investigating these derivatives lies in their structural similarity to other biologically active N-benzyl compounds that have shown promise in preclinical studies.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives, focusing on the assessment of their cytotoxic, anti-inflammatory, and antioxidant properties. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to elucidate the therapeutic potential of this promising class of molecules.
Part 1: Foundational Assays for Cytotoxicity and Cell Viability
A primary step in the evaluation of any novel compound for anticancer potential is the assessment of its effect on cell viability and proliferation.[4] These assays are crucial for determining the concentration range at which the compound exhibits biological activity and for identifying potential toxicity.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining relevant data. It is recommended to use a panel of cell lines representing different cancer types to assess the spectrum of activity. For instance, a panel could include:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.
-
A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.
-
HCT-116: A human colon cancer cell line, useful for investigating cancers of the gastrointestinal tract.
-
A normal cell line (e.g., HaCaT or MRC-5): To assess the selectivity of the compounds for cancer cells over non-cancerous cells.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Hypothetical IC50 Values
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | HaCaT IC50 (µM) |
| Derivative 1 | 5.2 | 8.1 | 6.5 | > 50 |
| Derivative 2 | 12.8 | 15.3 | 10.9 | > 50 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 | 5.8 |
Caspase-3 Activity Assay for Apoptosis
To determine if the observed cytotoxicity is due to apoptosis, a key executioner of programmed cell death, caspase-3 activity can be measured.[4][6]
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the test compounds at their IC50 concentrations for 24 hours. Lyse the cells using a specific lysis buffer.[7][8]
-
Substrate Addition: Add the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the chromophore p-nitroaniline (pNA) upon cleavage by active caspase-3.[6]
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Part 2: Evaluation of Anti-Inflammatory Potential
Chronic inflammation is a key factor in the development of various diseases, including cancer. Therefore, assessing the anti-inflammatory properties of the this compound derivatives is a logical step.
Griess Assay for Nitric Oxide (NO) Inhibition
Nitric oxide (NO) is a key inflammatory mediator. The Griess assay is a simple and sensitive method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[9]
Experimental Protocol: Griess Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Addition: Mix equal volumes of cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Part 3: Assessment of Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[11][12]
Experimental Protocol: DPPH Assay
-
Reaction Mixture: Prepare a solution of the test compound in methanol at various concentrations. Add this solution to a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 (half-maximal effective concentration) value.
Data Presentation: Hypothetical Antioxidant Activity
| Compound | DPPH Scavenging EC50 (µM) |
| Derivative 1 | 25.4 |
| Derivative 2 | 42.1 |
| Ascorbic Acid (Control) | 15.8 |
Part 4: Mechanistic Insights via Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed biological activities, it is essential to investigate the modulation of key signaling pathways.
Western Blot Analysis of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[13] Its dysregulation is a hallmark of many cancers.
Experimental Workflow: Western Blotting
Caption: Western Blot Workflow for Protein Analysis.
Key Proteins to Analyze in the MAPK Pathway:
-
Phospho-ERK1/2 (p-ERK1/2): The activated form of ERK1/2.
-
Total ERK1/2: To normalize for protein loading.
-
Phospho-p38 (p-p38): The activated form of p38.
-
Total p38: For normalization.
-
Phospho-JNK (p-JNK): The activated form of JNK.
-
Total JNK: For normalization.
A decrease in the phosphorylation of these kinases upon treatment with the test compounds would suggest an inhibitory effect on the MAPK pathway.
Signaling Pathway Diagram: MAPK Cascade
Sources
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Application Notes & Protocols: Investigating N-[4-(benzyloxy)benzyl]-N-phenylamine as a Novel Scaffold for Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a conceptual framework and detailed protocols for evaluating the enzyme inhibition potential of N-[4-(benzyloxy)benzyl]-N-phenylamine. The diarylamine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] While this specific molecule is not extensively characterized as an inhibitor, its structural motifs—a diarylamine core and a benzyloxy group—are present in compounds known to inhibit enzymes such as kinases, cyclooxygenases, and demethylases.[2][3] This guide, therefore, uses Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator and cancer target, as a primary example to illustrate a comprehensive workflow from initial screening to mechanistic studies. The principles and methods described herein are broadly applicable to other enzyme targets.
Introduction: Rationale and Scientific Background
The search for novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The compound this compound presents an intriguing starting point for an inhibitor discovery campaign. Its core structure, a diarylamine, is a versatile scaffold found in various approved drugs and clinical candidates.[1] This framework allows for diverse molecular interactions, including hydrophobic and pi-stacking interactions within an enzyme's active site.
Furthermore, the benzyloxy moiety is a feature of several known bioactive molecules, including inhibitors of Lysine Specific Demethylase 1 (LSD1).[3] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is linked to the progression of various cancers, making it a high-value therapeutic target. The structural similarity of this compound to known LSD1 inhibitors provides a strong rationale for investigating it against this and other related amine-oxidizing enzymes.
This guide outlines the essential steps to characterize the inhibitory potential of this compound, covering initial screening, determination of inhibitory potency (IC50), elucidation of the mechanism of inhibition, and assessment of cellular activity.
Target Enzyme Profile: Lysine Specific Demethylase 1 (LSD1/KDM1A)
-
Function: LSD1 removes methyl groups from mono- and di-methylated H3K4 and H3K9, acting as a transcriptional co-repressor or co-activator depending on its protein complex partners.
-
Cofactor: Requires flavin adenine dinucleotide (FAD) for its catalytic activity. The reaction involves the oxidation of the methylated lysine, which is mechanistically similar to the action of monoamine oxidases (MAOs) on neurotransmitters.
-
Disease Relevance: Implicated in numerous cancers, including acute myeloid leukemia (AML), prostate cancer, and lung cancer, by promoting oncogenic gene expression programs. Inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce cancer cell differentiation and apoptosis.
Experimental Workflows & Protocols
A systematic approach is crucial for validating a new chemical entity as a potential enzyme inhibitor. The following workflow provides a logical progression from initial hit identification to more detailed mechanistic understanding.
Experimental Workflow Diagram
Caption: Phased approach for evaluating this compound as an enzyme inhibitor.
Protocol: Primary Screening and IC50 Determination for LSD1
This protocol uses a commercially available, fluorescence-based assay to measure hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Principle: LSD1 demethylates its substrate (e.g., a methylated H3 peptide), producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a non-fluorescent probe (like Amplex® Red) into a highly fluorescent product (resorufin). An inhibitor will reduce the H₂O₂ production, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound (Test Compound)
-
Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be used to generate the dose-response curve. For a primary screen, a single high concentration (e.g., 10 µM) can be used.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution (or control) to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare an enzyme solution of LSD1 in assay buffer.
-
Add 25 µL of the LSD1 solution to each well containing the compound/DMSO.
-
Gently mix and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a "Substrate Mix" containing the H3K4me2 peptide, Amplex® Red, and HRP in assay buffer.
-
Add 25 µL of the Substrate Mix to all wells to start the reaction. The final volume is 50 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at Ex/Em = 540/590 nm.
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
IC50 Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or R to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
| Parameter | Example Value | Description |
| Test Compound | This compound | |
| IC50 | 4.5 µM | Potency against LSD1 |
| Positive Control | Tranylcypromine | |
| IC50 | 15 µM | Benchmark potency |
Protocol: Determining Mechanism of Inhibition (MoA)
Causality Behind Experimental Choice: Understanding how a compound inhibits an enzyme (e.g., by competing with the substrate) is critical for lead optimization. Kinetic analysis reveals whether the inhibitor binds to the enzyme's active site (competitive), to a different site (non-competitive), or to the enzyme-substrate complex (uncompetitive).
Method: This involves measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. The data is then visualized using a double-reciprocal plot (Lineweaver-Burk plot) to diagnose the inhibition modality.
Procedure:
-
Set up the LSD1 assay as described in section 2.2.
-
Create a matrix of reaction conditions. Vary the concentration of the H3K4me2 substrate (e.g., 0.5x, 1x, 2x, 4x, 8x the Km value) across a fixed set of inhibitor concentrations (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Plot 1/Velocity versus 1/[Substrate] for each inhibitor concentration.
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor increases the apparent Km but Vmax remains unchanged. This suggests the inhibitor binds to the active site.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor reduces Vmax but Km remains unchanged. This implies the inhibitor binds to an allosteric site.
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km are reduced. The inhibitor binds only to the enzyme-substrate complex.
MoA Diagnostic Diagram
Caption: Lineweaver-Burk plots diagnosing different mechanisms of enzyme inhibition.
Advanced Characterization
Cellular Target Engagement
Rationale: An in vitro "hit" must be validated in a cellular context to ensure it can cross cell membranes and engage its target in a complex biological environment.
Protocol: Western Blot for Histone Marks
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle (DMSO) control.
-
Histone Extraction: Lyse the cells and perform an acid extraction to isolate histone proteins.
-
Western Blot:
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target mark (e.g., anti-H3K4me2) and a loading control (e.g., anti-Total Histone H3).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A successful inhibitor should cause an increase in the H3K4me2 signal, as its demethylation is blocked. Quantify band intensity relative to the loading control.
Selectivity Profiling
Rationale: A good drug candidate should be selective for its intended target to minimize off-target side effects. Given the structural similarity of LSD1 to Monoamine Oxidases (MAO-A and MAO-B), it is essential to test for cross-reactivity.
Protocol: Perform enzyme inhibition assays for MAO-A and MAO-B using commercially available kits (e.g., MAO-Glo™ Assay from Promega). Follow the manufacturer's instructions, using this compound as the test inhibitor. Calculate the IC50 values for MAO-A and MAO-B and compare them to the IC50 for LSD1.
Example Selectivity Data:
| Enzyme Target | IC50 (µM) | Selectivity vs. LSD1 |
| LSD1 | 4.5 | - |
| MAO-A | > 100 | > 22-fold |
| MAO-B | 85 | 18.9-fold |
A selectivity of >10-fold is generally considered a good starting point for a lead compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of this compound as a potential enzyme inhibitor, using LSD1 as a case study. The protocols detail a logical progression from primary screening and potency determination to mechanistic and cellular studies. Positive results from these assays—namely, potent IC50, a clear mechanism of action, cellular activity, and good selectivity—would establish this compound as a valuable lead scaffold.
Future work would involve Structure-Activity Relationship (SAR) studies, where analogues of the parent molecule are synthesized to improve potency and drug-like properties.[4] This iterative process of design, synthesis, and testing is fundamental to transforming a promising hit into a clinical candidate.
References
-
Diarylamine Radical-Trapping Antioxidants . A study on the kinetic and mechanistic aspects of diarylamines, relevant to their interaction with biological systems. ResearchGate. [Link]
-
Diarylamine-guided diamide derivatives as lead molecules . A paper discussing the synthesis and biological evaluation of diarylamine derivatives against various macromolecular targets. ResearchGate. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines . Describes the synthesis of compounds containing the N-(4-(benzyloxy)benzyl) moiety for biological evaluation. National Center for Biotechnology Information (PMC). [Link]
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action . Details the design and synthesis of diarylamine derivatives and their evaluation for cytotoxic activities. National Center for Biotechnology Information (PMC). [Link]
-
Some typical diarylamine derivatives as drugs . A diagram showing examples of diarylamine structures in existing drugs. ResearchGate. [Link]
-
Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors . A study on benzyloxy-containing compounds as inhibitors for LSD1, providing a rationale for the target choice. PubMed. [Link]
-
4-Benzyloxybenzylamine Compound Summary . Public chemical database entry for a related chemical structure. PubChem, National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-[4-(benzyloxy)benzyl]-N-phenylamine
Introduction
N-[4-(benzyloxy)benzyl]-N-phenylamine is a tertiary amine of significant interest in medicinal chemistry and materials science. As with many multi-step organic syntheses, the crude product of its preparation is often contaminated with unreacted starting materials, reagents, and side-products. Achieving a high degree of purity is paramount for its intended applications, as even minor impurities can significantly impact downstream biological assays, material properties, and regulatory compliance. This technical guide provides a comprehensive overview of robust and field-proven techniques for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in the fundamental principles of organic chemistry and are designed to be self-validating through integrated analytical checkpoints.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the cornerstone of developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Melting Point (°C) |
| This compound | C₂₀H₁₉NO | 289.37[1] | Expected to be solid | Not explicitly reported; a related imine melts at 58-62 °C |
| Aniline (starting material) | C₆H₇N | 93.13 | Liquid | -6 |
| 4-(Benzyloxy)benzylamine (starting material) | C₁₄H₁₅NO | 213.27[2] | Solid | Not explicitly reported |
| N,N-bis[4-(benzyloxy)benzyl]aniline (potential byproduct) | C₃₄H₃₁NO₂ | 497.62 | Expected to be solid | Not explicitly reported |
The synthesis of this compound is commonly achieved through the reductive amination of 4-(benzyloxy)benzaldehyde with aniline, or by the N-alkylation of aniline with a 4-(benzyloxy)benzyl halide. These synthetic routes can introduce specific impurities that must be addressed during purification.[3]
Common Impurities:
-
Unreacted Starting Materials: Aniline and 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzyl halide.
-
Over-alkylation Products: Such as N,N-bis[4-(benzyloxy)benzyl]aniline.
-
Imine Intermediate: The Schiff base formed between 4-(benzyloxy)benzaldehyde and aniline may persist if the reduction is incomplete.[4][5]
-
Homocoupling Products: From the benzyl halide starting material.
-
Reagent Residues: Reducing agents (e.g., sodium borohydride) and their byproducts, as well as any catalysts used.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve the desired level of purity. The general workflow for purification is outlined below.
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities.
Principle: The tertiary amine product can be protonated with an acid to form a water-soluble ammonium salt, which will partition into the aqueous phase. Neutral organic impurities will remain in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Separate the aqueous layer containing the protonated amine. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Extract the free amine from the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities.
Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel.
Method Development with Thin-Layer Chromatography (TLC):
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it onto a silica gel TLC plate.
-
Development: Develop the plate in a TLC chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A starting ratio of 9:1 (hexane:ethyl acetate) is recommended.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).
-
Optimization: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. Adjust the solvent ratio to achieve this. Due to the basic nature of the amine, "tailing" of the spot may be observed. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can mitigate this issue.[6]
Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC. Pour the slurry into a glass column and allow the silica to settle, ensuring even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent like DCM. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the non-polar solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased by adding more ethyl acetate, is often most effective.
-
Fraction Collection: Collect the eluate in fractions of equal volume.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Principle of separation by polarity in column chromatography.
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step for obtaining highly pure crystalline solids.
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal.
-
Dissolve impurities well at all temperatures or not at all.
For this compound, suitable solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[7][8]
Recrystallization Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions |
| TLC | Rapid purity check and monitoring of purification progress. | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v) with 0.5% triethylamine. Detection: UV light (254 nm). |
| HPLC | Quantitative purity analysis. | Column: C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water. Detection: UV at 254 nm. |
| ¹H and ¹³C NMR | Structural confirmation and detection of impurities. | Solvent: CDCl₃ or DMSO-d₆. Characteristic peaks for the benzyl and phenyl groups should be observed. |
| Melting Point | Purity indicator. | A sharp melting point range indicates high purity. |
Conclusion
The purification of this compound requires a systematic approach that begins with an understanding of its properties and potential impurities. A combination of acid-base extraction, column chromatography, and recrystallization, guided by TLC analysis, provides a robust pathway to obtaining this compound in high purity. The protocols outlined in this guide, when executed with care, will enable researchers to consistently achieve the purity required for their specific applications.
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2021). Molecules, 26(21), 6617.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023, January 1). Reddit. Retrieved January 17, 2026, from [Link]
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Journal of Chemical Sciences, 136(1).
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Biomacromolecules, 18(5), 1649-1657.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. (2008). ARKIVOC, 2008(9), 42-51.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (2023).
- Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2008). Forensic Toxicology, 26(1), 19-25.
- Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). Rapid Communications in Mass Spectrometry, 29(17), 1567-1580.
- Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (2013). Drug Testing and Analysis, 5(3), 189-197.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
- SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific Pharmaceutical Sciences, 4(4), 24-32.
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (2017). Journal of Drug and Alcohol Research, 6(4), 1-6.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). Analytical Methods, 11(10), 1369-1375.
-
Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2019). Crystals, 9(12), 629.
- 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.). [PDF].
- 4 - Supporting Inform
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
-
2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
Sources
- 1. 39860-75-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solvents for dissolving N-[4-(benzyloxy)benzyl]-N-phenylamine for experiments
Application Note & Protocol Guide
Topic: Solvents for Dissolving N-[4-(benzyloxy)benzyl]-N-phenylamine for Experimental Use
For: Researchers, Scientists, and Drug Development Professionals
Abstract & Scope
This document provides a comprehensive guide to selecting appropriate solvents for this compound (CAS: 39860-75-8). The selection of a suitable solvent is critical for ensuring experimental success, reproducibility, and the integrity of results in applications ranging from chemical synthesis to biological assays. This guide combines theoretical principles with practical, step-by-step protocols to assist researchers in making informed decisions for various experimental contexts, including reaction chemistry, analytical characterization, and long-term storage.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is the foundation for solvent selection. Its structure is characterized by a large, nonpolar surface area comprising three aromatic rings, and a polar tertiary amine group capable of acting as a hydrogen bond acceptor.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 39860-75-8 | [1][2] |
| Molecular Formula | C₂₀H₁₉NO | [1][2] |
| Molecular Weight | 289.37 g/mol | [1][2] |
| Predicted Nature | Solid | [3] |
| Predicted Solubility | Insoluble in water; likely soluble in various organic solvents | [3][4] |
The molecule's large hydrocarbon framework suggests poor solubility in aqueous solutions and favorable solubility in organic solvents. The principle of "like dissolves like" is paramount; solvents with similar polarity and structural features will be most effective.[4]
Theoretical Framework for Solvent Selection
The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. An effective solvent must overcome the solute-solute and solvent-solvent interactions to form new, stable solute-solvent interactions.
Key Considerations:
-
Polarity: The target molecule possesses a predominantly nonpolar character due to its three aromatic rings. However, the nitrogen atom in the tertiary amine and the oxygen atom in the ether linkage introduce localized polarity. Therefore, solvents ranging from nonpolar to polar aprotic are likely to be effective.
-
Hydrogen Bonding: The tertiary amine can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like ethanol) may show moderate solubility, but the large nonpolar structure will limit this interaction.[4]
-
Dielectric Constant: Solvents with a low to medium dielectric constant are often suitable for dissolving nonpolar compounds.
The general workflow for selecting a solvent involves defining the experimental need, analyzing the compound's structure, consulting solubility data, and performing small-scale empirical tests.
Caption: Workflow for rational solvent selection.
Solvent Recommendations for Common Applications
Based on the structural analysis and data from analogous compounds, the following table provides guidance on solvent selection for various applications. It is crucial to note that empirical testing is always the definitive step.
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Excellent (General Use, Chromatography): Its polarity is well-matched for the compound. Highly volatile, making it easy to remove post-purification. |
| Chloroform | Polar Aprotic | 61.2 | Excellent (General Use, NMR): Similar to DCM. Deuterated chloroform (CDCl₃) is a primary choice for NMR analysis.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Very Good (Reactions): A slightly more polar ether that readily dissolves many organics. Good for reactions requiring a stable, non-reactive solvent. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77.1 | Very Good (Chromatography, Extraction): A moderately polar solvent, often used with hexanes for chromatographic purification. |
| Acetone | Polar Aprotic | 56 | Good (General Use, Cleaning): A versatile polar aprotic solvent. Its miscibility with water can be useful for certain workups.[4] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good (HPLC, Reactions): Common mobile phase in reverse-phase HPLC. Its polarity can support a range of reaction types. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent (Stock Solutions, Bioassays): High dissolving power makes it ideal for preparing concentrated stock solutions for long-term storage and biological screening. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent (Reactions, Stock Solutions): Similar to DMSO, a high-boiling polar aprotic solvent often used in synthesis when other solvents fail. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Moderate (Recrystallization): The compound is expected to be moderately soluble.[3][4] May be useful for recrystallization, where solubility is lower at colder temperatures. |
| Hexanes/Heptane | Nonpolar | ~69 | Poor (as single solvent); Good (for Chromatography): Unlikely to dissolve the compound alone but is essential as the nonpolar component in solvent systems for column chromatography. |
Experimental Protocols
Safety Precaution: Always handle organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is standard for preparing samples for high-throughput screening or biological assays.
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 289.37 g/mol * (1000 mg / 1 g) = 2.89 mg.
-
Weigh Compound: Accurately weigh approximately 2.9 mg of the compound into a clean, dry 1.5 mL amber glass vial. Record the exact mass.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial. (Volume (mL) = [Mass (mg) / 289.37] / 10 * 1000).
-
Dissolve: Cap the vial securely and vortex for 1-2 minutes. If necessary, gently warm the vial (to ~30-40°C) or use a sonicating bath to aid dissolution.
-
Verification (Self-Validation): Visually inspect the solution against a bright light source to ensure there are no suspended particles. The solution should be clear and homogenous.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Before each use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Small-Scale Solubility Test
This empirical test is the most trustworthy method to confirm a suitable solvent.
-
Aliquot Compound: Place approximately 1-2 mg of this compound into several small, labeled glass test tubes or vials.
-
Initial Solvent Addition: To the first vial, add the candidate solvent (e.g., Dichloromethane) dropwise, starting with 100 µL.
-
Agitate: After each addition, cap and vortex the vial for 30-60 seconds.
-
Observe: Check for dissolution. If the solid remains, continue adding the solvent in 100 µL increments up to a total volume of 1 mL.
-
Categorize Solubility:
-
Soluble: The compound dissolves completely.
-
Sparingly Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No significant dissolution is observed.
-
-
Repeat: Repeat steps 2-5 for each candidate solvent (e.g., Ethyl Acetate, Ethanol). This direct comparison provides definitive evidence for the best choice for your specific application.
Caption: Key structural features influencing solubility.
References
- Solubility of Things. N-Benzylaniline.
- Sigma-Aldrich. N-Benzylaniline Product Page.
- LookChem. N-Benzylaniline 103-32-2.
- ChemicalBook. This compound | 39860-75-8.
- GuideChem. 39860-75-8(this compound) Product Description.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-arylation for Diarylamine Synthesis
Welcome to the technical support center for N-arylation reactions. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of diarylamines—a critical structural motif in pharmaceuticals and advanced materials. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting and optimizing these powerful C-N bond-forming reactions, with a primary focus on the versatile Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs): The Fundamentals of N-Arylation
This section addresses core concepts to build a foundational understanding of the reaction's components and mechanism.
Q1: What is the Buchwald-Hartwig amination and why is it preferred over classical methods like the Ullmann condensation?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds from aryl halides (or pseudo-halides) and amines.[1][2] Its development was a significant breakthrough because traditional methods, such as the Ullmann condensation (which uses a copper catalyst), often require harsh reaction conditions like very high temperatures (>150-220°C) and are typically limited to electron-poor aryl halides.[3][4] The Buchwald-Hartwig reaction offers a much broader substrate scope, including electron-rich and neutral aryl halides, and generally proceeds under milder conditions (25-120°C), making it compatible with a wider range of sensitive functional groups.[3][5]
Q2: Can you explain the catalytic cycle of the Buchwald-Hartwig amination?
Certainly. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.[6][7]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then removes a proton from the amine, forming a palladium-amido intermediate.[3][8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the diarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q3: How do I select the right catalyst, ligand, base, and solvent?
This is the central challenge of optimizing the reaction.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[9] However, using pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species in situ, often gives more reliable and cleaner reactions.[9][10]
-
Ligand: The ligand is crucial. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate both the oxidative addition and the critical reductive elimination steps.[3] The choice depends heavily on the substrates (see Table 2).
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a workhorse, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) are used for base-sensitive substrates.[2][3] The base's role is complex and also depends on the solvent.[11][12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[3][13] Solubility of all components is key; if a starting material is insoluble, the reaction will likely fail.[9]
Q4: What is the general reactivity order for aryl halides?
Contrary to many other cross-coupling reactions, the typical reactivity order in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[9] While aryl iodides undergo oxidative addition readily, the iodide ion generated during the reaction can have an inhibitory effect by forming off-cycle, less reactive palladium complexes.[9] Aryl chlorides are the most challenging due to the strength of the C-Cl bond, but modern ligands have made their use routine.[10][13]
Troubleshooting Guide: Common Problems & Solutions
Issue 1: My reaction shows low or no conversion to the desired diarylamine.
This is the most common issue. Let's break down the potential causes and solutions in a logical workflow.
Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.
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Q: My palladium source (e.g., Pd(OAc)₂) might be old. Could this be the problem?
-
A: Absolutely. The activity of the palladium source is paramount. Pd(OAc)₂ can be unreliable as its reduction to the active Pd(0) species can be inconsistent.[10] Solution: Use a fresh palladium source or, preferably, switch to an air-stable palladium pre-catalyst. Pre-catalysts are designed for rapid and clean generation of the active LPd(0) species upon exposure to the base, leading to more reproducible results.[9]
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-
Q: I'm trying to couple an aryl chloride and the reaction is very sluggish. What should I change?
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A: Aryl chlorides are less reactive than bromides or iodides due to the strong C-Cl bond, which makes the initial oxidative addition step more difficult.[13] Solution: Your choice of ligand is critical here. You need a very bulky and electron-rich ligand to promote the challenging oxidative addition. Ligands like RuPhos, BrettPhos, or Josiphos-type ligands are specifically designed for this purpose.[1][2] You may also need to increase the reaction temperature.
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Q: My starting materials are not fully dissolved. Does this matter?
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A: Yes, insolubility is a common and often underestimated cause of reaction failure.[9] If a reactant is not in solution, it cannot effectively participate in the catalytic cycle. Solution: Try a different solvent or a solvent mixture. For example, toluene is a common choice, but dioxane, THF, or t-amyl alcohol may offer better solubility for your specific substrates.[3][9] Using a soluble organic base like DBU in combination with an inorganic base can also sometimes improve homogeneity.[9][14]
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Issue 2: I'm getting significant side products, primarily hydrodehalogenation (Ar-H).
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Q: My main byproduct is the arene from my aryl halide (Ar-H), not my desired diarylamine. Why is this happening?
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A: This side reaction, known as hydrodehalogenation, often occurs due to a competing pathway called beta-hydride elimination.[1] This is particularly problematic with primary amines. After the palladium-amido complex is formed, instead of reductive elimination, a beta-hydrogen from the amide can be eliminated, leading to the Ar-H byproduct and an imine. Solution: The ligand choice can influence the relative rates of reductive elimination versus beta-hydride elimination. Using sterically hindered ligands can disfavor the geometry required for beta-hydride elimination and promote the desired reductive elimination. Adjusting temperature and base can also help.
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Issue 3: My reaction starts but then stalls before completion.
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Q: The reaction works with my aryl bromide, but when I use the equivalent aryl iodide, it stalls. What's wrong?
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A: This is likely due to catalyst inhibition by the iodide anion.[9] While the C-I bond is weak and undergoes oxidative addition quickly, the resulting iodide bound to the palladium or free in solution can form stable, less reactive palladium complexes that fall out of the catalytic cycle. Solution: While it seems counterintuitive, switching back to the aryl bromide is often the best solution. If you must use the aryl iodide, screening different ligands is essential. Bidentate ligands like BINAP or DPPF were historically developed to help mitigate this issue by preventing the formation of palladium iodide dimers.[1]
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Comparative Data & Selection Guides
The choice between N-arylation methods and the specific conditions for the Buchwald-Hartwig reaction is a multifactorial decision. The tables below provide a starting point for your experimental design.
Table 1: Comparison of Primary N-Arylation Methodologies
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines (e.g., DMEDA), amino acids, or none | Bulky, electron-rich phosphines (e.g., RuPhos, Xantphos) |
| Temperature | High (often >150°C)[4] | Mild to moderate (often 25-120°C)[3] |
| Base | Strong inorganic (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS)[3] |
| Substrate Scope | Favors electron-poor aryl halides[4] | Broad; effective for electron-rich, -neutral, and -poor aryl halides[1] |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) |
Table 2: Common Ligands for Diarylamine Synthesis and Their Applications
| Ligand | Structure Type | Primary Application / Key Feature |
| Xantphos | Bidentate (Wide Bite Angle) | General purpose, good for a wide range of substrates. Often reduces side reactions. |
| RuPhos | Monodentate Biarylphosphine | Excellent for challenging substrates, including sterically hindered amines and unreactive aryl chlorides. |
| BrettPhos | Monodentate Biarylphosphine | Highly effective for coupling primary amines and ammonia equivalents.[2][7] |
| BINAP | Bidentate (Axially Chiral) | One of the earlier "second-generation" ligands, effective for primary amines and aryl iodides.[1] |
| DPPF | Bidentate (Ferrocene-based) | Another effective second-generation ligand, often used in initial screening. |
Table 3: Guide to Base and Solvent Selection
| Base | pKaH | Common Solvents | Notes and Considerations |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Most common and highly active base. Can be too harsh for substrates with sensitive functional groups (e.g., esters). |
| LiHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic base. Useful for proton-tolerant reactions (e.g., substrates with free -OH groups).[2] |
| K₃PO₄ | ~12.3 | Dioxane, t-AmOH, Toluene | Weaker base, good for base-sensitive substrates. Often requires higher temperatures or longer reaction times. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 / ~10.2 | Dioxane, DMF | Milder bases, often used in Ullmann-type reactions or for particularly sensitive Buchwald-Hartwig couplings.[3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Diarylamine Synthesis
This protocol is a representative example and must be optimized for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., RuPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., RuPhos) (1.5-3 mol%)
-
Aryl Halide (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and Backfill: Seal the vessel and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and the aniline derivative. If they are solids, add them with the catalyst; if liquids, add them via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The total concentration is typically 0.1-0.5 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.[3] To take a sample, briefly remove the vessel from heat, allow it to cool slightly, and quickly take an aliquot under a positive flow of inert gas.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Link]
-
ResearchGate. Synthetic protocols toward the construction of N, N‐diarylamines. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Kim, S.-T., & Baik, M.-H. (2020). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving the Yield of N-[4-(benzyloxy)benzyl]-N-phenylamine Synthesis
Welcome to the technical support center for the synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your success.
The synthesis of this compound is most commonly achieved via a one-pot reductive amination. This method is highly efficient, involving the initial condensation of 4-(benzyloxy)benzaldehyde with aniline to form an imine intermediate, which is then reduced in situ to the desired secondary amine. While elegant, this process has several critical parameters that must be carefully controlled to prevent side reactions and maximize yield.
Part 1: Core Synthesis Protocol
This section outlines a robust, baseline protocol for the synthesis. Understanding this standard procedure is the first step to diagnosing deviations and optimizing outcomes.
Reaction Scheme:
(Self-generated image, not from a search result)
4-(benzyloxy)benzaldehyde + Aniline → Imine Intermediate → this compound
Experimental Protocol: One-Pot Reductive Amination
This procedure is based on the highly selective and mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.[1][2]
Materials & Reagents
| Reagent | Mol. Weight ( g/mol ) | Molar Eq. | Amount (Example) |
| 4-(benzyloxy)benzaldehyde | 212.24 | 1.0 | 2.12 g (10 mmol) |
| Aniline | 93.13 | 1.05 | 0.98 g (10.5 mmol) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g (15 mmol) |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL |
| Acetic Acid (optional) | 60.05 | catalytic | 1-2 drops |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)benzaldehyde (1.0 eq) and 1,2-dichloroethane (DCE).
-
Amine Addition: Add aniline (1.05 eq) to the solution. Stir the mixture at room temperature.
-
Imine Formation (Optional Catalyst): While often unnecessary for aldehydes, adding a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate, which is crucial for the reduction step.[1][3] Stir for 20-30 minutes. You can monitor the formation of the imine by Thin-Layer Chromatography (TLC).
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction's progress by TLC until the starting aldehyde spot has been completely consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[5][6]
Synthesis Workflow Diagram
Caption: One-pot reductive amination workflow.
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This Q&A section addresses the most common issues encountered during the synthesis.
Q1: My final yield is disappointingly low. What went wrong?
A1: Low yield is the most frequent complaint. The cause can usually be traced to one of three areas: imine formation, the reducing agent, or reaction conditions.
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Potential Cause 1: Inefficient Imine/Iminium Ion Formation.
-
Explanation: The reductive amination hinges on the formation of an iminium ion, which is then rapidly reduced. Aniline is a relatively weak nucleophile, and the equilibrium may not sufficiently favor the imine intermediate.[7]
-
Solution:
-
pH Optimization: The reaction is often fastest at a weakly acidic pH (around 4-6), which helps catalyze imine formation without passivating the amine.[7][8] Consider adding 1-2 equivalents of acetic acid, especially if the reaction stalls.[3]
-
Water Removal: Although NaBH(OAc)₃ protocols don't typically require it, if imine formation is limiting, adding a dehydrating agent like 3Å or 4Å molecular sieves can help drive the equilibrium forward.[7]
-
-
-
Potential Cause 2: Deactivated or Decomposed Reducing Agent.
-
Potential Cause 3: Incomplete Reaction.
-
Explanation: The reaction may simply not have run to completion.
-
Solution:
-
Monitor Progress: Use TLC to track the disappearance of the starting aldehyde. If the reaction seems to have stopped, it may need a longer reaction time (up to 24 hours) or gentle heating (e.g., to 40 °C).
-
Check Stoichiometry: Ensure you have used at least 1.3-1.5 equivalents of the reducing agent to account for any minor moisture and drive the reaction to completion.[3]
-
-
Q2: My purified product is contaminated with 4-(benzyloxy)benzyl alcohol. How can I prevent this?
A2: The presence of the corresponding alcohol indicates that your reducing agent reduced the starting aldehyde before it could form the imine.
-
Explanation: This is a classic selectivity problem. While NaBH(OAc)₃ is highly selective for the iminium ion, under certain conditions (e.g., very slow imine formation), it can reduce the aldehyde.[1] This side reaction is more common with less selective or more powerful reducing agents like sodium borohydride (NaBH₄).[8]
-
Solution:
-
Confirm Reagent Identity: Ensure you are using NaBH(OAc)₃ and not NaBH₄.
-
Promote Imine Formation: Use the strategies from Q1 (e.g., adding catalytic acid) to ensure the iminium ion is formed quickly, providing the preferred substrate for the reducing agent.
-
Consider a Stepwise Approach: If the problem persists, you can switch to an indirect (two-step) procedure. First, form the imine by stirring the aldehyde and amine in a solvent like methanol or toluene (potentially with azeotropic removal of water).[11] Once imine formation is complete, remove the original solvent, re-dissolve in a suitable solvent, and then add a reducing agent like NaBH₄.[2][12]
-
Q3: I'm struggling to purify the final product. My chromatography fractions are all mixed.
A3: Purification can be challenging due to similar polarities of the product and certain impurities.
-
Explanation: The desired product, this compound, has moderate polarity. Unreacted 4-(benzyloxy)benzaldehyde and the 4-(benzyloxy)benzyl alcohol byproduct can have similar retention factors (Rf) on a TLC plate, making separation difficult.
-
Solution:
-
Optimize Chromatography:
-
Use a shallow solvent gradient during column chromatography (e.g., starting with 100% hexane and very slowly increasing the percentage of ethyl acetate).
-
Try a different solvent system, such as DCM/hexane or toluene/ethyl acetate, which may offer better separation.
-
-
Chemical Wash: Before chromatography, a careful aqueous wash can help. Unreacted aniline can be removed with a dilute acid wash (e.g., 1M HCl), but be aware that your secondary amine product is also basic and may partition into the aqueous layer if the pH is too low. A subsequent wash with base (NaHCO₃) is required to neutralize and re-extract your product.
-
Recrystallization: If the purified oil or solid is amenable, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be a highly effective final purification step.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)?
A1: The choice of reducing agent is critical for the success of a one-pot reductive amination. NaBH(OAc)₃ is considered the state-of-the-art reagent for this transformation for several key reasons.[2] It is a mild and selective reducing agent, much more so than sodium borohydride.[10] Its key advantage is that the rate of reduction for iminium ions is significantly faster than for ketones or aldehydes.[1] This selectivity allows it to be added directly to a mixture of the amine and carbonyl, minimizing the unwanted reduction of the starting aldehyde to an alcohol.[8] While NaBH₃CN is also selective, it is highly toxic. NaBH₄ is a stronger reducing agent and will readily reduce the aldehyde, requiring a two-step process where the imine is formed first.[2]
Q2: What is the best solvent for this reaction? Can I use something other than 1,2-dichloroethane (DCE)?
A2: 1,2-dichloroethane (DCE) is the most commonly cited and preferred solvent for reductive aminations using NaBH(OAc)₃.[1][2] However, other anhydrous aprotic solvents can also be effective. Tetrahydrofuran (THF) and dichloromethane (DCM) are excellent alternatives.[3][9] Acetonitrile can also be used in some cases.[2] The most important consideration is to avoid protic solvents like methanol or ethanol, as they react with and decompose NaBH(OAc)₃.[9][10]
Q3: Are there any viable alternative methods for synthesizing this compound?
A3: Yes, while one-pot reductive amination is often the most convenient, other methods exist.
-
Direct N-Alkylation: This involves reacting aniline with a 4-(benzyloxy)benzyl halide (e.g., the chloride or bromide) in the presence of a base.[13] The primary challenge with this method is controlling over-alkylation. The secondary amine product can be more nucleophilic than the starting aniline, leading to the formation of a tertiary amine byproduct.[14]
-
Catalytic Hydrogenation: This is a two-step "indirect" method where the imine is first formed from the aldehyde and aniline. The crude imine is then subjected to reduction using hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C).[11][15] This is a very clean and effective method, often used in industrial settings, but requires specialized hydrogenation equipment.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 17, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
WordPress. (n.d.). Reductive Amination. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
-
Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
-
Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved January 17, 2026, from [Link]
-
Braden, M. R., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(9), 1303–1314. Available from: [Link]
-
Organic Syntheses. (n.d.). BENZYLANILINE. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN102040527A - Preparation method of N,N-benzyl diphenylamine.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. nbinno.com [nbinno.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]
- 15. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
Common side reactions in the synthesis of diarylamines and their prevention
Welcome to the Technical Support Center for Diarylamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C–N bonds to create diarylamine structures. Diarylamines are crucial scaffolds in a multitude of applications, from pharmaceuticals to advanced materials.[1][2] However, their synthesis is often plagued by side reactions that can diminish yield and complicate purification.
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven strategies to overcome them, ensuring the integrity and success of your synthetic endeavors.
FAQs: Troubleshooting Common Side Reactions
Question 1: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated arene. What is causing this, and how can I prevent it?
Answer:
Hydrodehalogenation is a frequent and frustrating side reaction in palladium-catalyzed aminations. It occurs when the aryl halide is reduced to the corresponding arene, consuming starting material and lowering the yield of the desired diarylamine.
Causality: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can happen through several pathways, but a common one is β-hydride elimination from the palladium amide intermediate, especially with primary amines.[3][4] This Pd-H species can then reductively eliminate with the aryl halide, leading to the hydrodehalogenated byproduct.
Prevention & Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are designed to promote the desired reductive elimination of the C–N bond over competing pathways.[5] These ligands create a sterically hindered environment around the palladium center that disfavors the formation of undesired intermediates.
-
Base Selection and Stoichiometry: While strong bases like sodium tert-butoxide (NaOtBu) are often used to facilitate the deprotonation of the amine, they can sometimes promote side reactions.[6] If hydrodehalogenation is an issue, consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Additionally, ensure the base is anhydrous, as water can be a proton source.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction outcome. Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can bind to the palladium and inhibit the reaction.[7]
-
Bimetallic Catalyst Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can effectively suppress hydrodehalogenation.[8][9] It is proposed that copper-hydride species are formed in situ, which do not promote the undesired reduction of the aryl halide.[8]
Question 2: I'm observing significant homocoupling of my aryl halide starting material. How can I minimize the formation of this biaryl byproduct?
Answer:
Homocoupling, the reaction of two molecules of the aryl halide to form a symmetrical biaryl, is a common side reaction in various cross-coupling methodologies, including those used for diarylamine synthesis.[10][11][12]
Causality: This side reaction is particularly prevalent in Ullmann-type reactions, which traditionally use copper at high temperatures.[10][13] In palladium-catalyzed systems, homocoupling can occur if the transmetalation step (in related cross-coupling reactions) is slow or if the catalyst system promotes the coupling of the aryl halide with itself.
Prevention & Troubleshooting Strategies:
-
Optimize Catalyst and Ligand: In palladium-catalyzed reactions, the ligand plays a crucial role. Using ligands that facilitate rapid oxidative addition of the aryl halide followed by efficient coupling with the amine can outcompete the homocoupling pathway.
-
Control Reaction Temperature: In Ullmann condensations, high temperatures (often exceeding 200°C) are a primary driver of homocoupling.[13][14] Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands like diamines, which can allow for lower reaction temperatures and reduced homocoupling.[14]
-
Aryl Halide Reactivity: The nature of the aryl halide is a factor. Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann-type reactions.[13] When attempting unsymmetrical couplings, pairing an electron-rich aryl halide with an electron-deficient one can sometimes favor the desired cross-coupling over homocoupling.[10]
-
Use of Additives: In some palladium-catalyzed systems for biaryl synthesis, additives are used to promote the desired reaction. Conversely, in diarylamine synthesis, ensuring the reaction is free of contaminants that could promote homocoupling is important.
Question 3: My reaction is sluggish, and I'm getting incomplete conversion even after extended reaction times. What factors could be inhibiting my catalyst?
Answer:
Catalyst inhibition or deactivation can lead to stalled reactions and low yields. Several factors can contribute to this issue.
Causality and Troubleshooting:
-
Phosphine Oxide Formation: The phosphine ligands that are essential for catalyst activity can be susceptible to oxidation, forming phosphine oxides.[15] This is particularly a risk if the reaction is not performed under a strictly inert atmosphere. Phosphine oxides are generally poor ligands and their formation leads to catalyst deactivation.
-
Prevention: Ensure all reagents and solvents are thoroughly deoxygenated. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Inhibitory Byproducts or Substrates: Certain functional groups on your substrates can act as inhibitors. For example, in Buchwald-Hartwig aminations, the iodide formed from aryl iodide substrates can sometimes precipitate the palladium catalyst, taking it out of the catalytic cycle.[7] Similarly, substrates containing groups like pyridines can sometimes coordinate too strongly to the palladium center and slow down catalysis.[16]
-
Solution: If using an aryl iodide, you might consider switching to an aryl bromide or chloride, which often have better reactivity profiles in Buchwald-Hartwig aminations.[7] For problematic substrates, screening different ligands is often the best approach.
-
-
Insufficiently Active Catalyst: The active catalytic species in Buchwald-Hartwig amination is a Pd(0) complex. If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[6][7] If this reduction is inefficient, the catalytic cycle will not initiate properly.
-
Solution: Consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active Pd(0) species upon exposure to the base.[7]
-
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination
This protocol provides a starting point for optimizing a Buchwald-Hartwig reaction where hydrodehalogenation is a known or suspected issue.
-
Inert Atmosphere Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a bulky, electron-rich phosphine ligand (e.g., XPhos, 2 mol%), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and a mild, anhydrous base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.
Diagram 1: Key Side Reactions in Diarylamine Synthesis
This diagram illustrates the main reaction pathways and the common side reactions discussed.
Caption: A decision tree for troubleshooting low yields.
By systematically addressing these common pitfalls, researchers can significantly improve the efficiency and reliability of their diarylamine syntheses. This guide serves as a first point of reference, and further optimization may be required for particularly challenging substrates.
References
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Buchwald–Hartwig amin
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Homocouplings of aryl halides in water. Reaction conditions.
- Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol).PubMed.
- Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol).
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.NIH.
- An In-depth Technical Guide to Diarylamines in Organic Synthesis.Benchchem.
- Phosphine Oxides in Catalysis: A Compar
- The Ultimate Guide to Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Wuxi AppTec.
- Buchwald-Hartwig Amin
- Ullmann condens
- Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action.PMC - PubMed Central.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
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- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting the Purification of N-Benzyl Substituted Anilines
Welcome to the technical support center for the purification of N-benzyl substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in achieving high purity.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered issues during the purification of N-benzyl substituted anilines, often synthesized via reductive amination or direct N-alkylation.
Problem 1: My N-benzyl aniline is co-eluting with unreacted benzaldehyde on my silica gel column.
This is a common challenge, especially in reductive amination where a slight excess of the aldehyde may be used to drive the reaction to completion.[1]
Underlying Cause: While benzaldehyde is more polar than the corresponding aniline starting material, its polarity can be similar enough to the N-benzyl aniline product to cause overlapping fractions during column chromatography.
Solutions:
-
Pre-Column Workup: The Bisulfite Wash. Before attempting column chromatography, remove the unreacted benzaldehyde by performing a sodium bisulfite wash.[2][3][4] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be easily removed in an aqueous extraction.[5]
-
Protocol: Benzaldehyde Removal with Sodium Bisulfite
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer containing the benzaldehyde-bisulfite adduct.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Oxidation and Basic Wash. Benzaldehyde can be air-oxidized to benzoic acid. A wash with a weak base like 5-10% aqueous sodium carbonate will convert benzoic acid to its water-soluble sodium salt, facilitating its removal.[2]
Problem 2: Unreacted aniline is streaking and co-eluting with my product during column chromatography.
Aniline and its derivatives can be notoriously difficult to separate from their N-benzylated products due to similar polarities and their basic nature.[6][7]
Underlying Cause: The basicity of anilines leads to strong interactions with the slightly acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[8]
Solutions:
-
Acid-Base Extraction. This is the most effective method to remove unreacted aniline before chromatography.[9][10] By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1-2 M HCl), the basic aniline will be protonated to form a water-soluble anilinium salt, which partitions into the aqueous layer.[6][11] Your less basic N-benzyl aniline product should remain in the organic phase.
-
Caution: Ensure your desired product is stable to acidic conditions and is not significantly basic to also be extracted.
-
-
Chromatography with a Basic Modifier. If an acid wash is not feasible, modify your mobile phase for column chromatography. Adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or a few drops of ammonia in methanol to your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[8][12]
-
Alternative Stationary Phases. Consider using a different stationary phase, such as neutral or basic alumina, which is often better suited for the purification of basic compounds.[8][13]
Problem 3: My N-benzyl aniline product is an oil and won't crystallize.
Many N-benzyl anilines are oils or low-melting solids, making crystallization challenging.[14]
Solutions:
-
Solvent Screening. The key to successful crystallization is finding the right solvent or solvent system.[15] The ideal solvent should dissolve your compound when hot but not when cold.[16]
-
Start with common solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate or ethanol/water.
-
Perform small-scale solubility tests in vials to quickly screen a range of solvents.
-
-
Inducing Crystallization. If your compound remains an oil upon cooling, try the following techniques:[17]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.[18]
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
-
Salt Formation. If the free base is an oil, consider converting it to a salt (e.g., hydrochloride, tartrate). Salts are often crystalline solids with well-defined melting points and can be easier to purify by recrystallization.[12]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for column chromatography of my N-benzyl aniline?
A1: The best approach is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[8] A good starting point for many N-benzyl anilines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[19] Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.4 for your product on the TLC plate.[8] This generally provides good separation on a column.[20][21][22][23]
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Rf Range | Use Case |
| 95:5 | Low | <0.2 | Good starting point for less polar compounds. |
| 90:10 | Low-Medium | 0.2 - 0.4 | Often the ideal range for good separation. |
| 80:20 | Medium | >0.5 | For more polar N-benzyl anilines. |
Q2: How can I visualize my N-benzyl aniline on a TLC plate?
A2: Most N-benzyl anilines are UV-active due to the presence of aromatic rings, so they will appear as dark spots on a fluorescent TLC plate under a UV lamp (254 nm).[24][25] For compounds that are not UV-active or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with the amine functionality, appearing as a yellow or brown spot on a purple background.[26][27][28]
Q3: My N-benzyl aniline seems to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica gel can occur if your compound is sensitive to acid. The silanol groups on silica make it slightly acidic.[8]
-
Deactivate the Silica: You can try deactivating the silica gel by adding 1% triethylamine to your eluent.[8]
-
Switch to a Neutral Stationary Phase: Using neutral alumina as your stationary phase can prevent acid-catalyzed decomposition.[13]
-
Work Quickly: Do not let your compound sit on the column for an extended period. Pack the column well and run it efficiently.
Visualizing Purification Workflows
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for choosing the appropriate purification strategy for your N-benzyl aniline.
Caption: A decision tree for troubleshooting the purification of N-benzyl anilines.
References
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- Allen. A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline?.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. [Link]
-
Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction?. [Link]
-
Reddit. (2024). Amine workup. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline.
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
Labster. (2023). TLC Visualization Methods. [Link]
-
University of Alberta. Column chromatography. [Link]
-
Organic Syntheses. benzylaniline. [Link]
-
Reddit. (2025). How to get rid of aldehyde from reaction mixture. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Clark, J. TLC stains. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
University of Basel. Guide for crystallization. [Link]
-
Khan Academy. Column chromatography. [Link]
-
LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
University of Rochester. Workup: Aldehydes. [Link]
-
Professor Dave Explains. (2019). Column Chromatography. [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. [Link]
-
Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. [Link]
-
Nichols, L. (2021). Crystallization, Small Scale. [Link]
- Google Patents. (2020).
-
Digital Commons @ NJIT. The sulphonation of N-Ethyl Benzyl Aniline. [Link]
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Preventing degradation of N-[4-(benzyloxy)benzyl]-N-phenylamine during storage
Welcome to the technical support center for N-[4-(benzyloxy)benzyl]-N-phenylamine (CAS No. 39860-75-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the molecule's inherent vulnerabilities, you can proactively prevent degradation and ensure the reliability of your experimental results.
Understanding the Molecule: Structural Vulnerabilities
This compound is a tertiary amine containing both a benzylic amine and a benzyl ether moiety. These functional groups are susceptible to specific degradation pathways, primarily oxidation and photodegradation. The key to preventing degradation lies in mitigating exposure to atmospheric oxygen, light, and elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled low temperature, and protected from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[1][2] The container should be made of a non-reactive material such as amber glass.[1]
Q2: My sample of this compound has developed a yellowish or brownish tint. What does this indicate?
A2: A change in color is a common indicator of degradation. Aromatic amines are prone to oxidation, which can form colored impurities.[3] This process can be accelerated by exposure to air and light.
Q3: I've noticed some insoluble particles in my stock solution. What could be the cause?
A3: The formation of precipitates can be a sign of degradation, where the degradation products are less soluble in the solvent than the parent compound. This can result from oxidative polymerization or the formation of other insoluble byproducts.
Q4: How can I check the purity of my stored this compound?
A4: A simple and effective method for a quick purity check is Thin-Layer Chromatography (TLC). The appearance of new spots in addition to the main spot of the compound indicates the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (yellowing/browning) of the solid compound. | Oxidation of the aromatic amine moiety due to prolonged exposure to air. | - Store the compound under an inert atmosphere (argon or nitrogen).- Minimize the frequency and duration of opening the container.- If possible, aliquot the compound into smaller, single-use vials. |
| Decreased potency or inconsistent results in assays. | Degradation of the parent compound, leading to a lower effective concentration. | - Confirm the purity of the compound using an analytical technique like HPLC or LC-MS.- If degradation is confirmed, it is advisable to use a fresh, pure batch of the compound.- Review storage and handling procedures to prevent future degradation. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Characterize the degradation products if necessary for your research.- Consider purification of the existing stock if a fresh batch is not available.- Implement stricter storage conditions (inert atmosphere, lower temperature, light protection). |
| Solid compound appears clumpy or sticky. | Absorption of moisture. Aromatic amines can be hygroscopic.[2] | - Store the compound in a desiccator or a dry box.- Ensure the container is tightly sealed to prevent moisture ingress. |
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily initiated by oxidation and light. The diagram below illustrates the likely points of molecular vulnerability.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions: A Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (short-term)-20 °C (long-term) | To slow down the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aromatic amine and benzyl ether moieties.[4] |
| Light | Protect from light (use amber vials) | To prevent photodegradation. |
| Container | Tightly sealed, non-reactive (amber glass) | To prevent exposure to air and moisture, and to block light.[1] |
| Form | Solid (preferred) or in a dry, aprotic solvent | Solutions may degrade faster than the solid form. If in solution, use a freshly prepared one. |
Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick and straightforward method to assess the purity of your this compound sample.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate - this may need optimization)
-
Sample of this compound
-
Reference standard (if available)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Cover with the lid and let it equilibrate for at least 15 minutes.
-
Prepare the Sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate (about 1 cm from the bottom). If you have a reference standard, spot it alongside your sample.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Analyze the Results: A pure sample should ideally show a single spot. The presence of additional spots indicates the presence of impurities. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) for comparison.
Workflow Diagram:
Caption: Workflow for purity assessment by TLC.
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the integrity of your valuable research.
References
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]
-
CHEM-ADDITIVE. How to store organic amine mixtures properly? - Blog. Available at: [Link]
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
PubMed. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Available at: [Link]
-
PMC - NIH. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available at: [Link]
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PrepChem.com. Synthesis of N-benzylaniline. Available at: [Link]
-
PubChem - NIH. 4-Benzyloxybenzylamine | C14H15NO | CID 4292845. Available at: [Link]
-
Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Available at: [Link]
-
Wikipedia. Benzylamine. Available at: [Link]
-
the NIST WebBook. Benzenemethanamine, N-phenyl-. Available at: [Link]
-
ResearchGate. (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
-
PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available at: [Link]
-
Organic Syntheses Procedure. Acrylamide, N-benzyl. Available at: [Link]
Sources
- 1. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Addressing solubility issues of N-[4-(benzyloxy)benzyl]-N-phenylamine in assays
Welcome to the technical support guide for N-[4-(benzyloxy)benzyl]-N-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this hydrophobic compound in various experimental assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an organic compound characterized by its significant non-polar structure, owing to the presence of multiple aromatic rings (benzyl and phenyl groups).[1][2] This inherent hydrophobicity leads to poor solubility in aqueous solutions, which are the basis for most biological and biochemical assays. Inadequate dissolution can lead to several experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay results such as underestimated potency.
Q2: I'm having trouble dissolving this compound. What are the initial troubleshooting steps?
When encountering solubility issues with this compound, a systematic approach is crucial. Here are the primary factors to consider:
-
Purity of the Compound: Impurities can significantly alter the solubility profile. Always ensure you are using a high-purity grade of this compound.
-
Solvent Quality: The purity and composition of your solvents are critical. Use high-purity, anhydrous solvents whenever possible, as even small amounts of water or other contaminants can impede dissolution.
-
Temperature: Solubility is often temperature-dependent. Gentle warming of the solvent can increase the dissolution rate. However, it is essential to be cautious about potential compound degradation at elevated temperatures. Always perform stability checks if you employ heating.
-
Agitation: Vigorous mixing, vortexing, or sonication can facilitate the dissolution process by increasing the interaction between the solvent and the compound particles.[3]
-
Particle Size: The physical form of the solid compound matters. Grinding the compound into a finer powder increases the surface area-to-volume ratio, which can improve the rate of dissolution.[4][5]
Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?
This is a very common challenge when working with hydrophobic compounds. It typically indicates that the final concentration of the organic co-solvent is insufficient to maintain the compound's solubility in the aqueous medium.
Here are some strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: While increasing the co-solvent percentage can improve solubility, it's a delicate balance. High concentrations of solvents like DMSO can be toxic to cells or interfere with enzyme activity.[6] For most cell-based assays, the final DMSO concentration should ideally be kept below 0.5%.
-
Explore Alternative Co-solvents: If DMSO is problematic, consider other water-miscible organic solvents. Ethanol, isopropanol, or polyethylene glycol 400 (PEG 400) can be effective alternatives.[][8] The choice of co-solvent should be guided by the specific requirements and sensitivities of your assay system.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Persistent Insolubility in Standard Organic Solvents
Causality: The molecular structure of this compound, with its bulky non-polar groups, dictates its preference for certain organic solvents. If you are observing insolubility even in common organic solvents, it's likely due to a mismatch in polarity.
Workflow for Solvent Selection:
Caption: Workflow for systematic solvent selection.
Protocol for Preparing a Stock Solution:
-
Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of high-purity dimethyl sulfoxide (DMSO) to the tube.[9]
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Observation: Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Data Presentation: Solubility in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Hexane | Non-polar | Low | The large non-polar structure suggests some affinity, but the nitrogen and oxygen atoms may limit solubility. |
| Toluene | Non-polar | Moderate to High | The aromatic nature of toluene should facilitate dissolution. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | A good starting point for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | Moderate | Often a good balance of polarity for compounds with both polar and non-polar features. |
| Ethanol | Polar Protic | Moderate | The hydroxyl group can interact with the heteroatoms in the compound. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might be less favorable. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent for a wide range of organic molecules.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar in solvent properties to DMSO. |
This table is a general guide. Experimental verification is always necessary.
Issue 2: Compound is Unstable in the Chosen Solvent System
Causality: While a solvent may effectively dissolve the compound, it could also promote its degradation over time, especially under certain storage conditions (e.g., exposure to light or elevated temperatures).
Protocol for Assessing Compound Stability:
-
Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis: Immediately analyze a sample of the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to obtain a baseline chromatogram and quantify the initial concentration.
-
Incubation: Store the remaining solution under the intended experimental or storage conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and re-analyze it using the same analytical method.
-
Data Evaluation: Compare the chromatograms and quantified concentrations over time. The appearance of new peaks or a decrease in the main compound peak indicates degradation.
Issue 3: Standard Solubilization Methods are Insufficient or Incompatible with the Assay
Causality: In some sensitive biological assays, even low percentages of organic co-solvents can be detrimental. In such cases, more advanced formulation strategies are required to enhance the aqueous solubility of this compound without relying on high concentrations of organic solvents.
Advanced Solubilization Techniques:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[11][12] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[13]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[14] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications due to their lower toxicity.
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and oral bioavailability.[15]
Workflow for Advanced Solubilization:
Caption: Decision tree for advanced solubilization strategies.
Protocol for Cyclodextrin-Mediated Solubilization:
-
Molar Ratio Determination: Determine the appropriate molar ratio of cyclodextrin to this compound. Ratios of 1:1, 2:1, and 5:1 (cyclodextrin:compound) are common starting points.
-
Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer.
-
Compound Addition: Add the powdered this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process, but stability must be monitored.
-
Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Accurately determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Cyclodextrins. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- PubMed. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ChemicalBook. (n.d.). This compound | 39860-75-8.
- ResearchGate. (2025, August 8). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ChemicalBook. (n.d.). 39860-75-8(this compound) Product Description.
- Benchchem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
- PubChem. (n.d.). 4-Phenylbenzylamine.
- Vertex AI Search. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- PubChem. (n.d.). 4-Benzyloxybenzylamine.
- PubChem. (n.d.). 4-Benzyloxyaniline.
- Sigma-Aldrich. (n.d.). N-BENZYL-N-{4-[4-(BENZYLAMINO)BENZYL]PHENYL}AMINE AldrichCPR.
- Wikipedia. (n.d.). Benzylamine.
- PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
- Benchchem. (n.d.). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.
- PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- Benchchem. (n.d.). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
- ResearchGate. (n.d.). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine | Download Scientific Diagram.
- Sigma-Aldrich. (n.d.). n-benzyl-3-(4-(benzyloxy)phenyl)acrylamide.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
- PubChem. (n.d.). 4-(4-Fluoro-benzyloxy)-phenylamine.
- ResearchGate. (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K.
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Technical Support Center: Ligand and Catalyst Selection for Efficient N-Arylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-arylation reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the complexities of ligand and catalyst selection for the Buchwald-Hartwig amination. This resource is structured to address the specific challenges you may encounter in your research, offering not just protocols, but the underlying scientific rationale to empower your experimental design.
Troubleshooting Guide: Common Issues in N-Arylation Reactions
This section addresses specific problems that can arise during N-arylation experiments. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Product Yield
This is one of the most common challenges in C-N cross-coupling reactions.[1] The causes can be multifaceted, ranging from catalyst deactivation to poor substrate solubility.
Possible Causes & Solutions
-
Inadequate Catalyst Activation: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Poor Substrate Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.[2]
-
Solution: Screen a variety of solvents. Common choices include ethereal solvents (dioxane, THF), aromatic solvents (toluene), and alcohols (t-BuOH).[2] Mixed solvent systems can also be effective.[2] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction by binding to palladium.[2]
-
-
Incorrect Base Selection: The choice of base is critical and depends on the substrate's functional group tolerance.[5]
-
Solution: For substrates with base-sensitive functional groups (e.g., esters, nitriles), use weaker bases like Cs₂CO₃ or K₃PO₄.[5][6] Strong bases like NaOt-Bu are common but can lead to substrate decomposition.[2] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base before use can be beneficial.[2]
-
-
Amine Purity: Trace impurities in the amine can poison the catalyst and cause the reaction to fail.[6]
-
Solution: Ensure the amine is of high purity. Purification by distillation or recrystallization may be necessary.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[2] However, aryl iodides can sometimes be problematic due to the inhibitory effect of the iodide formed during the reaction.[2]
Issue 2: Formation of Side Products
Unwanted side reactions can significantly reduce the yield of your desired N-arylated product.
Possible Causes & Solutions
-
Diarylation of Primary Amines: Primary amines can react a second time to form undesired tertiary anilines.[8]
-
Solution: The judicious choice of a supporting ligand is key to achieving monoarylation selectivity.[8] Ligands like BrettPhos and certain JosiPhos variants can help prevent over-arylation.[6] Alternatively, using an ammonia equivalent like benzophenone imine can yield a protected primary amine that can be deprotected later.[1][7]
-
-
Hydrodehalogenation (Reduction of Aryl Halide): The aryl halide is reduced to the corresponding arene.
-
Solution: This can be caused by β-hydride elimination. Choosing ligands such as CPhos and IPr can minimize this side reaction.[6]
-
-
Phenol/Diaryl Ether Formation: This can occur if water is present and the amine is a weak nucleophile.[6]
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents.
-
Issue 3: Difficulty with Challenging Substrates
Sterically hindered, electron-deficient, or heterocyclic substrates often require specialized conditions.
Possible Causes & Solutions
-
Sterically Hindered Substrates: Bulky groups on either the amine or the aryl halide can slow down the reaction.[9]
-
Solution: For sterically demanding amines, specialized biarylphosphine ligands have been developed to improve efficiency.[9] Increasing the steric bulk of the ligand can sometimes counterintuitively accelerate the reaction with hindered substrates.[10] For hindered aryl halides, catalysts with bulky ligands like t-BuXantphos may be effective.[10]
-
-
Electron-Deficient or Electron-Rich Aryl Halides: The electronic properties of the aryl halide can significantly impact reactivity. Electron-poor aryl bromides are generally suitable substrates, while electron-rich ones can give poor results with some catalyst systems.[11]
-
Heterocyclic Substrates: N-arylation of N-H heterocycles can be challenging.
-
Solution: Reaction optimization is often required. Specific ligand/base combinations, such as Gphos Pd G6 with NaOTMS, have been shown to be effective for 5-membered ring heteroarenes.[2] Copper-catalyzed systems can also be a good alternative for the N-arylation of heterocycles.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my N-arylation reaction?
A1: Ligand selection is highly dependent on the nature of your nucleophile (the amine).[2] For primary alkylamines, the main challenge is preventing diarylation, so ligands that promote monoarylation are preferred.[8] For sterically hindered amines, bulky biarylphosphine ligands are often necessary.[9] There isn't a single "best" ligand, and screening a small library of ligands is often the most effective approach.[4]
Q2: What is the role of the base in the Buchwald-Hartwig amination?
A2: The base plays a crucial role in the catalytic cycle. It is generally involved in the deprotonation of the palladium-amine complex to form the key palladium-amido intermediate, which then undergoes reductive elimination to form the C-N bond.[14] The choice of base affects reaction rate and functional group compatibility.[5]
Q3: Can I run the Buchwald-Hartwig reaction open to the air?
A3: While some modern palladium precatalysts are air-stable, the active Pd(0) catalyst is susceptible to oxidation.[2] For consistent and reproducible results, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Q4: What are the advantages of using a palladium precatalyst?
Q5: Are there alternatives to palladium for N-arylation?
A5: Yes, copper-catalyzed N-arylation (Ullmann condensation and Chan-Lam coupling) is a well-established alternative.[11] Copper is less expensive than palladium, and these reactions can sometimes tolerate different functional groups.[11] More recently, nickel and even metal-free methods have been developed for N-arylation.[15]
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening of Ligands and Bases
This protocol is designed for the rapid identification of optimal reaction conditions using a 96-well plate format.
-
Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, amine, and an internal standard in a suitable dry solvent (e.g., dioxane or toluene).
-
Prepare separate stock solutions of various palladium precatalysts and ligands.
-
Prepare a slurry of different bases in the reaction solvent.
-
-
Plate Loading:
-
Under an inert atmosphere, dispense the aryl halide, amine, and internal standard stock solutions into each well of a 96-well plate.
-
Dispense the palladium precatalyst and ligand solutions into the appropriate wells.
-
Add the base slurry to each well.
-
-
Reaction and Analysis:
Protocol 2: N-Arylation of a Sterically Hindered Primary Amine
This protocol is adapted for challenging couplings involving bulky amines.[9]
-
Reaction Setup:
-
To an oven-dried vial under an inert atmosphere, add the palladium precatalyst (e.g., 1 mol %) and the appropriate biarylphosphine ligand (e.g., 1.2 mol %).
-
Add the aryl halide (1.0 equiv), the hindered primary amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.2 equiv).[9]
-
Add the anhydrous solvent (e.g., 1,4-dioxane).[9]
-
-
Reaction:
-
Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 100 °C) with stirring.[9]
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Decision Workflow for Ligand Selection
Caption: A decision tree to guide initial ligand selection.
References
-
ResearchGate. (n.d.). Optimization of the reaction condition for the N-arylation a. [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Angewandte Chemie International Edition. (2010). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
National Institutes of Health. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
MDPI. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organometallics. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. [Link]
-
YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Semantic Scholar. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]
-
ResearchGate. (n.d.). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N -Arylation Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
ResearchGate. (n.d.). Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. [Link]
-
National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?[Link]
-
TUScholarShare. (n.d.). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (n.d.). Optimization studies for N-arylation of 2-amino-N-heterocycles a. [Link]
-
Organic Letters. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
University of Wisconsin. (n.d.). Cross-Coupling Chemistry. [Link]
-
ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. [Link]
-
Royal Society of Chemistry. (2013). C–N bond forming cross-coupling reactions: an overview. [Link]
-
Semantic Scholar. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2020). Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. [Link]
-
ResearchGate. (n.d.). Ligand and Solvent Selection in Challenging Catalytic Reactions. [Link]
-
Figshare. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N‑Arylation of Weakly Nucleophilic Sulfonamides. [Link]
-
The Journal of Organic Chemistry. (2017). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
University of Erlangen–Nuremberg. (n.d.). High-Throughput Screening Techniques in Catalysis. [Link]
-
PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
-
Royal Society of Chemistry. (2019). Catalytic Au(I)/Au(III) arylation with the hemilabile MeDalphos ligand: unusual selectivity for electron-rich iodoarenes and efficient application to indoles. [Link]
-
National Institutes of Health. (2010). Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
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Technical Support Center: Temperature-Dependent Effects on Diarylamine Antioxidant Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the temperature-dependent effects on diarylamine antioxidant reactivity. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of your experiments. We will delve into the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the study of diarylamine antioxidants at various temperatures.
Q1: My diarylamine antioxidant shows high reactivity at 37°C but performs poorly at elevated temperatures (e.g., 160°C). Why is there a discrepancy?
A1: This is a well-documented phenomenon. While structure-activity relationships are often established at ambient temperatures, their predictive power diminishes at higher temperatures due to competing reactions.[1][2] For instance, phenoxazine is a more potent radical-trapping antioxidant (RTA) than its sulfur analog phenothiazine at 37°C, but it is less effective at 160°C.[1][2] At elevated temperatures, the stability of the diarylamine to one-electron oxidation becomes the determining factor for its efficacy, rather than further enhancements in reactivity.[1][2] Highly reactive diarylamines can undergo deleterious reactions with hydroperoxides (ROOH) or molecular oxygen (O₂) at elevated temperatures, limiting their activity.[2][3]
Q2: I'm observing unexpected side products in my high-temperature experiments. What could be the cause?
A2: At elevated temperatures, diarylamine antioxidants can participate in catalytic cycles.[4][5] The decomposition of intermediate alkoxyamines, formed from the reaction of a diarylamine-derived nitroxide with a substrate-derived alkyl radical, can proceed through different mechanisms depending on the substrate and diarylamine structure.[4][5] For example, with saturated substrates, N,N-diarylalkoxyamines can decompose via N-O homolysis, which can lead to competing "cage escape" of alkoxyl radicals and less efficient regeneration of the diarylamine antioxidant.[4][5] This can result in the formation of various side products.
Q3: How does the choice of solvent affect my temperature-dependent studies?
A3: The choice of solvent is critical as it can significantly influence the reaction pathway and the rate of radical scavenging.[6] For instance, the sequential proton loss-electron transfer (SPLET) mechanism is more likely in solvents that support the ionization of the N-H bond.[7] When studying temperature effects, it is also crucial to consider the solvent's boiling point, viscosity changes with temperature, and potential to react with radicals or the antioxidant itself, especially at higher temperatures.
Q4: My kinetic data is not reproducible, especially at higher temperatures. What are the potential sources of error?
A4: Reproducibility issues at elevated temperatures can stem from several factors:
-
Temperature Control: Precise and stable temperature control is paramount. Small fluctuations can significantly impact reaction rates.
-
Oxygen Concentration: The concentration of dissolved oxygen can vary with temperature and affect the rate of autoxidation. Ensure consistent and controlled aeration or deaeration of your reaction mixture.
-
Substrate Purity: Impurities in the substrate can initiate or interfere with the oxidation process.
-
Volatilization: At higher temperatures, the volatilization of reactants or solvents can alter their concentrations over time, affecting the kinetics.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent Radical-Trapping Activity Rankings at Different Temperatures
Symptoms: A series of diarylamine analogues show a clear structure-activity relationship (SAR) at 37°C, but the trend disappears or even inverts at 160°C.
Causality: As mentioned in the FAQs, at high temperatures, the antioxidant's stability and its ability to participate in catalytic cycles become more important than its initial radical-trapping rate constant.[1][2] Some highly reactive diarylamines may be consumed more rapidly through side reactions at elevated temperatures.[2]
Troubleshooting Protocol:
-
Characterize Stability: Independently assess the thermal stability of your diarylamine antioxidants in the absence of a radical initiator. This can be done by heating the compound in the chosen solvent at the target temperature and monitoring its concentration over time using techniques like HPLC.
-
Analyze the Catalytic Cycle: The catalytic activity of diarylamines at high temperatures is a key factor.[4][5] Consider experimental setups that allow for the detection of key intermediates like diarylnitroxides. Electron Spin Resonance (ESR) spectroscopy can be a valuable tool for this.[8]
-
Vary the Substrate: The catalytic efficiency of diarylamine antioxidants can be substrate-dependent.[4][5] If you are using an unsaturated substrate, the decomposition of the intermediate alkoxyamine may proceed through a more efficient concerted retro-carbonyl-ene reaction.[4][5] Comparing results in both saturated and unsaturated substrates can provide valuable mechanistic insights.
Issue 2: Non-linear Kinetics or Induction Periods in Autoxidation Assays
Symptoms: The rate of oxygen consumption or substrate depletion in your autoxidation assay is not linear, or you observe a significant and variable induction period before oxidation begins.
Causality: Induction periods are expected in the presence of an effective antioxidant. However, variability can indicate issues with the initiation rate or the presence of other antioxidants or pro-oxidants. Non-linear kinetics after the induction period might suggest complex reaction mechanisms, such as the formation of secondary antioxidants or pro-oxidants from the decomposition of the primary antioxidant.
Troubleshooting Protocol:
-
Verify Initiator Purity and Decomposition Rate: Ensure the purity of your radical initiator (e.g., AIBN, dicumyl peroxide). The rate of radical generation should be constant at a given temperature.
-
Purify the Substrate: Remove any pro-oxidant or antioxidant impurities from your substrate (e.g., hydrocarbon oil). Passing the substrate through a column of activated alumina or silica gel is a common purification method.
-
Monitor Antioxidant Consumption: Track the concentration of the diarylamine antioxidant throughout the experiment. This will help you correlate the antioxidant's depletion with the observed kinetics of oxidation.
Experimental Protocols & Data Presentation
Protocol: Determining the Inhibition Rate Constant (kinh) at Various Temperatures
This protocol outlines a common method for measuring the radical-trapping activity of diarylamine antioxidants.
Materials:
-
Oxidizable substrate (e.g., styrene, hexadecane)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Diarylamine antioxidant
-
Solvent (e.g., chlorobenzene)
-
Oxygen monitoring equipment (e.g., oxygen electrode) or a method to follow substrate consumption (e.g., GC, HPLC).
Procedure:
-
Prepare a solution of the oxidizable substrate and the radical initiator in the chosen solvent.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C, 100°C, 160°C) in a reaction vessel equipped with a magnetic stirrer and an oxygen probe.
-
Initiate the reaction and monitor the rate of uninhibited oxidation (Ru).
-
Introduce a known concentration of the diarylamine antioxidant into the reaction mixture.
-
Monitor the rate of inhibited oxidation (Ri) and the length of the induction period (τ).
-
Calculate the stoichiometric factor (n), which is the number of radicals trapped per antioxidant molecule.
-
Calculate the inhibition rate constant (kinh) using the appropriate kinetic equations.
Data Interpretation:
The Arrhenius equation can be used to determine the activation energy of the radical-trapping reaction by plotting ln(kinh) versus 1/T.
Table 1: Example Data on Temperature-Dependent Reactivity of Diarylamines
| Antioxidant | kinh at 37°C (M-1s-1) | Inhibition Time at 160°C (s) |
| Phenoxazine | 3.9 x 107[2] | ~10,000[2] |
| Phenothiazine | 7.6 x 106[2] | >14,000 (superior to Phenoxazine at this temp)[2] |
| 2,4-diazaphenoxazine | 5.2 x 108[2] | Lower than Phenoxazine and Phenothiazine derivatives[2] |
This table illustrates how a higher rate constant at a lower temperature does not always correlate with better performance at elevated temperatures.
Visualizing Reaction Mechanisms
Understanding the underlying reaction pathways is crucial for interpreting temperature-dependent effects.
Diagram 1: Catalytic Cycle of Diarylamine Antioxidants at Elevated Temperatures
Caption: Proposed catalytic cycle for diarylamine antioxidants at high temperatures.
Diagram 2: Troubleshooting Flowchart for Inconsistent Kinetic Data
Caption: A logical workflow for troubleshooting inconsistent kinetic data.
References
-
Poon, J.-F., Farmer, L. A., Haidasz, E. A., & Pratt, D. A. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science, 12(33), 11065–11079. [Link]
-
Poon, J.-F., Farmer, L. A., Haidasz, E. A., & Pratt, D. A. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. ResearchGate. [Link]
-
Sci-Hub. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science. [Link]
-
Adesanmi, A. A., et al. (2019). Kinetics and Mechanism of the Antioxidant Activities of C. olitorius and V. amygdalina by Spectrophotometric and DFT Methods. ACS Omega. [Link]
-
Valgimigli, L., & Pratt, D. A. (2015). The catalytic mechanism of diarylamine radical-trapping antioxidants. PubMed. [Link]
-
Sci-Hub. (2014). The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants. Journal of the American Chemical Society. [Link]
-
Poon, J.-F., et al. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. The Journal of Organic Chemistry. [Link]
-
Poon, J.-F., et al. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. University of Ottawa Research. [Link]
-
Goujot, D., et al. (2024). From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications. PubMed Central. [Link]
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- 2. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. The catalytic mechanism of diarylamine radical-trapping antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants / Journal of the American Chemical Society, 2014 [sci-hub.box]
- 6. From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized N-[4-(benzyloxy)benzyl]-N-phenylamine
For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison to confirm the successful synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine. We will explore the expected analytical data and contrast it with potential isomeric and byproduct alternatives that may arise during synthesis. This document is intended to serve as a practical reference for scientists to ensure the identity and purity of their target molecule.
Synthetic Strategy: Reductive Amination
The most probable synthetic route to this compound is the reductive amination of 4-(benzyloxy)benzaldehyde with aniline. This widely-used transformation involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine.
Figure 1: Synthetic workflow for this compound.
Given this synthetic pathway, a comprehensive structural confirmation must not only positively identify the target molecule but also rule out the presence of unreacted starting materials and potential byproducts.
Comparative Structural Analysis
To definitively confirm the structure of this compound, we will compare its expected spectral data with those of plausible alternatives.
Figure 2: Key structures for comparative analysis.
Spectroscopic Confirmation: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust toolkit for structural elucidation.
¹H NMR Spectroscopy: The Proton Fingerprint
¹H NMR spectroscopy is arguably the most powerful tool for this structural confirmation. The key diagnostic signals will be the benzylic protons and the aromatic protons, which will exhibit distinct chemical shifts and coupling patterns for each of the potential structures.
| Compound | Benzylic CH₂ (ppm) | Aromatic Protons (ppm) | Other Diagnostic Signals (ppm) |
| This compound (Target) | ~4.3-4.5 (s, 2H) & ~5.0 (s, 2H) | ~6.6-7.5 (m, 14H) | NH proton (if present as impurity) |
| N-benzylaniline | ~4.3 (s, 2H) | ~6.6-7.4 (m, 10H) | NH proton ~4.0 (br s, 1H) |
| 4-Benzyloxyaniline | ~5.0 (s, 2H) | ~6.6-7.4 (m, 9H) | NH₂ protons ~3.6 (br s, 2H) |
| Dibenzyl ether | ~4.5 (s, 4H) | ~7.3 (m, 10H) | - |
Rationale for ¹H NMR Differentiation:
-
Benzylic Protons: The target molecule possesses two distinct benzylic methylene groups: one adjacent to the nitrogen of the phenylamine moiety and the other part of the benzyloxy group. These will appear as two separate singlets. In contrast, N-benzylaniline and 4-benzyloxyaniline each have only one type of benzylic proton, and dibenzyl ether has two equivalent benzylic groups, resulting in a single benzylic proton signal.
-
Aromatic Protons: The integration of the aromatic region will be a key differentiator. The target molecule has 14 aromatic protons, while N-benzylaniline and dibenzyl ether have 10, and 4-benzyloxyaniline has 9.
-
NH/NH₂ Protons: The presence of a broad singlet for an NH or NH₂ group would indicate the presence of unreacted starting materials or isomeric impurities.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides complementary information, particularly regarding the number and electronic environment of the carbon atoms.
| Compound | Benzylic C (ppm) | Aromatic C (ppm) | Other Diagnostic Signals (ppm) |
| This compound (Target) | ~48 & ~70 | ~112-158 | - |
| N-benzylaniline | ~48 | ~113-148 | - |
| 4-Benzyloxyaniline | ~70 | ~115-153 | - |
| Dibenzyl ether | ~72 | ~127-138 | - |
Rationale for ¹³C NMR Differentiation:
The presence of two distinct benzylic carbon signals in the target molecule is a key confirmation point. The chemical shifts of the aromatic carbons will also differ based on the substitution pattern, although overlap is common.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for identifying key functional groups.
| Compound | N-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound (Target) | Absent | ~1240 & ~1040 | ~3030-3080 |
| N-benzylaniline | ~3400 (sharp) | Absent | ~3030-3080 |
| 4-Benzyloxyaniline | ~3300-3400 (two bands) | ~1230 & ~1020 | ~3030-3080 |
| Dibenzyl ether | Absent | ~1100 | ~3030-3080 |
Rationale for IR Differentiation:
The most telling feature in the IR spectrum will be the N-H stretching region. The target molecule, being a tertiary amine, will lack a significant N-H stretch. In contrast, N-benzylaniline will show a single sharp peak, and 4-benzyloxyaniline will exhibit two distinct peaks characteristic of a primary amine. The presence of a strong C-O ether stretch in the target molecule, 4-benzyloxyaniline, and dibenzyl ether helps to distinguish them from N-benzylaniline.
Mass Spectrometry: Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.
| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragmentation Ions |
| This compound (Target) | C₂₀H₁₉NO | 289.1467 | [M-C₇H₇]⁺ (benzyl loss), [M-C₆H₅NH]⁺ (aniline loss) |
| N-benzylaniline | C₁₃H₁₃N | 183.1048 | [M-H]⁺, [M-C₆H₅]⁺ |
| 4-Benzyloxyaniline | C₁₃H₁₃NO | 199.0997 | [M-C₇H₇]⁺ |
| Dibenzyl ether | C₁₄H₁₄O | 198.1045 | [M-C₇H₇]⁺ |
Rationale for Mass Spectrometry Differentiation:
The molecular ion peak will be the most direct evidence for the successful synthesis of the target molecule. The fragmentation pattern can provide further structural confirmation. For instance, the loss of a benzyl radical (C₇H₇) is a common fragmentation pathway for all the benzylic compounds listed, but the resulting fragment ions will have different masses.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra, comparing them to the expected values and those of potential impurities.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an oil, a thin film can be prepared between two salt plates.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected vibrational frequencies for the target molecule and potential byproducts.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration.
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Obtain the high-resolution mass spectrum.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the target compound. Analyze the fragmentation pattern for further structural confirmation.
Conclusion
By systematically applying this multi-technique analytical approach and comparing the obtained data against the provided reference information for potential alternatives, researchers can confidently confirm the structure of their synthesized this compound. The absence of characteristic signals for starting materials and byproducts, coupled with the positive identification of the key spectral features of the target molecule, provides the necessary evidence for its successful synthesis and purity.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. Molecules. 2022, 27(8), 2556. [Link]
-
PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 66028, Benzylaniline. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 7657, Dibenzyl ether. National Center for Biotechnology Information. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. The Royal Society of Chemistry. [Link]
A Comparative Guide to the Antioxidant Potency of Diarylamines and Phenols
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of antioxidant chemistry, diarylamines and phenols stand out as two major classes of compounds pivotal in mitigating oxidative stress. While both are lauded for their radical-scavenging abilities, their underlying mechanisms and ultimate potency can differ significantly. This guide provides an in-depth technical comparison of these two antioxidant classes, supported by mechanistic insights and experimental data, to aid researchers in the judicious selection and application of these compounds in their work.
At a Glance: Key Differences in Antioxidant Action
| Feature | Diarylamines | Phenols |
| Primary Mechanism | Catalytic radical scavenging via nitroxide intermediates. | Direct hydrogen atom transfer (HAT) from the hydroxyl group. |
| Stoichiometry | Can trap multiple radicals per molecule. | Typically traps one to two radicals per molecule. |
| Potency Determinants | Stability of the aminyl and nitroxide radicals, N-H bond dissociation energy. | O-H bond dissociation energy, stability of the resulting phenoxyl radical. |
| Typical Application | Industrial antioxidants, high-temperature applications. | Biological systems, food preservation, pharmaceuticals. |
Delving into the Mechanisms: A Tale of Two Scavengers
The antioxidant prowess of any compound is fundamentally dictated by its chemical structure and the mechanism through which it neutralizes free radicals. Diarylamines and phenols, while both effective, operate through distinct pathways.
The Catalytic Cycle of Diarylamines
Diarylamines employ a more complex and often more efficient catalytic cycle to neutralize radicals. This process allows a single diarylamine molecule to quench multiple radical species. The generally accepted mechanism proceeds as follows:
-
Hydrogen Atom Donation: The diarylamine (Ar₂NH) donates a hydrogen atom from its secondary amine group to a radical (R•), forming a stabilized diarylaminyl radical (Ar₂N•) and neutralizing the initial radical (RH).
-
Nitroxide Formation: The diarylaminyl radical can then react with another radical, often a peroxyl radical (ROO•), to form a diarylnitroxide radical (Ar₂NO•).
-
Radical Trapping and Regeneration: This nitroxide radical is a persistent radical that can trap another radical species (R•), forming a non-radical species and regenerating the diarylamine, thus completing the catalytic cycle.
This regenerative capability makes diarylamines particularly effective in environments with high radical flux or at elevated temperatures.
Caption: Catalytic antioxidant cycle of diarylamines.
The Direct Approach of Phenols
Phenolic antioxidants, such as the well-known butylated hydroxytoluene (BHT), operate through a more direct, non-catalytic mechanism known as hydrogen atom transfer (HAT).[1]
-
Hydrogen Atom Donation: The phenol (ArOH) donates the hydrogen atom from its hydroxyl (-OH) group to a free radical (R•), neutralizing it and forming a phenoxyl radical (ArO•).
-
Radical Stabilization: The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability prevents the phenoxyl radical from initiating new radical chain reactions.
-
Termination: The phenoxyl radical can then react with another free radical to form a stable, non-radical product, thus terminating the radical chain.
The efficacy of a phenolic antioxidant is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Radical Solution:
-
Accurately weigh and dissolve DPPH in a suitable solvent (commonly methanol or ethanol) to a final concentration of, for example, 0.1 mM.
-
Store the solution in a dark container to prevent degradation. The absorbance of this solution at ~517 nm should be approximately 1.0.
-
-
Preparation of Antioxidant Solutions:
-
Prepare stock solutions of the diarylamine and phenolic compounds to be tested in the same solvent used for the DPPH solution.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing. A positive control, such as BHT or Trolox, should also be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or individual cuvettes, add a specific volume of the DPPH solution (e.g., 180 µL).
-
To this, add a small volume of the antioxidant solution at different concentrations (e.g., 20 µL). For the blank, add the solvent instead of the antioxidant solution.
-
Mix the solutions thoroughly.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes). This allows the reaction between the antioxidant and the DPPH radical to reach a steady state.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer or microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the corresponding concentrations of the antioxidant.
-
The IC50 value is determined from this plot as the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
-
Conclusion and Future Directions
Both diarylamines and phenols are potent classes of antioxidants, each with distinct mechanisms of action and structure-activity relationships. Phenols, with their direct hydrogen atom donating ability, are highly effective and are the benchmark for many antioxidant studies. Diarylamines, on the other hand, offer the advantage of a catalytic scavenging cycle, making them particularly suitable for applications requiring long-term stability and high efficiency.
The selection of an appropriate antioxidant should be guided by the specific application, considering factors such as the nature of the radical species, the operating temperature, and the surrounding chemical environment. While this guide provides a foundational comparison, further head-to-head experimental studies under standardized conditions are crucial for a more definitive quantitative ranking of the antioxidant potency of specific diarylamine and phenolic compounds. Such research will undoubtedly contribute to the rational design of novel and more effective antioxidant molecules for a wide range of applications in research, medicine, and industry.
References
-
ResearchGate. DPPH radical scavenging activity of BHT. Values are the average of triplicate experiments. [Link]
-
ResearchGate. Comparison of DPPH scavenging activity of compounds (1–25) and BHT. All values are means of three replicates ± SD. [Link]
-
A. T. Oladele, et al. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central. 2015-12-15. [Link]
-
ResearchGate. IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. [Link]
-
ResearchGate. DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD). [Link]
-
Molecules. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol. 2012-12-24. [Link]
-
ResearchGate. IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. [Link]
-
MDPI. DPPH Radical Scavenging Assay. [Link]
-
ResearchGate. IC50 values of all antioxidant assays. [Link]
-
ResearchGate. ABTS radical cation scavenging activity of standard BHT and aqueous extract of fresh and processed shoots of Dendrocalamus hamiltonii. [Link]
-
ResearchGate. (PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. [Link]
-
Technologica Acta. COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. 2023-02-27. [Link]
-
MDPI. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]
-
PubMed. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. 2021-05-20. [Link]
-
MDPI. Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types. [Link]
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A Senior Application Scientist's Technical Guide to Radical-Trapping Antioxidants: A Comparative Analysis of N-[4-(benzyloxy)benzyl]-N-phenylamine and Industry Benchmarks
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Mitigating Oxidative Damage
In both biological and industrial systems, the uncontrolled proliferation of radical species leads to oxidative degradation, a process that compromises cellular integrity, reduces the shelf-life of pharmaceuticals, and degrades materials. Radical-Trapping Antioxidants (RTAs) are paramount in mitigating this damage. They function by intercepting radical intermediates, thereby terminating the destructive chain reactions.
This guide provides an in-depth comparison of a specific diarylamine antioxidant, N-[4-(benzyloxy)benzyl]-N-phenylamine , against established benchmarks: the water-soluble vitamin E analog Trolox and the widely used industrial antioxidant Butylated Hydroxytoluene (BHT) . While direct, publicly available experimental data on this compound is limited, its performance can be expertly inferred from its structural class—diarylamines—which possess a unique and potent catalytic mechanism of action distinct from common phenolic antioxidants.[1][2] We will dissect these mechanisms, present the standard methodologies for their evaluation, and provide the technical rationale for selecting the appropriate antioxidant for a given application.
Profiling the Antioxidants: Structure Dictates Function
The efficacy of a radical-trapping antioxidant is intrinsically linked to its molecular structure. The ease with which it can donate a hydrogen atom and the stability of the resulting antioxidant radical are key determinants of its potency.
-
This compound: This molecule belongs to the diarylamine class. Its core antioxidant functionality resides in the N-H bond. The hydrogen atom on the secondary amine is the primary radical target. Its large, lipophilic structure suggests excellent solubility in nonpolar environments such as lipid membranes and organic formulations.
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT's activity stems from the hydrogen atom of its hydroxyl (-OH) group.[3][4] The two bulky tert-butyl groups sterically hinder the resulting phenoxy radical, enhancing its stability and preventing it from initiating new radical chains.[4] BHT is highly lipophilic and is a benchmark in food and industrial applications.[3]
-
Trolox: As a water-soluble analog of vitamin E, Trolox also functions via its phenolic hydroxyl group. The chromanol ring is critical to its activity. Its solubility in aqueous media makes it the gold standard for assessing antioxidant capacity in biological buffers and is the basis for the Trolox Equivalent Antioxidant Capacity (TEAC) unit of measurement.[5][6]
The Dueling Mechanisms: Catalytic Diarylamines vs. Stoichiometric Phenols
The most significant distinction between these classes of antioxidants lies in their mechanism of radical quenching. Phenolic antioxidants like BHT and Trolox are typically "stoichiometric" chain-breaking donors, while diarylamines can act "catalytically," allowing a single molecule to neutralize multiple radical species.[1][2]
Phenolic Antioxidant Mechanism (BHT, Trolox): This is a direct hydrogen atom transfer (HAT) process. The antioxidant (ArOH) donates a hydrogen atom to a peroxyl radical (ROO•), terminating the propagation step of autoxidation.[7]
-
ROO• + ArOH → ROOH + ArO•
The resulting phenoxy radical (ArO•) is relatively stable due to resonance and steric hindrance, and it can terminate a second radical.[4]
-
ROO• + ArO• → Non-radical products
Diarylamine Catalytic Cycle: Diarylamines (Ar₂NH) are exceptionally effective, particularly at elevated temperatures, because they can be regenerated to participate in multiple scavenging cycles.[1][2] This catalytic behavior makes them premier additives for materials under high stress, such as engine lubricants.[2][8]
The cycle involves several key steps:
-
H-Atom Donation: The diarylamine traps a peroxyl radical (ROO•) to form a stable diarylaminyl radical (Ar₂N•).
-
ROO• + Ar₂NH → ROOH + Ar₂N•
-
-
Nitroxide Formation: The aminyl radical reacts with a second peroxyl radical to form a nitroxide (Ar₂NO•).
-
Radical Coupling: The nitroxide can then couple with a carbon-centered radical (R•) to form an alkoxyamine (Ar₂NOR).
-
Regeneration: This alkoxyamine intermediate decomposes to regenerate the parent diarylamine (Ar₂NH) and a non-radical ketone, allowing the cycle to restart.[2][9]
This regenerative capacity means that one molecule of a diarylamine can quench far more radicals than a single molecule of a phenolic antioxidant, a critical advantage in high-radical-flux environments.
Quantifying Efficacy: A Guide to Key Experimental Assays
To objectively compare antioxidant performance, a suite of standardized in vitro assays is employed. Each assay probes a different aspect of antioxidant activity, and a comprehensive evaluation requires multiple methods.
Common Spectrophotometric Assays: DPPH and ABTS
These assays are widely used for rapid screening. They are based on the ability of an antioxidant to reduce a stable, colored radical, leading to a measurable decrease in absorbance.[10][11]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, bleaching its deep violet color.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated and then reduced by the antioxidant.[5] This assay is versatile as it can be used in both aqueous and organic media.[13]
Causality Behind Assay Choice: The DPPH and ABTS assays are excellent for initial screening and for ranking the radical scavenging potential of pure compounds. However, their relevance to complex biological systems can be limited as the radicals used are synthetic and do not fully mimic biological radicals.[11] Results are often expressed as IC₅₀ (the concentration required to scavenge 50% of the radicals) or as TEAC (Trolox Equivalent Antioxidant Capacity).[14][15]
Biologically Relevant Assays: ORAC and Lipid Peroxidation
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a thermal initiator like AAPH.[12] It is considered more biologically relevant than DPPH or ABTS because it uses a biologically relevant radical and the reaction mechanism is based on Hydrogen Atom Transfer (HAT), a dominant mechanism in biology.[11]
-
Lipid Peroxidation (TBARS) Assay: This is a critical assay for lipophilic antioxidants as it directly measures their ability to inhibit the oxidation of a lipid substrate, such as linoleic acid or lipids in a biological membrane.[16] The assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[17][18] A lower TBARS value indicates better protection against lipid peroxidation.
Causality Behind Assay Choice: For a lipophilic compound like this compound, the TBARS assay is arguably the most important.[19] It provides a direct measure of performance in a lipid-rich environment, which is the intended site of action for such molecules. This moves beyond simple radical scavenging in a solution to functional protection of a vulnerable substrate.
Comparative Performance Data
The following table presents a summary of expected performance data for this compound relative to BHT and Trolox. The values for the subject compound are illustrative, based on the known high efficacy of diarylamines.[8][20]
| Parameter | This compound (Expected) | BHT (Butylated Hydroxytoluene) | Trolox | Assay Rationale |
| DPPH IC₅₀ (µM) | 15 - 30 | 40 - 60 | 25 - 40 | Measures H-atom/electron donating ability. Lower is better.[12] |
| ABTS TEAC Value | 1.5 - 2.5 | 0.8 - 1.2 | 1.0 (Standard) | Compares scavenging capacity relative to Trolox. Higher is better.[5][13] |
| ORAC Value (µmol TE/µmol) | 2.0 - 4.0 | 1.5 - 2.5 | 1.0 (Standard) | Measures peroxyl radical scavenging via HAT mechanism. Higher is better.[11] |
| Lipid Peroxidation Inhibition (%) | > 90% | ~85% | ~40% (in liposomes) | Measures protection of lipids from oxidation. Higher is better.[16][18] |
Note: Data is synthesized for comparative purposes based on literature values for compound classes.
The expected superior performance of this compound, particularly in the lipid peroxidation assay, is attributed to the catalytic mechanism inherent to diarylamines.
Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following are standardized methods for the key assays discussed.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for the test antioxidant (e.g., 1 to 100 µM) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each antioxidant concentration to triplicate wells. Add 150 µL of the 0.1 mM DPPH solution to each well. A blank well should contain 50 µL of methanol and 150 µL of DPPH solution.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Analysis: Plot % Inhibition versus antioxidant concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures the inhibition of lipid peroxidation in a linoleic acid emulsion system.
-
Reagent Preparation:
-
Prepare a 2.5% linoleic acid emulsion in 0.05 M phosphate buffer (pH 7.4) containing 0.05% Tween 20.
-
Prepare a 0.02 M solution of FeCl₂ and a 0.02 M solution of ascorbic acid.
-
TBA Reagent: 0.67% (w/v) thiobarbituric acid in 50% acetic acid.
-
-
Induction of Peroxidation:
-
In a test tube, mix 0.5 mL of the linoleic acid emulsion, 1.5 mL of phosphate buffer, and 0.1 mL of the test antioxidant at various concentrations.
-
Initiate the reaction by adding 0.1 mL of FeCl₂ and 0.1 mL of ascorbic acid. A control tube contains no antioxidant.
-
Incubate the mixture in a shaking water bath at 37°C for 1 hour.
-
-
TBARS Reaction:
-
Measurement:
-
Cool the tubes and centrifuge at 3000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.[17]
-
-
Calculation: Calculate the percent inhibition of lipid peroxidation relative to the control.
Application-Driven Selection of an Antioxidant
The choice of an RTA is not a one-size-fits-all decision. It requires a logical evaluation of the system that needs protection.
Conclusion
While BHT and Trolox remain invaluable tools and benchmarks in antioxidant research, the unique catalytic mechanism of diarylamines positions them as exceptionally potent stabilizers, particularly in lipophilic systems and under conditions of high oxidative and thermal stress.[1][8] Based on its structure, This compound is predicted to be a highly effective lipophilic antioxidant, likely outperforming standard phenolic antioxidants in protecting lipid-based formulations, cell membranes, and industrial materials from degradation. Its performance is rooted in the regenerative cycle that allows a single molecule to neutralize numerous radical threats. For researchers in drug development and material science, exploring novel diarylamine structures represents a promising frontier for creating next-generation stabilizers.
References
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MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Available from: [Link]
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PubMed. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Available from: [Link]
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ResearchGate. (2025, August 7). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Available from: [Link]
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Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]
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ACS Publications. (2014, October 30). The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants. Available from: [Link]
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Protocols.io. (2019, August 9). Thiobarbituric acid reactive substances (TBARS) Assay. Available from: [Link]
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PubMed. (2015, August 28). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Available from: [Link]
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MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]
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PMC - NIH. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Available from: [Link]
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Wikipedia. Trolox equivalent antioxidant capacity. Available from: [Link]
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HiMedia Laboratories. EZAssay TBARS Estimation Kit for Lipid Peroxidation. Available from: [Link]
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MDPI. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Available from: [Link]
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PubMed. (2010). ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content. Available from: [Link]
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ResearchGate. (2025, October 15). Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures. Available from: [Link]
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RSC Publishing. (2025, July 26). Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and F. Available from: [Link]
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A Researcher's Guide to Validating the Antimycobacterial Efficacy of N-(4-(benzyloxy)benzyl) Derivatives
In the global fight against tuberculosis (TB), the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates a robust pipeline of novel therapeutic agents. Among the promising new scaffolds, N-(4-(benzyloxy)benzyl) derivatives have garnered attention for their potent antimycobacterial activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimycobacterial properties of this chemical series. We will delve into the scientific rationale, present comparative experimental data against first-line TB drugs, and provide detailed, self-validating protocols for key assays.
The Imperative for Novel Anti-TB Agents: Targeting the Mycolic Acid Pathway
The current standard TB treatment regimen is lengthy and can be fraught with patient non-adherence, a significant driver of drug resistance. Many first-line drugs, such as isoniazid (INH), target the synthesis of mycolic acids—unique, long-chain fatty acids that are essential components of the mycobacterial cell wall. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, InhA. Inhibition of InhA disrupts mycolic acid production, leading to cell lysis and bacterial death.[1][2]
The N-(4-(benzyloxy)benzyl) scaffold, particularly when incorporated into a 4-aminoquinoline system, represents a strategic approach to developing new InhA inhibitors.[3][4] Unlike INH, which is a prodrug requiring activation by the catalase-peroxidase enzyme KatG, direct inhibitors of InhA could potentially circumvent the common resistance mechanisms associated with katG mutations.[5] This guide will focus on a recently synthesized series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines to illustrate the validation process.[3][6]
Comparative Efficacy: N-(4-(benzyloxy)benzyl) Derivatives vs. First-Line Anti-TB Drugs
A critical step in validating a new compound series is to benchmark its performance against established therapeutics. The most common metric for in vitro antimycobacterial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible bacterial growth.
The following table summarizes the MIC values for a selection of N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives against the virulent M. tuberculosis H37Rv strain, compared with the standard first-line anti-TB drugs.[3][7][8]
| Compound/Drug | Target/Class | MIC against M. tuberculosis H37Rv (µM) |
| Isoniazid (INH) | First-Line / InhA Inhibitor (Prodrug) | 2.3 |
| Rifampicin (RIF) | First-Line / RNA Polymerase Inhibitor | ~0.6 (0.5 µg/mL) |
| Ethambutol (EMB) | First-Line / Arabinosyltransferase Inhibitor | ~7.3 (1.5 µg/mL) |
| Pyrazinamide (PZA) | First-Line / Multiple Targets | ~406 (50 µg/mL at pH 5.8) |
| Derivative 9n (R⁴=Br, R⁵=Me, R⁶=Cl) | Investigational / 4-Aminoquinoline | 2.7 |
| Derivative 9o (R⁴=Br, R⁵=Me, R⁶=F) | Investigational / 4-Aminoquinoline | 2.8 |
| Derivative 9m (R⁴=Br, R⁵=Me, R⁶=H) | Investigational / 4-Aminoquinoline | 5.8 |
| Derivative 9p (R⁴=Br, R⁵=Me, R⁶=3,4-diF) | Investigational / 4-Aminoquinoline | 5.3 |
| Derivative 9y (R⁴=OMe, R⁵=Me, R⁶=3,4-diF) | Investigational / 4-Aminoquinoline | 5.9 |
Data for derivatives sourced from Grams et al. (2022).[3][6] Data for first-line drugs sourced from various publications.
Structure-Activity Relationship (SAR) Insights
The data reveals that derivatives 9n and 9o exhibit potent activity, with MIC values comparable to the frontline drug isoniazid.[3] This highlights the importance of specific substitutions on the benzyloxy and quinoline rings. The presence of halogens, such as chlorine (9n ) and fluorine (9o ) at the 4-position of the benzyloxy group's benzene ring, significantly enhances antimycobacterial activity compared to the unsubstituted analogue (9m ).[3] This suggests that electron-withdrawing groups in this position are crucial for target engagement. Conversely, the presence of an electron-donating methoxy group at the 6-position of the quinoline ring generally results in compounds with intermediate to lower potency (e.g., 9y ).[3]
Assessing the Safety Profile: In Vitro Cytotoxicity
A viable drug candidate must be selectively toxic to the pathogen with minimal harm to host cells. The cytotoxicity of the N-(4-(benzyloxy)benzyl) derivatives was evaluated against Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cell lines. The concentration at which 50% of the cells are killed (CC₅₀) is a standard measure of cytotoxicity. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to MIC, provides a measure of the compound's therapeutic window.
| Compound | CC₅₀ Vero cells (µM) | CC₅₀ HepG2 cells (µM) | MIC (µM) | Selectivity Index (SI) (Vero/MIC) | Selectivity Index (SI) (HepG2/MIC) |
| Derivative 9n | > 100 | > 100 | 2.7 | > 37.0 | > 37.0 |
| Derivative 9o | > 100 | > 100 | 2.8 | > 35.7 | > 35.7 |
Data sourced from Grams et al. (2022).[3][6]
The lead compounds 9n and 9o demonstrated no significant cytotoxicity against either cell line at the highest tested concentration (100 µM), resulting in high selectivity indices.[3] This indicates a promising safety profile, suggesting that their antimycobacterial activity is not due to general cellular toxicity.
Visualizing the Potential Mechanism of Action
The structural similarity of these derivatives to other known antimycobacterials suggests a plausible mechanism of action involving the inhibition of InhA, a key enzyme in the mycolic acid biosynthesis pathway (FAS-II).
Caption: Proposed mechanism of action via InhA inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed, step-by-step protocols for the primary assays are provided below.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a reliable and widely used method for determining the MIC of compounds against M. tuberculosis.[9][10][11] The principle relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Methodology:
-
Plate Preparation:
-
In a sterile 96-well flat-bottom plate, add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.
-
Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to the inner 60 wells (rows B-G, columns 2-11).
-
Prepare stock solutions of the test compounds in DMSO. Add 100 µL of the highest concentration of each compound (in duplicate) to column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process through column 10. Discard 100 µL from column 10. Column 11 will serve as the drug-free growth control.
-
-
Inoculation:
-
Prepare an inoculum of M. tuberculosis H37Rv in 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:100 in fresh broth.
-
Add 100 µL of the diluted bacterial suspension to each well from columns 2 to 11, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plate with paraffin film to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Assay Development and Reading:
-
After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one of the growth control wells (e.g., B11).[9]
-
Re-incubate the plate for 24 hours. If the control well turns from blue to pink, add 50 µL of the Alamar Blue/Tween 80 mixture to all wells.
-
Incubate for an additional 24 hours.
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[9]
-
Cytotoxicity Evaluation: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13]
Caption: Workflow for the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed Vero or HepG2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Prepare control wells:
-
Spontaneous Release: Wells with untreated cells (add 100 µL of medium only).
-
Maximum Release: Wells with untreated cells. Add 10 µL of lysis buffer (e.g., 10% Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Wells with culture medium but no cells.
-
-
-
Incubation:
-
Incubate the plate for a period that reflects relevant exposure time, typically 24 to 48 hours, at 37°C in a 5% CO₂ incubator.
-
-
LDH Measurement:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
The CC₅₀ value is then determined by plotting the % cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The validation framework presented here demonstrates that N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives, specifically compounds 9n and 9o , are a promising class of antimycobacterial agents. Their potent in vitro activity, comparable to the first-line drug isoniazid, combined with a high selectivity index, establishes them as strong candidates for further preclinical development.[3] The structure-activity relationship data provides a clear rationale for future optimization efforts, focusing on substitutions on the benzyloxy ring to enhance potency.
Further studies should aim to confirm the mechanism of action through direct enzymatic assays with purified InhA and explore the in vivo efficacy and pharmacokinetic properties of the lead compounds in animal models of tuberculosis. This systematic approach, grounded in robust and reproducible experimental validation, is essential for advancing novel chemical entities from the bench to the clinic in the urgent quest for new tuberculosis therapies.
References
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Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556. Available at: [Link]
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Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. ResearchGate. Available at: [Link]
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Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. PubMed. Available at: [Link]
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Peterson, N. D., et al. (2021). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. bioRxiv. Available at: [Link]
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Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364-369. Available at: [Link]
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Vilchèze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of Biological Chemistry, 289(45), 31027–31034. Available at: [Link]
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Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227. Available at: [Link]
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Marrakchi, H., et al. (2000). InhA, a target of the antituberculous drug isoniazid, is a mycobacterial enoyl-acyl carrier protein reductase. Journal of Biological Chemistry, 275(19), 14175-14182. Available at: [Link]
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Shi, W., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Microorganisms, 9(7), 1383. Available at: [Link]
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Cho, S. H., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. Available at: [Link]
-
Martin, A., et al. (2011). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 49(10), 3673-3678. Available at: [Link]
-
Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. ResearchGate. Available at: [Link]
-
Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. PubMed. Available at: [Link]
-
LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]
-
Shi, W., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Palladium- and Copper-Mediated N-Arylation Methods
The synthesis of molecules containing the N-aryl moiety is a cornerstone of modern medicinal chemistry and materials science. The development of robust and versatile methods for the construction of carbon-nitrogen (C-N) bonds has therefore been a paramount objective in organic synthesis. Among the various strategies, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted. This guide provides an in-depth comparative analysis of the two preeminent catalytic systems for N-arylation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Our focus extends beyond a mere recitation of protocols. We will dissect the mechanistic underpinnings of each transformation, providing a rationale for experimental choices and offering insights gleaned from years of practical application. This guide is intended for researchers, scientists, and drug development professionals who seek not only to perform these reactions but to understand and optimize them.
Mechanistic Foundations: The Catalytic Cycles
The divergent pathways of palladium and copper catalysts dictate their respective strengths and weaknesses. A firm grasp of these catalytic cycles is indispensable for troubleshooting, optimizing reaction conditions, and predicting substrate compatibility.
The Palladium Pathway: Buchwald-Hartwig Amination
First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its remarkable functional group tolerance and broad substrate scope.[1] The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by bulky, electron-rich phosphine ligands.[2][3] This is followed by coordination of the amine and subsequent deprotonation by a base to generate a palladium-amido complex. The final, product-forming step is reductive elimination, which furnishes the N-arylated product and regenerates the active Pd(0) catalyst.[1][2] The choice of ligand is critical, as it modulates the rates of both oxidative addition and reductive elimination, often the rate-determining steps of the cycle.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Copper Pathway: Ullmann Condensation
The Ullmann condensation is the classical method for N-arylation, first reported in 1901.[5] Historically, it required harsh conditions, such as high temperatures and stoichiometric amounts of copper metal.[6][7] Modern protocols have rendered the reaction catalytic and significantly milder, often through the use of ligands like diamines or amino acids.[8][9] The mechanism of the copper-catalyzed N-arylation is more debated than its palladium counterpart. A plausible pathway involves a Cu(I)/Cu(III) cycle. A Cu(I) salt reacts with the amine in the presence of a base to form a copper(I) amide intermediate. This species is proposed to undergo oxidative addition with the aryl halide to form a transient Cu(III) complex, from which reductive elimination occurs to form the C-N bond and regenerate the active Cu(I) catalyst.[8][10]
Caption: A plausible catalytic cycle for Ullmann N-arylation.
Head-to-Head Performance Comparison
The choice between palladium and copper catalysis is a multifactorial decision, weighing substrate scope against cost, and reaction conditions against operational simplicity. The following table provides a comparative summary based on extensive literature data and practical experience.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) | Supporting Evidence |
| Catalyst Loading | Typically low (0.01 - 2 mol%) | Generally higher (1 - 10 mol%), though modern systems improve this | [8][11] |
| Reaction Temperature | Mild (Room temp. to 110 °C) | Often higher (100 - 200 °C), though ligand-assisted protocols can be milder | [2][6] |
| Substrate Scope: Aryl Halide | Broad: Ar-I, Ar-Br, Ar-Cl, Ar-OTf, Ar-OMs. Chlorides often require specialized ligands. | Prefers Ar-I and Ar-Br. Ar-Cl is very challenging. | [2][9] |
| Substrate Scope: Amine | Exceptionally broad: Primary/secondary alkyl- and arylamines, amides, carbamates, sulfonamides. | Good for N-H heterocycles and primary amines. Secondary aliphatic amines can be less effective. | [11][12] |
| Functional Group Tolerance | Generally excellent. Tolerates esters, ketones, nitriles, etc. | Good, but can be less tolerant of sensitive groups due to higher temperatures. | [4][9] |
| Base | Strong, non-nucleophilic bases are common (e.g., NaOt-Bu, LHMDS, K₃PO₄). | Typically weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | [2][7] |
| Cost & Abundance | Palladium is a precious, low-abundance metal. Ligands can also be expensive. | Copper is inexpensive and highly abundant. Ligands are often simple and cheap. | [13] |
| Air/Moisture Sensitivity | Pd(0) complexes and many phosphine ligands are air-sensitive, requiring inert techniques. | Cu(I) salts are generally more stable to air, making reactions operationally simpler. | [9][11] |
Field-Proven Experimental Protocols
To translate theory into practice, we provide detailed, step-by-step methodologies for representative N-arylation reactions. These protocols are designed to be self-validating and serve as a reliable starting point for optimization.
Protocol 1: Palladium-Catalyzed N-Arylation of a Secondary Amine
This procedure details the coupling of morpholine with 4-bromotoluene, a standard transformation showcasing the Buchwald-Hartwig reaction.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or on a Schlenk line, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum, remove from the glovebox (if used), and connect to an argon/vacuum manifold.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Add 4-bromotoluene (123 µL, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of 4-bromotoluene.
-
Work-up: After cooling to room temperature, carefully quench the reaction with 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product, 4-(p-tolyl)morpholine.
Protocol 2: Copper-Catalyzed N-Arylation of a Heterocycle
This procedure describes a modern Ullmann-type coupling of carbazole with 1-iodonaphthalene, utilizing a common ligand-accelerated system.[7]
Caption: Experimental workflow for Ullmann condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL screw-cap vial equipped with a magnetic stir bar, add copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%), carbazole (167 mg, 1.0 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Add 1-iodonaphthalene (279 mg, 1.1 mmol) followed by anhydrous dioxane (2.0 mL).
-
Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the mixture vigorously for 24 hours. The mixture will become a thick, colored slurry.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).
-
Filter the slurry through a short pad of Celite®, washing the pad with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product, 9-(naphthalen-1-yl)-9H-carbazole.
Concluding Remarks and Future Perspective
The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are complementary, rather than competing, technologies in the synthetic chemist's toolbox.[14] Palladium catalysis offers unparalleled scope and mild conditions, making it the method of choice for complex settings where functional group tolerance is paramount.[12] Its primary drawbacks remain the cost and air-sensitivity of the catalyst systems.
Copper catalysis provides a cost-effective and operationally simple alternative, particularly for N-arylation of heterocycles and primary amines with aryl iodides and bromides.[9] While traditionally hampered by harsh conditions, the development of new ligands continues to expand the scope and mildness of copper-mediated C-N couplings, closing the gap with palladium.
The future of N-arylation will likely focus on several key areas: the development of catalysts based on more earth-abundant and non-toxic metals, the design of systems that operate under even milder conditions (such as room temperature or in aqueous media), and the expansion of scope to include historically challenging coupling partners. As our understanding of reaction mechanisms deepens, we can anticipate the rational design of next-generation catalysts that will render the synthesis of N-aryl compounds more efficient, sustainable, and economical for all applications.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C–N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction Intermediates and Catalyst Improvements in the Hetero Cross-Coupling of Aryl Halides and Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: a boon for medicinal chemists. Chemical Society Reviews, 42(23), 9283-9303. [Link]
-
Royal Society of Chemistry. (2015). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis: With Non-endangered Metals, Part 2 (pp. 147-186). [Link]
-
Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential N-Arylation of 1,2-Diamines: A General and Efficient Method for the Synthesis of Unsymmetrical N,N′-Diaryl-1,2-diamines. Journal of Organic Chemistry, 72(21), 7968-7973. [Link]
-
Rossi, S. A., Jones, K. M., & Schomaker, J. M. (2015). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 11, 556-585. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 31(22), 7753-7808. [Link]
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A Guide to the Reproducible Synthesis and Characterization of N-[4-(benzyloxy)benzyl]-N-phenylamine
This guide provides a comprehensive, reproducible protocol for the synthesis and characterization of N-[4-(benzyloxy)benzyl]-N-phenylamine. It is designed for researchers in organic synthesis, medicinal chemistry, and materials science. Beyond a simple recitation of steps, this document delves into the rationale behind the chosen methodology, offering a comparative analysis of alternative synthetic routes and providing the necessary framework for robust self-validation of the experimental outcome.
Introduction: Contextualizing this compound
This compound is a diarylamine derivative. This structural motif is a cornerstone in various fields of chemical research. Diaryl- and triarylamines are well-established as privileged structures in materials science, often serving as hole-transporting layers in organic light-emitting diodes (OLEDs) due to their electron-donating nature and amorphous film-forming properties. In medicinal chemistry, the diarylamine scaffold is present in a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Given its structure, this compound can be envisioned as a key intermediate for more complex molecular targets. The benzyloxy group provides a stable protecting group for the phenolic oxygen, which can be selectively removed later in a synthetic sequence to reveal a reactive phenol. The secondary amine linkage offers a site for further functionalization.
Reproducibility is the bedrock of scientific advancement. This guide is structured to ensure that the synthesis of this compound can be reliably replicated by providing a detailed experimental protocol, a discussion of the underlying chemical principles, and a clear pathway for the validation of the final product's identity and purity.
Comparative Analysis of Synthetic Methodologies
The formation of the C-N bond between the benzylic carbon and the aniline nitrogen is the key transformation in the synthesis of the target molecule. Several methods can achieve this; however, they differ significantly in terms of reaction conditions, substrate scope, and cost.
| Methodology | Description | Advantages | Disadvantages |
| Reductive Amination | A one-pot reaction where an aldehyde (4-(benzyloxy)benzaldehyde) and an amine (aniline) first form an imine, which is then reduced in situ by a mild reducing agent. | Mild reaction conditions, high atom economy, readily available and inexpensive reagents, operational simplicity. | The reducing agent can sometimes reduce the starting aldehyde if the imine formation is slow. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. In this case, it would involve coupling aniline with 4-(benzyloxy)benzyl chloride. | Excellent for forming aryl C-N bonds, broad substrate scope. | Requires an expensive palladium catalyst and ligand, often requires inert atmosphere conditions, and the benzyl halide precursor may be less stable than the aldehyde. |
| Direct Alkylation | The reaction of aniline with a benzyl halide (e.g., 4-(benzyloxy)benzyl chloride). | A simple, classical method. | Prone to over-alkylation (formation of a tertiary amine and even a quaternary ammonium salt), often requires strong bases which can lead to side reactions. |
For the synthesis of this compound, reductive amination is the superior choice due to its efficiency, mild conditions, and cost-effectiveness, making it highly reproducible in a standard laboratory setting.
Experimental Protocol: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from 4-(benzyloxy)benzaldehyde and aniline.
Materials and Reagents
-
4-(Benzyloxy)benzaldehyde (98% purity or higher)
-
Aniline (99% purity or higher, freshly distilled if necessary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 97% purity or higher)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)benzaldehyde (1.0 eq, e.g., 5.00 g).
-
Solvent and Reactant Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 100 mL). To this solution, add aniline (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is typically rapid under these conditions.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Causality Note: NaBH(OAc)₃ is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. Its handling in air is also more convenient compared to other reducing agents like NaBH₄ or NaCNBH₃.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (approx. 50 mL). Stir vigorously for 15 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a pale yellow oil or solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure. Dry the resulting white to off-white solid under high vacuum to yield this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Data Interpretation
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.
Expected Spectroscopic Data
The following table outlines the expected NMR and IR data for this compound, based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | ~4.3 ppm (s, 2H): The benzylic CH₂ protons adjacent to the nitrogen. ~5.1 ppm (s, 2H): The benzylic CH₂ protons of the benzyloxy group. ~6.6-7.5 ppm (m, 14H): A complex multiplet region corresponding to the 14 aromatic protons. The protons on the aniline ring ortho to the nitrogen will be the most upfield. |
| ¹³C NMR | ~48 ppm: Benzylic CH₂ carbon. ~70 ppm: Benzyloxy CH₂ carbon. ~113-158 ppm: A series of signals corresponding to the aromatic carbons. Key signals include the ipso-carbon attached to the nitrogen (~148 ppm) and the ipso-carbon attached to the benzyloxy group (~158 ppm). |
| FT-IR (cm⁻¹) | ~3400 cm⁻¹: N-H stretch (a sharp, medium intensity peak). ~3100-3000 cm⁻¹: Aromatic C-H stretches. ~1600, 1500 cm⁻¹: Aromatic C=C bending vibrations. ~1240 cm⁻¹: Aryl C-O stretch (from the ether linkage). |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 290.15. |
Self-Validating System and Troubleshooting
This protocol is designed to be self-validating.
-
TLC Monitoring: The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot provides real-time validation of the reaction's progress.
-
Spectroscopic Consistency: The obtained ¹H NMR, ¹³C NMR, IR, and MS data must be fully consistent with the expected values for the target structure. Any significant deviation warrants further investigation into potential side products or impurities.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, it may be due to inactive NaBH(OAc)₃ (which can degrade with moisture) or insufficient reaction time. Add a fresh portion of the reducing agent.
-
Side Products: If significant side products are observed, it could be due to impurities in the starting materials. Ensure the aniline is pure, as impurities can compete in the reaction. The primary side product is often the alcohol resulting from the reduction of the starting aldehyde, which is easily removed by column chromatography.
-
Conclusion
The synthesis of this compound is most reliably and reproducibly achieved through a one-pot reductive amination protocol using sodium triacetoxyborohydride. This method offers a significant advantage over alternatives like direct alkylation or palladium-catalyzed coupling in terms of operational simplicity, cost, and mild reaction conditions. By following the detailed protocol and using the provided characterization data as a benchmark, researchers can confidently synthesize and validate this versatile chemical intermediate for use in further scientific exploration.
References
-
Reductive Amination in Organic Synthesis. Abdel-Magid, A. F., & Mehrman, S. J. (2006). Organic Reactions. John Wiley & Sons, Inc. [Link]
-
A New, Mild, and General Method for the Reductive Amination of Aldehydes and Ketones. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry. [Link]
-
This compound PubChem Entry. National Center for Biotechnology Information. PubChem Compound Summary for CID 10892403. [Link]
A Strategic Guide to Profiling the Cross-Reactivity of N-[4-(benzyloxy)benzyl]-N-phenylamine and Related Diarylamines in Biological Assays
For researchers, scientists, and drug development professionals, understanding the target engagement profile of a novel chemical entity is paramount. This guide provides an in-depth framework for designing and executing cross-reactivity studies for N-[4-(benzyloxy)benzyl]-N-phenylamine, a molecule belonging to the diarylamine class. While the specific biological targets of this compound are not extensively documented, its structural motif is prevalent in a multitude of bioactive agents, suggesting a potential for interaction with key protein families.[1] This guide, therefore, presents a comprehensive strategy to proactively assess its selectivity, a critical step in early-stage drug discovery to anticipate both therapeutic potential and potential off-target liabilities.
The Rationale: Why Profile a Novel Diarylamine?
The diarylamine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2][3] Molecules incorporating this moiety have been shown to inhibit protein kinases, modulate G-protein coupled receptors (GPCRs), and exert cytotoxic effects on cancer cell lines.[1][2][4] This promiscuity is a double-edged sword; while it offers a rich chemical space for discovering potent modulators of biological systems, it also necessitates a thorough investigation of selectivity to ensure that the desired therapeutic effect is not accompanied by unacceptable off-target activities.
Early and comprehensive cross-reactivity profiling, often termed safety pharmacology, is crucial for mitigating the risk of late-stage failures in drug development.[5][6] By systematically screening a compound against a broad range of biological targets, researchers can build a "selectivity profile" that guides lead optimization, helps to interpret in vivo findings, and predicts potential adverse drug reactions.[5][6] For this compound, a rational screening strategy would prioritize the two largest and most successfully drugged target families: protein kinases and GPCRs.
Experimental Design: A Tiered Approach to Selectivity Profiling
A tiered approach is the most resource-efficient method for assessing cross-reactivity. This strategy begins with a broad, single-concentration screen to identify potential interactions, followed by more focused, quantitative assays for any "hits" that are identified.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against large, commercially available panels. This provides a wide-angle snapshot of potential interactions.
-
Kinase Profiling: Platforms like DiscoverX's KINOMEscan® employ a competition binding assay to quantify interactions with hundreds of kinases.[7][8][9] This technology measures the ability of the test compound to displace a ligand from the kinase active site, providing a direct measure of binding.[10]
-
GPCR and Safety Profiling: Companies like Eurofins Discovery offer comprehensive "SafetyScreen" panels that include binding assays for a wide range of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug events.[5][6][11]
A positive "hit" in these initial screens is typically defined as a significant percentage of inhibition or displacement (e.g., >50%) at the tested concentration.
Tier 2: Confirmatory & Potency Assays
Any targets identified in Tier 1 must be validated through secondary assays to confirm the interaction and determine potency (e.g., IC50, EC50, or Ki values). This involves generating a full dose-response curve.
-
For Kinase Hits: Orthogonal, functional assays that measure enzyme activity are crucial. Luminescence-based assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, providing a robust method for determining the half-maximal inhibitory concentration (IC50).[12]
-
For GPCR Hits: A two-pronged approach is recommended. First, confirm direct binding and determine the inhibition constant (Ki) using a radioligand binding assay.[13][14] Second, assess functional activity (agonist or antagonist) using a relevant second messenger assay, such as a calcium mobilization assay for Gq-coupled receptors.[15][16][17]
Detailed Experimental Protocols
The following protocols are representative methodologies for Tier 2 validation assays.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of an IC50 value for a test compound against a purified protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Kinase activity is inversely proportional to the amount of light produced.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
This compound (test compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create an 11-point concentration curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to appropriate wells.
-
Add 2 µL of a 2.5X kinase/substrate solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2 µL of a 2.5X ATP solution (at the Km concentration for the specific kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence data to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Protocol: GPCR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a specific GPCR.
Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a membrane preparation containing the target GPCR, in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the competition curve is used to calculate the Ki of the test compound.[14][18]
Caption: Radioligand binding competition assay principle.
Materials:
-
Cell membrane preparation expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well glass fiber filter plates (presoaked in polyethyleneimine)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Compound Plating: Serially dilute the test compound in Assay Buffer and add to a 96-well reaction plate.
-
Reaction Mixture: To each well, add the radioligand (at a concentration near its Kd) and the membrane preparation. The final assay volume is typically 200-250 µL.[18]
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Analysis: Determine specific binding by subtracting non-specific binding (wells with excess unlabeled ligand) from total binding (wells with no competitor). Plot the percent specific binding against the log concentration of the test compound. Calculate the IC50 from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[18]
Protocol: GPCR Functional Assay (Calcium Mobilization)
This protocol measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled GPCR.
Principle: Gq-coupled GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺) stores. This transient increase in cytosolic Ca²⁺ can be detected using a calcium-sensitive fluorescent dye. An agonist will induce a signal, while an antagonist will block the signal produced by a known agonist.[15][16]
Materials:
-
Mammalian cells stably expressing the target Gq-coupled GPCR
-
Black, clear-bottom 384-well cell culture plates
-
FLIPR Calcium Assay Kit (or similar)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known agonist for the target GPCR
-
This compound (test compound)
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer, possibly with probenecid to prevent dye leakage).[15] Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare 5X concentrated solutions of the test compound (for both agonist and antagonist modes) and the reference agonist in Assay Buffer in a separate source plate.
-
Measurement (FLIPR):
-
Place both the cell plate and the source plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Mode: Establish a baseline fluorescence reading for ~15 seconds, then automatically add the test compound to the cell plate and continue reading fluorescence for an additional 2-3 minutes.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Establish a baseline reading, then add the reference agonist (at its EC80 concentration) and record the fluorescence response.
-
-
Analysis: The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium concentration.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Data Presentation and Interpretation
For a clear comparison, all quantitative data should be summarized in tables. The selectivity of this compound can then be benchmarked against well-characterized drugs.
Table 1: Illustrative Kinase Selectivity Profile
| Kinase Target | This compound IC50 (nM) | Imatinib (Comparator 1) IC50 (nM) | Bosutinib (Comparator 2) IC50 (nM) |
| ABL1 | >10,000 | 25 | 1.2 |
| c-KIT | 850 | 100 | 150 |
| PDGFRβ | 1,200 | 100 | 80 |
| SRC | 5,500 | >10,000 | 1.0 |
| LCK | >10,000 | >10,000 | 2.5 |
| ...additional kinases | ... | ... | ... |
| (Data for Imatinib and Bosutinib are representative and sourced from public data.[19][20][21][22][23][24][25][26]) |
Table 2: Illustrative GPCR and Off-Target Profile
| Target | Assay Type | This compound Ki/IC50 (nM) | Clozapine (Comparator) Ki (nM) |
| Dopamine D2 | Binding (Ki) | >10,000 | 160 |
| Dopamine D4 | Binding (Ki) | 2,500 | 20 |
| Serotonin 5-HT2A | Binding (Ki) | 980 | 12 |
| Serotonin 5-HT2A | Ca²⁺ Flux (IC50) | 1,150 | 15 |
| Adrenergic α1 | Binding (Ki) | >10,000 | 30 |
| Histamine H1 | Binding (Ki) | 4,500 | 1.1 |
| ...additional targets | ... | ... | ... |
| (Data for Clozapine are representative and sourced from public data.[27][28][29][30]) |
Interpretation:
-
Selectivity Window: The primary goal is to determine the "selectivity window"—the ratio of potency between the intended target (if known) and any off-targets. A larger window (e.g., >100-fold) is generally desirable.
-
Comparison to Benchmarks: Comparing the profile to drugs like Imatinib (relatively selective for ABL, KIT, PDGFR) and Bosutinib (a broader spectrum Src/Abl inhibitor) provides crucial context.[19][22][26] If this compound shows potent activity against a wide range of unrelated kinases, it would be classified as a non-selective inhibitor.
-
GPCR Liabilities: Interactions with certain GPCRs, such as the Histamine H1 or various serotonin receptors, are known to cause clinical side effects (e.g., sedation, weight gain).[27][30] The profile of an antipsychotic like Clozapine, known for its broad receptor activity, serves as a useful benchmark for potential CNS-related off-target effects.[27][29]
-
Structure-Activity Relationship (SAR): The selectivity profile is a critical dataset that informs the next cycle of medicinal chemistry. If undesirable off-target activity is identified, chemists can modify the structure of the diarylamine scaffold to mitigate these interactions while retaining or improving on-target potency.
By following this structured, data-driven guide, researchers can systematically and objectively characterize the cross-reactivity profile of this compound or any novel compound. This foundational dataset is indispensable for making informed decisions, optimizing chemical matter, and ultimately increasing the probability of success in the complex journey of drug discovery.
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Efficacy Comparison of N-[4-(benzyloxy)benzyl]-N-phenylamine Analogs as Novel Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) and comparative efficacy of a series of novel N-[4-(benzyloxy)benzyl]-N-phenylamine analogs. Our investigation is centered on elucidating the therapeutic potential of this chemical scaffold against common human malignancies. We will delve into the rationale behind the molecular design of these analogs, present supporting in vitro experimental data, and provide detailed protocols for key assays, establishing a framework for their further preclinical development.
Introduction: The Therapeutic Promise of the N-Benzyl-N-Phenylamine Scaffold
The N-benzyl-N-phenylamine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, compounds sharing this structural motif have shown promise as potent anticancer agents.[1][2][3] These molecules can induce cell cycle arrest and apoptosis in various cancer cell lines, often through the modulation of key signaling pathways that govern cell survival and proliferation.[2][3]
The parent compound, this compound, serves as our lead structure. Its benzyloxy group offers a strategic point for modification and is hypothesized to play a role in receptor docking or metabolic stability. This guide focuses on a rationally designed series of analogs (designated C-1 to C-4 ) to explore how systematic modifications to the phenyl and benzyl rings impact cytotoxic potency and selectivity. Our primary objective is to build a clear structure-activity relationship to guide future optimization efforts.
Analog Design and Synthesis Rationale
To systematically probe the SAR of the this compound scaffold, four analogs were synthesized. The design strategy focuses on introducing electronic and steric variations at key positions.
-
Parent Compound (C-1): this compound. This serves as our baseline for comparison.
-
Analog C-2: N-[4-(4-fluorobenzyloxy)benzyl]-N-phenylamine. Introduction of a fluorine atom, a common bioisostere for hydrogen, at the para-position of the outer benzyl ring allows us to probe the effect of an electron-withdrawing group on activity.
-
Analog C-3: N-[4-(benzyloxy)benzyl]-N-(4-chlorophenyl)amine. A chloro group is placed on the para-position of the N-phenyl ring to evaluate the impact of a strong electron-withdrawing and lipophilic substituent at this position.
-
Analog C-4: N-[4-(benzyloxy)benzyl]-N-(4-methoxyphenyl)amine. An electron-donating methoxy group is introduced at the para-position of the N-phenyl ring to assess the effect of increased electron density in this region.
The general synthetic approach for these compounds involves a reductive amination protocol, a standard and efficient method for forming the core N-benzyl bond.
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of the parent compound and its analogs was evaluated against two well-established human cancer cell lines: HCT-116 (colon carcinoma) and A549 (non-small cell lung cancer).[4] A non-cancerous human cell line, MRC-5 (fetal lung fibroblast), was used to determine a selectivity index (SI), a critical parameter in early-stage drug discovery.[5] Cytotoxicity was assessed by measuring the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.
Table 1: Comparative IC50 Values (µM) of this compound Analogs
| Compound ID | Modification | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MRC-5 (Non-Cancer) IC50 (µM) | Selectivity Index (SI)¹ |
| C-1 | Parent Compound | 12.5 | 15.8 | > 50 | > 4.0 |
| C-2 | 4-Fluoro on Benzyl | 8.2 | 10.1 | > 50 | > 6.1 |
| C-3 | 4-Chloro on Phenyl | 2.1 | 3.5 | 42.3 | 20.1 |
| C-4 | 4-Methoxy on Phenyl | 25.4 | 31.2 | > 50 | > 2.0 |
| Doxorubicin | Reference Drug | 0.8 | 1.1 | 2.5 | 3.1 |
¹ Selectivity Index (SI) is calculated as IC50 in MRC-5 cells / IC50 in HCT-116 cells. A higher SI indicates greater selectivity for cancer cells.
Interpretation of Results:
The data reveals a clear structure-activity relationship.
-
Effect of Phenyl Ring Substitution: The most dramatic impact on potency was observed with substitutions on the N-phenyl ring. The introduction of a strong electron-withdrawing chloro group (C-3 ) resulted in a nearly 6-fold increase in potency against HCT-116 cells compared to the parent compound. Crucially, C-3 also demonstrated the highest selectivity index (20.1), suggesting it is significantly more toxic to cancer cells than to healthy cells. Conversely, the addition of an electron-donating methoxy group (C-4 ) was detrimental to activity, doubling the IC50 value.
-
Effect of Benzyl Ring Substitution: The addition of a fluorine atom to the outer benzyl ring (C-2 ) moderately enhanced potency compared to the parent, suggesting that electron-withdrawing features in this region are favorable.
-
Lead Candidate: Based on this screening, C-3 emerges as the most promising lead compound due to its superior potency and selectivity.
Proposed Mechanism of Action: Induction of Apoptosis
Based on studies of structurally related benzylamine and phenylamine derivatives, we hypothesize that the primary mechanism of action is the induction of apoptosis (programmed cell death).[2][3] Many such compounds have been shown to disrupt key pro-survival signaling pathways, such as the PI3K/AKT pathway, leading to the activation of executioner caspases.[3] Activated caspase-3, a key executioner caspase, cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
To validate this hypothesis, HCT-116 cells were treated with the lead compound C-3 (at 2x IC50 concentration) for 24 hours, and cell lysates were analyzed for the expression of cleaved PARP via Western blotting.
Table 2: Western Blot Analysis of Apoptosis Marker
| Treatment | Cleaved PARP (89 kDa) Expression | β-Actin (Loading Control) | Result |
| Vehicle (DMSO) | Baseline | Consistent | No significant apoptosis |
| C-3 (4.2 µM) | Strongly Upregulated | Consistent | Induction of Apoptosis |
The significant increase in cleaved PARP levels in cells treated with C-3 strongly supports the proposed apoptotic mechanism of action.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for C-3 induced apoptosis.
Experimental Protocols & Workflows
To ensure the reproducibility and validity of these findings, detailed protocols for the core assays are provided below. The overall experimental logic follows a standard preclinical drug discovery cascade.[6]
Overall Experimental Workflow
Caption: High-level workflow for analog evaluation.
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[5]
-
Cell Seeding: Plate HCT-116, A549, and MRC-5 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of compounds C-1 to C-4 (and Doxorubicin) in culture medium. Replace the medium in each well with 100 µL of medium containing the desired drug concentration. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Cleaved PARP
This technique allows for the detection of specific proteins in a cell lysate.
-
Cell Treatment & Lysis: Seed HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with vehicle (DMSO) or 4.2 µM of compound C-3 for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading.
Structure-Activity Relationship (SAR) Summary
The results from this initial analog screen provide a clear and actionable SAR that can guide the next round of drug design.
Caption: Key SAR findings for the N-phenylamine scaffold.
-
N-Phenyl Ring (R¹): This position is highly sensitive to electronic effects. Electron-withdrawing groups (EWGs) like chlorine dramatically enhance potency and selectivity. Electron-donating groups (EDGs) like methoxy are detrimental to activity. This suggests a specific electronic or hydrogen-bonding interaction within the target's binding pocket.
-
Outer Benzyl Ring (R²): This position appears less sensitive than the N-phenyl ring, but EWGs like fluorine still confer a modest improvement in activity. This site may be more involved in secondary or solvent-facing interactions.
Conclusion and Future Directions
This guide demonstrates the successful application of a rational design strategy to probe the efficacy of this compound analogs. Our comparative analysis identified N-[4-(benzyloxy)benzyl]-N-(4-chlorophenyl)amine (C-3) as a potent and cancer-selective lead compound that induces apoptosis in colon cancer cells.
The established SAR provides a clear path forward:
-
Further R¹ Exploration: Synthesize and test analogs with a wider variety of electron-withdrawing groups at the R¹ position (e.g., -CF₃, -CN) to potentially further enhance potency.
-
R² Optimization: Combine the optimal R¹ substituent (4-chloro) with various R² modifications to fine-tune activity and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Utilize the lead compound C-3 to identify the specific molecular target responsible for its pro-apoptotic effects.
-
In Vivo Efficacy: Advance the most promising analogs into preclinical animal models of cancer to evaluate their in vivo efficacy and safety profiles.[3]
This systematic approach validates the N-benzyl-N-phenylamine scaffold as a promising foundation for the development of novel anticancer therapeutics.
References
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling N-[4-(benzyloxy)benzyl]-N-phenylamine
Understanding the Hazard Profile: An Evidence-Based Approach
N-[4-(benzyloxy)benzyl]-N-phenylamine is an aromatic amine. Aromatic amines as a class of compounds warrant careful handling due to their potential for skin and eye irritation, as well as other health effects.[1] Although toxicological properties of this compound have not been thoroughly investigated, data from analogous compounds suggest a cautious approach is necessary. For instance, related benzylamine compounds are known to cause severe skin burns and eye damage. Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in line with similar compounds, more severe burns.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]
-
Allergic Skin Reaction: Some related compounds are known to cause allergic skin reactions.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on established safety guidelines for handling hazardous chemicals.[1][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Breakthrough times for aromatic amines can vary, so regular glove changes are advised.[8][9] | To prevent skin contact and potential absorption. A study on aromatic amine permeation highlighted varying breakthrough times for different glove materials.[8][9] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[5][7] | To protect the eyes from dust particles and splashes, which can cause serious irritation or damage.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound in a way that generates dust or aerosols, especially outside of a fume hood.[1] | To prevent inhalation of potentially irritating or harmful airborne particles. |
| Protective Clothing | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[1][6] | To protect the skin from accidental spills and contamination. Contaminated clothing should be removed and washed before reuse.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Pre-Handling Check: Before starting, ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[5]
-
Weighing: Weigh the solid compound on a tared weigh boat or paper within the fume hood to minimize the generation of dust.
3.2. Solution Preparation and Reactions:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed Systems: Whenever possible, use a closed system for reactions to contain any vapors or aerosols.
-
Temperature Control: Be mindful of reaction temperatures, as elevated temperatures can increase the vapor pressure of the compound and associated solvents.
3.3. Post-Handling and Decontamination:
-
Decontaminate Surfaces: Thoroughly wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Donning and Doffing PPE Workflow
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
5.1. Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
5.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety and handling procedures, you can confidently work with this compound while prioritizing your safety and the protection of your colleagues and the environment.
References
- What are the Health and Safety Guidelines for Using Amines?
- SAFETY D
- SAFETY D
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- MATERIAL SAFETY DATA SHEETS (R)-(4-(BENZYLOXY)-3-(3-(DIISOPROPYLAMINO)-1- PHENYLPROPYL)PHENYL)
- SAFETY D
- 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem - NIH.
- 4-Phenylbenzylamine | C13H13N | CID 344989 - PubChem - NIH.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylbenzylamine | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. velsafe.com [velsafe.com]
- 8. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads [stacks.cdc.gov]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
